Imidazolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c1-2-5-3-4-1/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYCSMQKUKOKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9016-53-9 | |
| Record name | 1H-Imidazole, dihydro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9016-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2073192 | |
| Record name | Imidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504-74-5 | |
| Record name | Imidazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMIDAZOLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEE9PL2D22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Imidazolidine Core: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazolidine scaffold is a crucial heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth exploration of the this compound core, including its fundamental structure, physicochemical properties, and diverse synthetic methodologies. A significant focus is placed on its application in drug development, detailing the mechanisms of action and associated signaling pathways of notable this compound-containing therapeutic agents. This document aims to serve as a comprehensive resource, featuring detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key chemical and biological processes to facilitate further research and development in this promising area.
Introduction to the this compound Core
This compound, a five-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 3, is a fundamental building block in the synthesis of a wide range of biologically active molecules.[1][2][3] Formally derived from the reduction of imidazole, its saturated nature imparts significant conformational flexibility, a key attribute for its interaction with diverse biological targets.[3] Unlike the aromatic imidazole, the non-planar and non-aromatic structure of this compound allows for the precise spatial orientation of substituents, a critical factor in designing targeted therapeutics. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer properties.[1][4][5]
Physicochemical Properties of the this compound Core
The parent this compound is a colorless, polar, and basic compound.[3] Its derivatives are generally soluble in organic solvents but have limited solubility in water.[6] A key chemical characteristic is their susceptibility to hydrolysis under acidic conditions, which cleaves the ring back to the corresponding 1,2-diamine and aldehyde.[3][6] This instability can be both a challenge in drug design and a feature to be exploited for prodrug strategies.
Tabulated Physical and Spectroscopic Data
The following tables summarize the key physical and selected spectroscopic data for the parent this compound molecule.
| Property | Value | Reference |
| Molecular Formula | C₃H₈N₂ | [4] |
| Molar Mass | 72.11 g/mol | [4] |
| Density | 0.9 ± 0.1 g/cm³ | [4] |
| Boiling Point | 86 to 92.8°C | [4] |
| Flash Point | -9.9 ± 10.2°C | [4] |
| Spectroscopic Data | Characteristic Peaks/Shifts | Reference |
| ¹H NMR | Signals for C2 and benzyl (B1604629) methylene (B1212753) protons often appear as single peaks at room temperature due to rapid conformational exchange. Protons of the ethylenediamine (B42938) moiety typically appear as multiplets. | [7] |
| ¹³C NMR | The chemical shifts of the carbon atoms are influenced by the nature of the substituents on the nitrogen atoms and the C2 position. | [8][9] |
| FT-IR (cm⁻¹) | Characteristic absorption bands include N-H stretching (around 3100-3300 cm⁻¹), C-H stretching (aliphatic), and C-N stretching. The presence of a carbonyl group in imidazolidinone derivatives introduces a strong C=O stretching band (around 1700-1770 cm⁻¹). | [8][9][10] |
Synthesis of the this compound Core and its Derivatives
The synthesis of the this compound ring can be achieved through various methods, with the classical approach being the condensation of a 1,2-diamine with an aldehyde or ketone.[3] More contemporary methods offer improved yields, stereoselectivity, and functional group tolerance.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of substituted imidazolidines.
Detailed Experimental Protocols
This protocol describes a three-step synthesis of a substituted this compound.[6]
-
Step 1: Condensation of Ethylenediamine with an Aldehyde.
-
In a round-bottom flask, dissolve ethylenediamine in dry benzene.
-
Add the desired aromatic aldehyde to the solution.
-
Reflux the mixture to yield N,N'-dibenzylideneethane-1,2-diamine.
-
-
Step 2: Reduction of the Diimine.
-
Dissolve the N,N'-dibenzylideneethane-1,2-diamine from Step 1 in ethanol.
-
Add sodium borohydride (B1222165) portion-wise while stirring.
-
Continue stirring until the reduction to N,N'-dibenzylethylenediamine is complete.
-
-
Step 3: Final Condensation.
-
Condense the N,N'-dibenzylethylenediamine from Step 2 with an aryl aldehyde to afford the final 1,3-dibenzyl-2-arylthis compound product.
-
This protocol outlines a pseudo-multicomponent one-pot synthesis.[11]
-
Schiff Base Formation:
-
Dissolve trans-(R,R)-1,2-diaminocyclohexane in an appropriate solvent.
-
Add two equivalents of the desired aromatic aldehyde.
-
Heat the mixture to form the Schiff base.
-
-
Reduction:
-
To the reaction mixture containing the Schiff base, add a reducing agent such as sodium borohydride.
-
The imine groups are reduced to form the corresponding N,N'-dibenzyldiamine.
-
-
Cyclization:
-
Add carbonyldiimidazole (CDI) to the solution containing the N,N'-dibenzyldiamine.
-
The cyclization reaction proceeds to yield the 1,3-disubstituted imidazolidin-2-one.
-
This compound in Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry due to its ability to present substituents in a defined three-dimensional arrangement, allowing for precise interactions with biological targets.
Therapeutic Applications and Mechanisms of Action
| Therapeutic Area | Drug Example (if applicable) | Mechanism of Action | Reference |
| Anti-inflammatory | - | Inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. | [1][12] |
| Analgesic | - | Associated with anti-inflammatory action through COX inhibition. | [1][12] |
| Anticancer | - | Can regulate cell cycle progression and induce apoptosis. Some derivatives may interact directly with DNA. | [5] |
| Anticonvulsant | Phenytoin (contains a related hydantoin (B18101) core) | Modulation of voltage-gated sodium channels in the brain. | [4] |
| Antibacterial | - | Some derivatives are proposed to inhibit dihydrofolate reductase, an essential enzyme in bacterial folate synthesis. | [13] |
| Antihypertensive | Clonidine (an imidazoline) | Acts on I1-imidazoline receptors in the brainstem to reduce sympathetic outflow. | [14] |
Signaling Pathways
The interaction of this compound-based drugs with their targets can trigger specific signaling pathways.
While the complete signal transduction pathway for the hypotensive effects of imidazoline (B1206853) agonists is not fully elucidated, evidence suggests a mechanism involving direct ion channel interaction.[14]
This compound derivatives have been shown to exert anticancer effects by influencing cell cycle progression and promoting apoptosis.[5] This often involves the modulation of key regulatory proteins.
Conclusion and Future Perspectives
The this compound core continues to be a highly valuable scaffold in the field of drug discovery and development. Its structural simplicity, coupled with the potential for diverse and stereospecific substitutions, allows for the fine-tuning of pharmacological activity. The wide range of biological effects exhibited by its derivatives underscores the versatility of this heterocyclic system. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse this compound libraries. Furthermore, a deeper understanding of the specific molecular interactions and signaling pathways modulated by these compounds will be crucial for the rational design of next-generation therapeutics with enhanced efficacy and safety profiles. The continued exploration of the this compound core holds significant promise for addressing unmet medical needs across various disease areas.
References
- 1. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted this compound derivatives in search of potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ajrconline.org [ajrconline.org]
- 5. This compound Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Chemical Reactivity of Imidazolidines_Chemicalbook [chemicalbook.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. scialert.net [scialert.net]
- 10. ajchem-a.com [ajchem-a.com]
- 11. mdpi.com [mdpi.com]
- 12. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. Imidazoline binding sites and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activities of Imidazolidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazolidine scaffold, a saturated five-membered heterocycle containing two nitrogen atoms, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant pharmacological properties of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. The information is presented with quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to support further research and development in this field.
Anticancer Activity
This compound derivatives have emerged as a significant class of compounds in oncology research, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and interaction with crucial cellular signaling pathways.
Quantitative Anticancer Data
The cytotoxic effects of various this compound derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for selected this compound compounds against several human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9r | HCT116 (Colon) | 9.44 | [1] |
| Compound 9r | SW620 (Colon) | 10.95 | [1] |
| Compound 5a | HEPG-2 (Liver) | 5.02 | [2] |
| Compound 5a | HCT-116 (Colon) | 4.91 | [2] |
| Compound 5a | MCF-7 (Breast) | 4.78 | [2] |
| Compound 6b | HEPG-2 (Liver) | 7.12 | [2] |
| Compound 6b | HCT-116 (Colon) | 6.98 | [2] |
| Compound 6b | MCF-7 (Breast) | 6.88 | [2] |
| Compound 8a | HEPG-2 (Liver) | 10.12 | [2] |
| Compound 8a | HCT-116 (Colon) | 11.36 | [2] |
| Compound 8a | MCF-7 (Breast) | 9.53 | [2] |
| Compound 3e | MCF-7 (Breast) | 20.4 (µg/mL) | [3] |
| Doxorubicin | HEPG-2 (Liver) | 7.46 | [2] |
| Doxorubicin | HCT-116 (Colon) | 8.29 | [2] |
| Doxorubicin | MCF-7 (Breast) | 4.56 | [2] |
Mechanism of Action: Induction of Apoptosis
A significant mechanism by which this compound derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Structurally, the heterocyclic nucleus of imidazolidines may facilitate direct interaction with DNA, thereby controlling the DNA replication process and regulating cell cycle progression.[4][5]
One well-studied example is an imidazolidin-4-one (B167674) derivative, Compound 9r , which triggers ROS-dependent apoptosis in colorectal cancer cells.[1] The proposed signaling pathway involves the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) pathway. This activation leads to the induction of mitochondrial pathway-mediated apoptosis.[1][6]
Another line of research in myeloid leukemia cells has shown that certain imidazole (B134444) derivatives can downregulate AXL-Receptor Tyrosine Kinase (AXL-RTK) and target genes of the Wnt/β-catenin pathway, such as c-Myc and Axin2, leading to the induction of apoptosis.[4]
Caption: Apoptosis induction by an imidazolidin-4-one derivative via the ROS/JNK signaling pathway.
Antimicrobial Activity
This compound derivatives have demonstrated significant potential in combating bacterial and fungal pathogens, including multidrug-resistant strains. Their broad-spectrum activity makes them an attractive scaffold for the development of new antimicrobial agents.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent. The table below presents the MIC values of representative this compound derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | Type | MIC (µg/mL) | Reference |
| HL1 | Staphylococcus aureus | Gram-positive | 625 | [7] |
| HL1 | MRSA | Gram-positive | 1250 | [7] |
| HL1 | Acinetobacter baumannii | Gram-negative | 1250 | [7] |
| HL1 | Pseudomonas aeruginosa | Gram-negative | 5000 | [7] |
| HL2 | Staphylococcus aureus | Gram-positive | 625 | [7] |
| HL2 | MRSA | Gram-positive | 625 | [7] |
| HL2 | Escherichia coli | Gram-negative | 2500 | [7] |
| HL2 | Pseudomonas aeruginosa | Gram-negative | 2500 | [7] |
| HL2 | Acinetobacter baumannii | Gram-negative | 2500 | [7] |
| Compound 2c | Bacillus subtilis | Gram-positive | 6.25 | [8] |
| Compound 1b | Escherichia coli | Gram-negative | < Standard | [8] |
| Compound 1c | Escherichia coli | Gram-negative | < Standard | [8] |
| Compound 2a | Escherichia coli | Gram-negative | < Standard | [8] |
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of this compound derivatives. These compounds have shown efficacy in animal models of inflammation, suggesting their potential as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), possibly with an improved gastrointestinal safety profile.
The anti-inflammatory effects are often evaluated by the carrageenan-induced paw edema model, where the reduction in paw swelling indicates anti-inflammatory activity. For instance, certain substituted-imidazolidine derivatives have been shown to be potent anti-edema agents in animal models.[9]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of new chemical entities. Below are methodologies for key assays cited in this guide.
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test this compound derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[9][11]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[2][3]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm).[2][10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol for Broth Microdilution MIC Assay
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][12][13]
-
Prepare Antimicrobial Dilutions: Prepare a stock solution of the test this compound derivative. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations. Each well should contain 100 µL of the diluted compound.[13]
-
Prepare Inoculum: Grow the bacterial strain to be tested on an agar (B569324) plate for 18-24 hours. Prepare a suspension of the bacteria in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).[8]
-
Inoculation: Add 100 µL of the standardized and diluted bacterial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL. This will halve the concentration of the antimicrobial agent in each well. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).[8]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8]
Protocol for Carrageenan-Induced Paw Edema Assay
This in vivo model is widely used to evaluate the acute anti-inflammatory activity of pharmacological substances.[1][7][14]
-
Animal Acclimatization: Use adult rats (e.g., Wistar albino rats, 160-200g). Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (e.g., n=6). Administer the test this compound derivatives orally or intraperitoneally at various doses. Administer a standard anti-inflammatory drug (e.g., Indomethacin) to the positive control group and the vehicle to the negative control group.
-
Inflammation Induction: One hour after the administration of the test compounds, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[1][15]
-
Edema Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers.[1][7]
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point. A significant reduction in paw edema indicates anti-inflammatory activity.
Conclusion and Future Directions
The this compound scaffold is a cornerstone in the development of new therapeutic agents with a wide array of biological activities. The data and protocols presented in this guide underscore their potential as anticancer, antimicrobial, and anti-inflammatory agents. The diverse mechanisms of action, particularly in cancer therapy involving the induction of apoptosis through various signaling pathways, offer multiple avenues for targeted drug design. Future research should focus on optimizing the structure-activity relationships (SAR) of this compound derivatives to enhance their potency and selectivity, while minimizing toxicity. Further elucidation of their molecular targets and signaling pathways will be critical in advancing these promising compounds from preclinical studies to clinical applications.
References
- 1. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchhub.com [researchhub.com]
- 4. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Imidazolidine Natural Product Analogs: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of Imidazolidine Natural Product Analogs.
The this compound scaffold, a five-membered heterocyclic ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry. Found in a variety of natural products, this core has been the focus of extensive research, leading to the development of numerous synthetic analogs with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of this compound natural product analogs, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in the field of drug discovery and development.
Quantitative Biological Data
The biological activity of this compound analogs has been extensively evaluated against various cancer cell lines and microbial strains. The following tables summarize key quantitative data, providing a comparative overview of the potency of different derivatives.
Anticancer Activity of this compound Analogs
The anticancer potential of this compound derivatives has been demonstrated in several studies. A notable example is the evaluation of novel 4-imidazolidinone derivatives, which have shown significant activity against colorectal cancer (CRC) cell lines.[1] One particular compound, designated as 9r, exhibited potent growth inhibition in HCT116 and SW620 cells in a time- and dosage-dependent manner.[1] The half-maximal inhibitory concentration (IC50) values for compound 9r were determined to be 9.44 µM in HCT116 cells and 10.95 µM in SW620 cells.[1] Other this compound derivatives have also shown cytotoxicity against various cancer cell lines, with some exhibiting IC50 values in the micromolar to sub-micromolar range. For instance, certain 2-thioxoimidazolidin-4-one analogs have demonstrated activity against the HepG-2 cell line with an IC50 of 2.33 μg/ml, while another imidazoline (B1206853) derivative showed significant suppression of HCT-116 cell growth with an IC50 of 0.76 μg/ml.[2]
| Compound Class | Specific Analog | Target Cell Line(s) | IC50 (µM) | Reference |
| 4-Imidazolidinone | Compound 9r | HCT116 (Colorectal) | 9.44 | [1] |
| 4-Imidazolidinone | Compound 9r | SW620 (Colorectal) | 10.95 | [1] |
| 2-Thioxoimidazolidin-4-one | Benzimidazole/pyrazole/triazole/benzoxazole substituted | HepG-2 (Liver) | 2.33 µg/ml | [2] |
| Imidazoline derivative | Not specified | HCT-116 (Colorectal) | 0.76 µg/ml | [2] |
| 3-substituted-4-oxo-imidazolidin-2-(1H)-thione | Compound 7 (5-bromo-2-hydroxy phenyl at C-5) | HCT-116 (Colorectal) | 82.36 µg/ml | [2] |
| 3-substituted-4-oxo-imidazolidin-2-(1H)-thione | Compound 9 | HCT-116 (Colorectal) | 72.46 µg/ml | [2] |
Antimicrobial Activity of this compound Analogs
This compound derivatives have also emerged as promising antimicrobial agents. Their efficacy has been tested against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial potency. For example, certain this compound derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have shown enhanced activity against Gram-negative bacteria like Escherichia coli when compared to the standard drug gentamycin.[3]
| Compound Class | Specific Analog | Target Microorganism | MIC (µg/mL) | Reference |
| This compound with 1,3,4-oxadiazole | Compound 4d | Escherichia coli (Gram-negative) | - | [3] |
| This compound with 1,3,4-oxadiazole | Compound 4f | Escherichia coli (Gram-negative) | - | [3] |
| This compound with 1,3,4-oxadiazole | Not specified | Staphylococcus aureus (Gram-positive) | - | [3] |
Note: Specific MIC values for compounds 4d and 4f were not provided in the source, but their enhanced activity was highlighted.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound natural product analogs.
Synthesis of Imidazolidin-4-one (B167674) Derivatives
A general procedure for the synthesis of imidazolidin-4-one derivatives involves the reaction of hydrazones with an amino acid in a suitable solvent.[4]
Materials:
-
Hydrazone derivatives (e.g., 4a-e)
-
Phenylalanine
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve equimolar quantities of the hydrazone derivative (0.001 moles) and phenylalanine (0.165 g, 0.001 moles) in 20 ml of tetrahydrofuran.[4]
-
Reflux the reaction mixture for 24 hours.[4]
-
After cooling, the resulting solid compounds are filtered.
-
The crude product is recrystallized from absolute methanol (B129727) to obtain the purified imidazolidin-4-one derivatives.[4]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Materials:
-
Cancer cell lines (e.g., HCT116, SW620)
-
96-well microplate
-
MTT stock solution (0.5 mg/ml in PBS)[5]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds (this compound analogs)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed cells into a 96-well microplate at a predetermined density and allow them to adhere overnight.[5]
-
Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include untreated and vehicle controls.[6]
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: Add MTT reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Shake the plate to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[10]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
96-well microtiter plate
-
Sterile growth medium (e.g., Mueller-Hinton broth)
-
Test compounds (this compound analogs)
-
Bacterial inoculum standardized to a 0.5 McFarland standard
Procedure:
-
Serial Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of a 96-well plate.[11]
-
Inoculation: Inoculate each well with a standardized bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).[10]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[10]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[10][12]
Intracellular ROS Detection using DCFH-DA
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe is used to measure intracellular reactive oxygen species (ROS).[13]
Materials:
-
Cells of interest
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium
-
Flow cytometer or fluorescence microscope/plate reader
Procedure:
-
Probe Loading: Resuspend cells in pre-warmed, serum-free medium containing 10-25 µM DCFH-DA. Incubate for 30-60 minutes at 37°C, protected from light.[13]
-
Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet once with PBS.[13]
-
Treatment: Resuspend the cells in serum-free medium and apply the experimental treatment (e.g., with an this compound analog).
-
Analysis: Analyze the cells on a flow cytometer (excitation at 488 nm, emission at ~529 nm) or a fluorescence plate reader/microscope.[13][14]
Western Blot Analysis of the JNK Signaling Pathway
Western blotting is used to detect specific proteins, such as those involved in the JNK signaling pathway (e.g., phosphorylated JNK).[15]
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Separation: Load equal amounts of protein from cell lysates onto an SDS-PAGE gel and separate by electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[16]
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
Several this compound analogs exert their anticancer effects by inducing apoptosis through the generation of reactive oxygen species (ROS) and modulation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1]
ROS-Dependent Apoptosis and JNK Signaling Pathway
Experimental Workflow for Investigating ROS-Dependent Apoptosis
References
- 1. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchhub.com [researchhub.com]
- 6. benchchem.com [benchchem.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. atcc.org [atcc.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
The Discovery and Synthesis of Novel Imidazolidine Scaffolds: A Technical Guide
The imidazolidine scaffold, a five-membered saturated heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its structural versatility and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents.[3][4] this compound derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and schistosomicidal properties.[4][5][6][7] This technical guide provides an in-depth overview of the discovery of biologically active this compound scaffolds and details key synthetic methodologies, complete with experimental protocols and quantitative data.
Discovery and Biological Activity of Novel this compound Scaffolds
The discovery of novel this compound-based compounds with therapeutic potential is an active area of research. These efforts often involve the synthesis of new derivatives and their subsequent screening for biological activity against various diseases.
Schistosomicidal Agents
Schistosomiasis, a parasitic disease caused by Schistosoma worms, is a significant global health issue.[5][6] Research has identified novel this compound derivatives with promising activity against Schistosoma mansoni.[5][6] For instance, two compounds, (Z)-1-(2-chloro-6-fluorobenzyl)-4-(4-dimethylaminobenzylidene)-5-thioxoimidazolidin-2-one (LPSF/PTS10) and (Z)-1-(2-chloro-6-fluorobenzyl)-5-thioxo-4-(2,4,6-trimethoxybenzylidene)imidazolidin-2-one (LPSF/PTS23), have shown significant in vitro effects on adult S. mansoni worms.[5][6] These compounds were found to be active in separating coupled worm pairs, causing mortality, and decreasing motor activity.[5] Notably, LPSF/PTS23 induced severe ultrastructural alterations in the worms.[5] Importantly, these compounds exhibited no cytotoxic effects on peripheral blood mononuclear cells (PBMCs) at concentrations up to 100 µM.[5][6]
Anticancer Activity
The imidazolidin-2-one moiety is a key structural component in a number of FDA-approved drugs and is frequently found in bioactive compounds with anticancer properties.[8][9] A series of novel 4-(het)arylimidazolidin-2-ones were synthesized and evaluated for their in vitro anticancer activity.[8] The synthesis involved an acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles.[8]
Antidiabetic Agents
This compound derivatives have also been investigated for their potential as antidiabetic agents.[7] A series of phenylene methylene (B1212753) hydantoin (B18101) derivatives were synthesized and screened for their in vitro antidiabetic activity by assessing their α-amylase and α-glucosidase inhibition, as well as their effect on glucose diffusion.[7] Promising compounds were further tested in vivo to evaluate their effect on blood glucose levels in type 2 diabetic rats.[7]
Quantitative Data on Biological Activity
The biological activities of several novel this compound derivatives are summarized in the table below, providing a comparative overview of their potency.
| Compound ID | Target/Activity | Quantitative Measurement | Reference |
| LPSF/PTS10 | Schistosoma mansoni | Active at 100 µM (mortality, separation of coupled pairs) | [5][6] |
| LPSF/PTS23 | Schistosoma mansoni | Active at 100 µM (mortality, separation of coupled pairs, ultrastructural damage) | [5][6] |
| LPSF/PTS10 | Cytotoxicity (PBMCs) | No toxic effects up to 100 µM | [5][6] |
| LPSF/PTS23 | Cytotoxicity (PBMCs) | No toxic effects up to 100 µM | [5][6] |
Synthesis of Novel this compound Scaffolds
A variety of synthetic strategies have been developed for the preparation of this compound scaffolds, ranging from classical condensation reactions to modern catalytic and multicomponent approaches.
Condensation Reactions
The most traditional method for synthesizing imidazolidines is the condensation reaction between a 1,2-diamine and an aldehyde or ketone.[2] This approach has been utilized since the mid-20th century for the preparation of 1,3-dialkylimidazolidines.[10][11]
A general workflow for the synthesis and evaluation of novel this compound scaffolds is depicted below.
Caption: General workflow for the synthesis and biological evaluation of novel this compound scaffolds.
[3+2] Cycloaddition Reactions
More advanced methods, such as [3+2] cycloaddition reactions, offer a powerful strategy for constructing the this compound ring with high diastereoselectivity.[10] For example, the reaction of aziridines with imines catalyzed by a Lewis acid like Y(OTf)₃ can produce imidazolidines in good to high yields (65-98%) and with diastereomeric ratios ranging from 1:1 to over 50:1.[10]
A simplified representation of a signaling pathway that could be inhibited by a novel this compound drug is shown below.
Caption: Diagram of an this compound-based drug inhibiting a cellular signaling pathway.
Pseudo-Multicomponent One-Pot Protocol
A pseudo-multicomponent one-pot protocol has been developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones, demonstrating sustainability and efficiency with yields ranging from 55% to 81%.[3] This approach involves the in situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane, followed by reduction and cyclization with carbonyldiimidazole (CDI).[3]
Summary of Synthetic Methodologies
The following table provides a comparison of different synthetic methods for this compound scaffolds.
| Method | Key Reagents | Catalyst/Conditions | Yield | Diastereoselectivity | Reference |
| Condensation | N,N'-disubstituted ethylenediamines, aldehydes | Toluene, reflux | 37-90% | Not specified | [10][11] |
| [3+2] Cycloaddition | Aziridines, imines | Y(OTf)₃, DCE, room temp. | 65-98% | 1:1 to >50:1 | [10] |
| Pseudo-Multicomponent | trans-(R,R)-diaminocyclohexane, aldehyde, NaBH₄, CDI | THF, DCM, microwave irradiation | 55-81% | Not specified | [3] |
| Condensation | 1,2-bis(p-chlorobenzylamino)ethane, aldehydes | Absolute alcohol, room temp. or 65 °C | 21-85% | Not specified | [10][11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key synthetic procedures cited in the literature.
Protocol 1: Synthesis of (Z)-1-(2-chloro-6-fluorobenzyl)-5-thioxoimidazolidin-2-one derivatives (LPSF/PTS10 and LPSF/PTS23)
This protocol is adapted from the synthesis of schistosomicidal this compound derivatives.[5]
Step 1: Synthesis of 3-(2-chloro-6-fluorobenzyl)this compound-2,4-dione
-
This compound-2,4-dione is reacted with 2-chloro-6-fluorobenzyl chloride under basic conditions to yield the intermediate 3-(2-chloro-6-fluorobenzyl)this compound-2,4-dione.[5]
Step 2: Synthesis of 1-(2-chloro-6-fluorobenzyl)-5-thioxoimidazolidin-2-one
-
The intermediate from Step 1 is reacted with Lawesson's reagent in anhydrous dioxane.[5]
-
The reaction mixture is heated under reflux for 24 hours to produce 1-(2-chloro-6-fluorobenzyl)-5-thioxoimidazolidin-2-one.[5]
Step 3: Synthesis of final compounds (LPSF/PTS10 and LPSF/PTS23)
-
The product from Step 2 is then reacted with the appropriate substituted benzaldehyde (B42025) (4-dimethylaminobenzaldehyde for LPSF/PTS10 or 2,4,6-trimethoxybenzaldehyde (B41885) for LPSF/PTS23) to yield the final products.[5]
-
The structures of the synthesized compounds are confirmed by spectroscopic methods.[5]
Protocol 2: Diastereoselective Synthesis of Imidazolidines via [3+2] Cycloaddition
This protocol is based on the Lewis acid-catalyzed reaction of aziridines and imines.[10]
-
To a solution of the imine (1.0 mmol) and Y(OTf)₃ (0.1 mmol) in DCE (5 mL), the aziridine (B145994) (1.2 mmol) is added.
-
The reaction mixture is stirred at room temperature for 2-8 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired this compound product.
-
Yields are reported to be in the range of 65-98%.[10]
Protocol 3: Pseudo-Multicomponent One-Pot Synthesis of 1,3-Disubstituted Imidazolidin-2-ones
This protocol is adapted from a sustainable and efficient method for imidazolidin-2-one synthesis.[3]
-
trans-(R,R)-1,2-diaminocyclohexane is dissolved in anhydrous THF (0.3 M).
-
The respective aldehyde (2.05 equivalents) is added to the solution.
-
The mixture is heated to reflux for 60 minutes using microwave irradiation.
-
After cooling to room temperature, sodium borohydride (B1222165) (2.1 equivalents) is added portion-wise.
-
The reaction mixture is then heated to reflux for 240 minutes under microwave irradiation.
-
After the formation of the diamine, carbonyldiimidazole (CDI) (1.1 equivalents), dissolved in anhydrous DCM (0.02 M), is added.
-
The reaction proceeds to yield the 1,3-disubstituted imidazolidin-2-one.
-
Yields for this method range from 55% to 81%.[3]
References
- 1. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel this compound derivatives as candidates to schistosomicidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. ijpsr.com [ijpsr.com]
- 8. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
Imidazolidine Derivatives in Medicinal Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazolidine core, a saturated five-membered heterocycle containing two nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its structural versatility and ability to engage in diverse biological interactions have led to the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, with a focus on their applications in oncology, inflammation, and infectious diseases. Detailed experimental protocols and quantitative pharmacological data are presented to facilitate further research and drug development in this promising area.
Synthesis of the this compound Core and Its Derivatives
The synthesis of the this compound scaffold can be achieved through several established routes, often involving the condensation of a 1,2-diamine with an aldehyde or ketone. Variations of this approach allow for the introduction of diverse substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.
General Synthesis of this compound-2,4-diones
A common and versatile method for the synthesis of this compound-2,4-diones (hydantoins) is the Bucherer-Bergs reaction, which involves the reaction of a carbonyl compound with an alkali cyanide and ammonium (B1175870) carbonate. An alternative approach involves the reaction of an amino acid with an isocyanate.
Experimental Protocol: Synthesis of (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione [1]
-
Starting Materials: C-(4-Methylphenyl)glycine and phenyl isocyanate (PhNCO).
-
Reaction: A mixture of C-(4-Methylphenyl)glycine (1.48 g, 9 mmol) and PhNCO (1.07 g, 9 mmol) is prepared.
-
Procedure: The reaction is carried out according to the general procedure for the synthesis of this compound-2,4-diones from C-phenylglycine derivatives.
-
Purification: The crude product is recrystallized from an ethanol (B145695)/water (1:1) mixture.
-
Yield: 77.50% (1.85 g) as white crystals.
-
Characterization:
-
Melting Point: 198–199 °C.
-
IR (νmax, cm-1): 3236 (NH), 2921 (CH3), 1715 (C=O).
-
1H-NMR (CDCl3, δ ppm): 2.49 (s, 3H, Ar-CH3), 5.52 (s, 1H, C5), 7.41–7.71 (m, 9H, aromatics), 9.21 (s, 1H, NH).
-
13C-NMR (CDCl3, δ ppm): 21.1 (CH3), 60.2 (C5), 127.2 (C12-12´), 127.3 (C11-11´), 128.4 (C9), 129.3 (C8-8´), 129.8 (C7-7´), 132.4 (C10), 133.0 (C6), 138.4 (C13), 156.2 (C4), 172.3 (C2).
-
General Synthesis of 4-Imidazolidinones
The synthesis of 4-imidazolidinones can be achieved through various methods, including the Ugi three-component reaction followed by an oxidative radical cyclization.[2]
Experimental Protocol: Synthesis of 4-Imidazolidinones via Oxidative Radical Cyclization [2]
-
Starting Materials: Benzylamine-derived Ugi three-component reaction products.
-
Reaction: A 5-endo trig oxidative radical cyclization is performed.
-
Detailed protocol for the Ugi reaction and subsequent cyclization should be followed as described in the cited literature to obtain the desired highly decorated imidazolidinones.
Biological Activities of this compound Derivatives
This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs targeting various diseases.
Anticancer Activity
A significant area of research for this compound derivatives is in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.
Mechanism of Action: Inhibition of the p53-MDM2 Interaction
A crucial mechanism of action for several anticancer this compound derivatives is the inhibition of the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[3] By disrupting this interaction, these compounds stabilize p53, leading to the activation of p53-mediated downstream pathways that result in cell cycle arrest and apoptosis in cancer cells.
Caption: p53-MDM2 Signaling Pathway Inhibition.
Quantitative Data: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines, expressed as IC50 values.
| Compound ID | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Compound 9r | Cytotoxicity | HCT116 (Colon) | 9.44 | [4] |
| Cytotoxicity | SW620 (Colon) | 10.95 | [4] | |
| Imidazo[1,2-a]pyrimidine 3a | Cytotoxicity | A549 (Lung) | 5.988 | [5] |
| This compound-2-thione 3 | Cytotoxicity | MCF-7 (Breast) | 3.26 | [6] |
| This compound-2-thione 7 | Cytotoxicity | MCF-7 (Breast) | 4.31 | [6] |
| 2-Thioxoimidazolidin-4-one derivative | Cytotoxicity | HepG-2 (Liver) | 2.33 µg/ml | [1] |
| Imidazoline derivative | Cytotoxicity | HCT-116 (Colon) | 0.76 µg/ml | [1] |
Experimental Protocol: Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining
This protocol is used to determine the effect of this compound derivatives on the cell cycle distribution of cancer cells.
-
Cell Culture: Seed cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat cells with the this compound compound at desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvesting: Harvest the cells, including floating cells, by trypsinization and centrifugation.
-
Fixation: Wash cells with cold PBS and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Anti-inflammatory Activity
This compound derivatives have also emerged as potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[7]
Mechanism of Action: COX Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation.[8] Certain this compound derivatives act as inhibitors of these enzymes, thereby reducing the production of prostaglandins and alleviating inflammation.[7] The selectivity of these compounds for COX-2 over COX-1 is a critical factor in minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9]
Caption: Workflow for COX Inhibition Assay.
Quantitative Data: Anti-inflammatory Activity of this compound Derivatives
The following table summarizes the in vitro COX inhibitory activity of selected this compound derivatives, expressed as IC50 values.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4k | 13.04 | 0.07 | 186.28 | [7] |
| 4f | 11.66 | 0.09 | 131.59 | [7] |
| 4i | 10.59 | 0.09 | 121.60 | [7] |
| 4l | 12.27 | 0.08 | 154.73 | [7] |
| 4p | 12.79 | 0.08 | 152.33 | [7] |
| Celecoxib (Reference) | 13.60 | 0.08 | 180.46 | [7] |
| Indomethacin (Reference) | 0.11 | 0.58 | 0.19 | [7] |
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema) [10]
-
Animals: Wistar rats are used for this assay.
-
Procedure:
-
Inject a 1% solution of carrageenan subcutaneously into the plantar surface of the rat's hind paw to induce inflammation.
-
Administer the test this compound compound orally at a specific dose.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
A control group receives the vehicle only, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
-
Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.
Antimicrobial Activity
Several this compound derivatives have been reported to possess significant antimicrobial activity against a range of bacterial and fungal pathogens.
Quantitative Data: Antimicrobial Activity of this compound Derivatives
The following table summarizes the in vitro antimicrobial activity of selected this compound derivatives, expressed as Minimum Inhibitory Concentration (MIC) values.
| Compound ID | Organism | MIC (µg/mL) | Reference |
| HL1 | Staphylococcus aureus | 625 | [11] |
| MRSA | 1250 | [11] | |
| Acinetobacter baumannii | 1250 | [11] | |
| Pseudomonas aeruginosa | 5000 | [11] | |
| HL2 | Staphylococcus aureus | 625 | [11] |
| MRSA | 625 | [11] | |
| Escherichia coli | 2500 | [11] | |
| Pseudomonas aeruginosa | 2500 | [11] | |
| Acinetobacter baumannii | 2500 | [11] | |
| This compound 4d | Gram-negative bacteria | Enhanced activity | [12] |
| This compound 4f | Gram-negative bacteria | Enhanced activity | [12] |
| Compound 2c | B. subtilis | 6.25 | |
| Compound 1b, 1c, 2a | E. coli | Superior to streptomycin | |
| Compound 2a | A. niger | 12.5 |
Conclusion and Future Perspectives
This compound derivatives continue to be a rich source of inspiration for the design and development of novel therapeutic agents. Their synthetic tractability and diverse pharmacological profile make them a highly attractive scaffold for medicinal chemists. The data and protocols presented in this guide highlight the significant potential of this compound derivatives in oncology, inflammation, and infectious disease research. Future efforts in this field should focus on the rational design of more potent and selective derivatives, the elucidation of their detailed mechanisms of action, and their advancement into preclinical and clinical development. The continued exploration of this versatile heterocyclic core is poised to deliver the next generation of innovative medicines.
References
- 1. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Imidazolidinone synthesis [organic-chemistry.org]
- 3. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and cytotoxicity screening of new synthesized this compound-2-thiones as VEGFR-2 enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Theoretical and computational studies of Imidazolidine stability
An In-depth Technical Guide on the Theoretical and Computational Studies of Imidazolidine Stability
For Researchers, Scientists, and Drug Development Professionals
The this compound scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds and pharmaceuticals.[1][2] Its prevalence in drug design is due to its versatile stereochemistry and its ability to engage in various biological interactions.[3][4] However, the inherent stability of the this compound ring, a cyclic aminal, is a critical parameter that dictates its suitability as a drug candidate. Unsubstituted imidazolidines are often labile and can be susceptible to hydrolysis, which can affect a drug's shelf-life, bioavailability, and metabolic profile.[5]
This technical guide delves into the theoretical underpinnings and computational methodologies employed to investigate and predict the stability of this compound derivatives. Understanding these factors is paramount for the rational design of novel, stable, and efficacious therapeutic agents.
Theoretical Framework of this compound Stability
The stability of the five-membered this compound ring is governed by a delicate balance of steric, electronic, and environmental factors.
-
Conformational Analysis: The non-planar this compound ring predominantly adopts puckered conformations, such as the envelope and twist forms, to alleviate torsional strain. Computational methods are instrumental in determining the preferred conformation and the energy barriers associated with interconversion between these forms.
-
Electronic Effects: The N-C-N aminal linkage is central to the ring's chemistry. Its stability is influenced by the anomeric effect, where lone pair electrons on the nitrogen atoms can donate into the antibonding orbital of the adjacent C-N bond, leading to stabilization. The nature of substituents on the nitrogen and carbon atoms significantly modulates these electronic interactions.
-
Ring-Chain Tautomerism: Imidazolidines exist in equilibrium with their open-chain precursors: a 1,2-diamine and an aldehyde or ketone.[5] The position of this equilibrium is a direct measure of the ring's thermodynamic stability. Substituents that stabilize the ring structure will shift the equilibrium towards the closed form.
Computational Methodologies for Stability Assessment
Modern computational chemistry provides a powerful toolkit for probing the intricacies of this compound stability at the molecular level.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a workhorse for studying the electronic structure and energetics of this compound derivatives.[6][7][8] It allows for the accurate calculation of various properties that correlate with stability:
-
Geometric Optimization: Determining the lowest-energy three-dimensional structure of the molecule.
-
Thermodynamic Properties: Calculating the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) to assess the relative stability of different isomers or conformations.[7]
-
Reaction Energetics: Mapping the energy profile of reactions such as ring-opening hydrolysis, including the identification of transition states and the calculation of activation energy barriers.
-
Electronic Properties: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into the molecule's reactivity.[8][9]
Molecular Dynamics (MD) Simulations
While DFT provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound systems in a condensed phase, such as in solution or bound to a biological target.[10][11] MD simulations are particularly useful for:
-
Conformational Sampling: Exploring the accessible conformations of the this compound ring and its substituents over time.
-
Solvation Effects: Understanding how interactions with solvent molecules (e.g., water) influence the stability and conformation of the ring.
-
Binding Stability: In drug development, MD simulations are crucial for assessing the stability of the complex formed between an this compound-containing ligand and its protein target.[11][12]
Key Factors Influencing this compound Stability
Computational studies have elucidated several key factors that modulate the stability of the this compound ring.
Substituent Effects
The nature and position of substituents are arguably the most critical determinants of stability.
-
Electronic Nature: Electron-withdrawing groups (EWGs) on the nitrogen atoms can decrease the basicity of the nitrogens and potentially destabilize the aminal linkage by pulling electron density away. Conversely, electron-donating groups (EDGs) can enhance stability. Studies have shown that substituents on an aryl ring attached to the this compound core quantitatively affect the molecule's basicity (pKa).[13]
-
Steric Hindrance: Bulky substituents can introduce steric strain, influencing the preferred ring pucker and potentially lowering the barrier to ring-opening. However, in some cases, steric bulk can also shield the labile aminal carbon from nucleophilic attack, thereby increasing kinetic stability.[14]
-
Aromatic Substituents: The type of aromatic ring substituent can also play a role. For instance, computational studies have suggested that a thiophene (B33073) ring can impart greater stability to an imidazolidinone derivative compared to a phenyl ring.[15]
Ring-Opening Reactions
The primary pathway for this compound degradation is hydrolysis, which involves the cleavage of the C2-N bonds. This ring-opening can be catalyzed by acid or base. Computational studies can model the reaction mechanism, identify intermediates and transition states, and calculate the activation energy, providing a quantitative measure of the ring's kinetic stability under different pH conditions. While imidazolidinones are generally stable, ring-opening can be achieved under forcing conditions like heating in concentrated acid or with aqueous NaOH at high temperatures.[16] Kinetic studies on the decomposition of 2-methylimidazolidin-4-one adducts have estimated a half-life of approximately 14 days at 37°C, indicating significant stability under physiological conditions.[17]
Data Presentation: Calculated Stability and Electronic Properties
Quantitative data from computational studies are essential for comparing the stability of different this compound derivatives.
Table 1: DFT Calculated Thermodynamic and Electronic Properties of Substituted Imidazolidin-2,5-diones. (Data derived from studies on related structures for illustrative purposes)[7]
| Substituent (X) on 4-Aryl Ring | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |
| -H | -7.12 | -1.54 | 5.58 | 2.79 | 3.01 |
| -CH₃ | -6.95 | -1.48 | 5.47 | 2.74 | 2.95 |
| -OCH₃ | -6.78 | -1.41 | 5.37 | 2.69 | 2.89 |
| -Cl | -7.21 | -1.78 | 5.43 | 2.72 | 3.29 |
| -NO₂ | -7.89 | -2.54 | 5.35 | 2.68 | 4.81 |
Note: A smaller energy gap generally implies higher reactivity. Lower electrophilicity can be correlated with greater stability.[7]
Experimental Protocols: A Computational Approach
Detailed methodologies are crucial for the reproducibility of computational results.
Protocol for DFT Calculations
A typical protocol for analyzing this compound stability using DFT is as follows:
-
Software: Gaussian 16 or a similar quantum chemistry package is commonly used.[6]
-
Methodology: The B3LYP hybrid functional is frequently employed for its balance of accuracy and computational cost.[15][18]
-
Basis Set: The Pople-style basis set, such as 6-311++G(d,p), is often chosen to provide a good description of the electronic structure.[7][9]
-
Geometry Optimization: The initial structure of the this compound derivative is optimized without constraints to find the minimum energy conformation on the potential energy surface.
-
Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. For transition state searches, one imaginary frequency is expected.
-
Thermodynamic Analysis: From the frequency calculation, thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy are obtained.
-
Solvation Modeling: To simulate a solution environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be applied.
Protocol for Molecular Dynamics (MD) Simulations
A general workflow for MD simulations to assess the stability of an this compound-ligand complex is:
-
Software: Packages such as AMBER, GROMACS, or NAMD are standard.
-
System Preparation: The initial coordinates for the protein-ligand complex are often taken from docking studies. The system is then solvated in a periodic box of water molecules (e.g., TIP3P), and counter-ions are added to neutralize the charge.
-
Force Field: A suitable force field is chosen for the protein (e.g., AMBER ff14SB) and the ligand (e.g., General Amber Force Field, GAFF). Ligand parameters are typically generated using tools like Antechamber.
-
Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes. This is followed by a multi-step equilibration process, typically involving heating the system to the target temperature (e.g., 300 K) and adjusting the pressure to the target pressure (e.g., 1 atm) while restraining the protein and ligand.
-
Production Run: After equilibration, the restraints are removed, and a production simulation is run for a duration sufficient to observe the system's dynamics (e.g., 100 ns).[11]
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy to analyze specific interactions.[11]
Mandatory Visualizations
Diagrams are essential for conceptualizing complex relationships and workflows in computational chemistry.
Conclusion
Theoretical and computational studies are indispensable tools in modern drug discovery for evaluating the stability of heterocyclic scaffolds like this compound. By leveraging methods such as DFT and MD simulations, researchers can gain deep insights into the conformational preferences, electronic properties, and kinetic lability of these molecules. This knowledge enables the proactive design of derivatives with enhanced stability, leading to the development of safer and more effective pharmaceuticals. The synergy between computational prediction and experimental validation will continue to accelerate the journey from molecular design to clinical application.
References
- 1. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Theoretical Study and Investigation of Biological Activity of this compound Derivatives | Semantic Scholar [semanticscholar.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Imidazoline derivatives: a patent review (2006--present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. | Science Journal of University of Zakho [sjuoz.uoz.edu.krd]
- 7. journals.iau.ir [journals.iau.ir]
- 8. Synthesis, DFT, and Molecular Docking Studies of Anti-cancer this compound-2,4-dione and Thiazolidine-2,4-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, biological evaluation and molecular dynamics simulation studies of this compound-2,4-dione derivatives as novel PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with p ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ02497E [pubs.rsc.org]
- 14. Synthesis of fused tetramate-oxazolidine and -imidazolidine derivatives and their antibacterial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00594A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The formation and stability of imidazolidinone adducts from acetaldehyde and model peptides. A kinetic study with implications for protein modification in alcohol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nopr.niscpr.res.in [nopr.niscpr.res.in]
Spectroscopic characterization of Imidazolidine compounds
An in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of imidazolidine compounds.
Introduction to this compound Compounds
Imidazolidines are five-membered, saturated heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. This core structure is a fundamental scaffold in a multitude of biologically active molecules and approved pharmaceutical agents, including emicerfont, imidapril, and nitrofurantoin.[1] The biological and pharmacological significance of this compound derivatives, which exhibit activities ranging from antiviral to anticancer, necessitates their accurate and thorough structural characterization.[2][3]
Spectroscopic techniques are indispensable tools for elucidating the molecular structure, conformation, and purity of newly synthesized this compound compounds. This guide provides a comprehensive overview of the primary spectroscopic methods used for their characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. For this compound compounds, ¹H, ¹³C, and occasionally ¹⁵N NMR are routinely employed.
¹H NMR Spectroscopy
Proton NMR provides information on the chemical environment, number, and connectivity of protons in a molecule. In imidazolidines, the chemical shifts and coupling constants of the ring protons are particularly informative.
-
Ring Protons : The methylene (B1212753) protons (at C4 and C5) of the this compound ring typically appear as complex multiplets. In unsubstituted imidazolidines, these protons can be isochronous, appearing as a single peak.[4] However, substitution on the nitrogen or carbon atoms often renders them diastereotopic, leading to distinct signals.
-
C2 Protons : The protons on the C2 carbon, situated between the two nitrogen atoms, are sensitive to the substitution pattern. Their chemical shifts can vary significantly.
-
N-H Protons : The N-H protons of the this compound ring, when present, often appear as singlets and can be broad due to chemical exchange.[5] Their chemical shifts are typically in the downfield region, for example, between 8.86–10.99 ppm for some this compound-2,4-dione derivatives.[5]
-
Conformational Analysis : The coupling constants between vicinal protons and Nuclear Overhauser Effect (NOE) studies are crucial for determining the relative stereochemistry and preferred conformation of the five-membered ring.[4] For instance, 1,2,3-trisubstituted imidazolidines often display a preferential conformation with a transoid orientation of the substituents.[4]
¹³C NMR Spectroscopy
Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton.
-
Ring Carbons : The C4 and C5 carbons of the this compound ring resonate in the aliphatic region.
-
C2 Carbon : The chemical shift of the C2 carbon is highly dependent on its substituent.
-
Functional Group Carbons : Carbonyl carbons (C=O) in derivatives like this compound-2,4-diones are characteristically found far downfield (e.g., 156-173 ppm).[5] Similarly, the thione (C=S) carbon in this compound-2-thiones also appears downfield, with a signal around 180 ppm.[6]
¹⁵N NMR Spectroscopy
Nitrogen-15 NMR, while less common due to lower sensitivity, can provide direct insight into the electronic environment of the nitrogen atoms. Studies on this compound derivatives have shown a linear correlation between ¹⁵N NMR chemical shifts and N-H stretching vibrations observed in IR spectroscopy.[7]
Summary of NMR Data for this compound Derivatives
| Nucleus | Functional Group/Position | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | Ring CH₂ (C4/C5) | 2.3 - 3.7 | Can be a single peak or complex multiplets depending on substitution and stereochemistry.[4] |
| C5-H (in diones) | 5.16 - 5.58 | Appears as a singlet in certain 5-substituted this compound-2,4-diones.[5] | |
| N-H | 8.86 - 10.99 | Often a broad singlet; position is solvent and concentration-dependent.[5] | |
| ¹³C | Ring CH₂ (C4/C5) | ~40 - 60 | Varies with substitution. |
| C5 (in diones) | ~60 | Chemical shift for the carbon bearing a substituent.[5] | |
| C=O (this compound-2,4-dione) | 156 - 173 | Characteristic downfield shift for carbonyl carbons.[5] | |
| C=S (this compound-2-thione) | ~180 - 181 | Characteristic downfield shift for the thione carbon.[6] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified this compound compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube.[3]
-
Instrument Setup : Place the sample in a high-field NMR spectrometer (e.g., 300 or 400 MHz).[3][8] Tune and shim the instrument to ensure magnetic field homogeneity.
-
Data Acquisition :
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If required, perform advanced 2D NMR experiments like COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations to establish full connectivity.
-
For conformational studies, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be performed.[4]
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns.
-
Molecular Ion Peak (M⁺) : The molecular ion peak confirms the molecular weight of the this compound derivative. High-resolution mass spectrometry (HR-MS) can provide the exact mass, allowing for the determination of the molecular formula.[2]
-
Fragmentation Patterns : The fragmentation of the this compound ring is a key diagnostic tool. Under electron impact (EI) ionization, a common fragmentation pathway involves the double cleavage of single bonds within the ring.[9] For example, 3-chlorobenzyl-5-benzylidene-imidazolidine-2,4-diones show fragmentation involving cleavage of the C-C single bond and a C-N bond in the ring.[9] The stability of the resulting fragments, often resonance-stabilized, dictates the observed fragmentation pathways.[9]
Summary of Key Mass Spectrometry Fragments
| Compound Type | Fragmentation Pathway | Key Fragments (m/z) | Notes |
| Imidazolidinediones | Ring cleavage (α,β double-breakage) | Varies based on substituents | Leads to resonance-stabilized degradation products.[9] |
| β-cleavage of side chain | Benzyl ions (e.g., m/z 91) | Often observed as the base peak in benzyl-substituted derivatives.[9] | |
| 3-amino-4-oxo-imidazolidin-2-thione | Ring fragmentation | m/z 110, 83 | Corresponds to loss of HCN from intermediate fragments.[10] |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI). For Electron Impact (EI), the sample can be introduced via a direct insertion probe.[9]
-
Instrument Setup : Utilize a mass spectrometer (e.g., Kratos-AEI MS 30) operating under appropriate conditions. For EI, a standard electron energy of 70 eV is typically used.[9]
-
Data Acquisition : Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.
-
Data Analysis : Identify the molecular ion peak. Propose fragmentation pathways for the major observed peaks to corroborate the proposed structure. Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule based on the absorption of infrared radiation.
-
N-H Stretching : The N-H bond in imidazolidines gives rise to a characteristic stretching vibration, typically in the range of 3200-3400 cm⁻¹.[3]
-
C-H Stretching : Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).[3]
-
C=O Stretching : The carbonyl group in imidazolidin-2-ones and -2,4-diones produces a very strong and sharp absorption band. For imidazolidin-2-ones, this band is typically found between 1690-1700 cm⁻¹.[2]
-
C=S Stretching : The thiocarbonyl group in this compound-2-thiones has a characteristic absorption at lower wavenumbers, often below 600 cm⁻¹.[11][12]
-
C-N Stretching : C-N stretching vibrations are typically found in the 1100-1300 cm⁻¹ region.[3]
Summary of IR Absorption Frequencies
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3200 - 3400 | Medium, often broad |
| C-H (sp³) | Stretch | 2850 - 2960 | Medium to Strong |
| C=O (Amide/Urea) | Stretch | 1690 - 1730 | Strong, Sharp |
| C-N | Stretch | 1100 - 1300 | Medium |
| C=S | Stretch | < 600 | Medium |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation :
-
Solid Samples : Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.[3][8]
-
ATR (Attenuated Total Reflectance) : Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is a common and rapid alternative to KBr pellets.
-
-
Instrument Setup : Place the sample in an FTIR (Fourier-Transform Infrared) spectrophotometer.
-
Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.[8][11] A background spectrum of air (or the pure ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the functional groups present in the molecule.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule.
-
Saturated this compound Core : The unsubstituted, saturated this compound ring itself does not contain chromophores and thus does not exhibit significant absorption in the standard UV-Vis range (200-800 nm).
-
Substituted Derivatives : Absorption in this range is entirely dependent on the presence of chromophoric substituents. Groups such as phenyl rings, nitro groups, or conjugated systems attached to the this compound core will give rise to characteristic absorption bands. For example, steroidal this compound derivatives have been studied for their interaction with DNA using UV-Vis spectroscopy.[13] Similarly, the introduction of a C=S group in this compound-2-thione leads to UV absorption.[14]
Summary of UV-Vis Absorption Data
| Compound/Chromophore | λmax (nm) | Solvent | Notes |
| Imidazole-2-carbaldehyde | 280, 215 | Methanol/Water | A related imidazole (B134444) compound shown for comparison of chromophore effect.[15] |
| 4-methyl-imidazole-2-carbaldehyde | 282, 217 | Methanol/Water | Demonstrates the effect of substituents on λmax.[15] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, water, hexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
Instrument Setup : Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.
-
Data Acquisition : Scan the sample over the desired wavelength range (e.g., 200-800 nm). The instrument will automatically subtract the solvent's absorbance.
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.
Integrated Spectroscopic Analysis Workflow
A logical workflow is essential for the efficient and comprehensive characterization of a novel this compound compound. The different spectroscopic techniques provide complementary information that, when combined, leads to an unambiguous structural assignment.
Caption: General workflow for the spectroscopic characterization of a novel this compound compound.
References
- 1. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. benchchem.com [benchchem.com]
- 6. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxythis compound-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations - ProQuest [proquest.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. An infrared spectroscopic study on this compound-2-thione and -2-selone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. An infrared spectroscopic study on this compound-2-thione and -2-selone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. 2-Imidazolidinethione [webbook.nist.gov]
- 15. mdpi.com [mdpi.com]
The Pharmacological Profile of Imidazolidine-Based Drugs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacological profile of key imidazolidine-based drugs. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and visualization of relevant biological pathways.
Introduction to this compound-Based Drugs
The this compound nucleus is a versatile scaffold that has given rise to a range of pharmacologically active compounds. These drugs interact with various receptors, with a predominant focus on adrenergic and imidazoline (B1206853) receptors, leading to a wide array of physiological effects. This guide will focus on the pharmacological profiles of prominent this compound-based drugs, including the centrally acting antihypertensives clonidine, moxonidine, and rilmenidine, as well as the non-selective α-adrenergic antagonist, phentolamine.
Receptor Binding Affinities
The interaction of this compound-based drugs with their target receptors is a key determinant of their pharmacological effects. The binding affinities, typically expressed as the inhibition constant (Kᵢ), quantify the strength of this interaction. The following tables summarize the Kᵢ values for key this compound-based drugs at imidazoline and α-adrenergic receptor subtypes.
| Drug | Receptor Subtype | Kᵢ (nM) | Species/Tissue | Reference |
| Clonidine | I₁-Imidazoline | 17 ± 4 | Bovine RVLM | [1] |
| α₂-Adrenergic | 35 | Rat Brain | [2] | |
| α₂ₐ-Adrenergic | 28 (EC₅₀) | Human (CHO cells) | [3] | |
| Moxonidine | I₁-Imidazoline | 4.5 | Bovine RVLM | [2] |
| α₂-Adrenergic | >1000 | Bovine VLM | [2] | |
| Rilmenidine | I₁-Imidazoline | 3.3 | Rabbit Kidney | [2] |
| α₂-Adrenergic | 100 | Rabbit Kidney | [2] | |
| Phentolamine | α₁-Adrenergic | - | - | |
| α₂-Adrenergic | - | - | ||
| α₂ₐ-Adrenergic | 2.6 | Human (clones) | [4] |
RVLM: Rostral Ventrolateral Medulla VLM: Ventrolateral Medulla CHO: Chinese Hamster Ovary
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug govern its absorption, distribution, metabolism, and excretion (ADME), which collectively determine the onset, intensity, and duration of its therapeutic effect. The table below provides a comparative summary of key pharmacokinetic parameters for selected this compound-based drugs.
| Drug | Administration | Tₘₐₓ (hours) | Cₘₐₓ (ng/mL) | t₁/₂ (hours) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Clonidine | Oral (75 µg) | 3.6 ± 1.2 | 0.34 ± 0.06 | 12-16 | - | 70-80 | [5] |
| Moxonidine | Oral (0.2 mg) | 0.74 ± 0.35 | 1.29 ± 0.32 | 2.12 ± 0.58 | - | ~88 | [6] |
| Rilmenidine | Oral (1 mg) | ~2 | - | ~8 | - | ~100 | [5][7] |
| Phentolamine | IV | Immediate | - | ~0.32 | - | 100 | [4][8] |
| IM | ~0.33 | - | - | - | - | [9] |
Tₘₐₓ: Time to reach maximum plasma concentration Cₘₐₓ: Maximum plasma concentration t₁/₂: Elimination half-life AUC: Area under the plasma concentration-time curve IV: Intravenous IM: Intramuscular
Signaling Pathways
This compound-based drugs exert their effects by modulating specific intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways associated with I₁-imidazoline and α₂-adrenergic receptors.
References
- 1. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PHENTOLAMINE MESYLATE FOR INJECTION, USP [dailymed.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mims.com [mims.com]
- 9. drugs.com [drugs.com]
Imidazolidine Derivatives: A Technical Guide to Their Therapeutic Potential
Introduction
Imidazolidine, a five-membered saturated heterocyclic ring containing two nitrogen atoms, serves as a versatile and privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of derivatives with significant biological activities. These derivatives have garnered substantial attention for their potential in drug discovery, with applications ranging from anticancer and antimicrobial to anticonvulsant and anti-inflammatory agents.[1][2] This technical guide provides an in-depth overview of the therapeutic landscape of this compound derivatives, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols for researchers and drug development professionals.
Therapeutic Applications
The structural versatility of the this compound nucleus has enabled the development of compounds with a broad spectrum of pharmacological effects. Research has particularly focused on their efficacy as anticancer and antimicrobial agents.
Anticancer Activity
This compound derivatives have emerged as a significant class of compounds in cancer research, demonstrating the ability to modulate cancer progression and malignancy.[3] They have been shown to regulate cell cycle progression, interact with DNA, and induce apoptosis in various cancer cell lines.[3] For instance, certain 4-imidazolidinone derivatives exhibit potent anticancer activity in colorectal cancer (CRC) cells, while others, such as 2-thioxoimidazolidin-4-ones, have shown cytotoxicity against liver and colon cancer cell lines.[2][4][5] The anticancer potential is often linked to their ability to induce programmed cell death and inhibit key cellular processes required for tumor growth.[2][3]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. This compound derivatives have shown promise in this area, with various synthesized compounds exhibiting significant antibacterial and antifungal properties.[1][6] Their mechanism of action is thought to involve the disruption of microbial cell wall or protein synthesis.[7] Studies have reported the minimum inhibitory concentrations (MIC) of different derivatives against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[1][6] Notably, trisubstituted this compound derivatives have demonstrated superior activity compared to their disubstituted counterparts, highlighting the importance of structural modifications in enhancing antimicrobial potency.[1]
Mechanisms of Action
Understanding the molecular mechanisms by which this compound derivatives exert their therapeutic effects is crucial for rational drug design and development.
Induction of ROS-Dependent Apoptosis in Cancer Cells
A key anticancer mechanism identified for some 4-imidazolidinone derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS).[2] Elevated intracellular ROS levels create oxidative stress, which can trigger multiple pro-apoptotic signaling cascades.[8][9] One such pathway involves the activation of the c-Jun N-terminal kinase (JNK), a stress-activated protein kinase.[2] JNK activation, in turn, modulates the activity of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP).[2][9] This event is a point of no return in the intrinsic apoptotic pathway, causing the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade, ultimately leading to programmed cell death.[2][10]
Antimicrobial Mechanisms
The antimicrobial action of this compound derivatives is multifaceted. While the precise mechanisms are still under investigation for many compounds, evidence suggests they can interfere with essential microbial processes. These may include the inhibition of enzymes crucial for cell wall integrity or the disruption of protein synthesis, leading to bacteriostatic or bactericidal effects.[7] For antifungal derivatives, a common mechanism involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[6]
Quantitative Data Summary
The following tables summarize the reported biological activities of various this compound derivatives, providing a quantitative basis for comparison and structure-activity relationship (SAR) analysis.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Imidazolidinone | Compound 9r | HCT116 (Colon) | 9.44 | [5] |
| Compound 9r | SW620 (Colon) | 10.95 | [5] | |
| 2-Thioxoimidazolidin-4-one | Benzimidazole-pyrazole conjugate | HepG-2 (Liver) | 2.33 (µg/ml) | [4] |
| Imidazoline derivative | HCT-116 (Colon) | 0.76 (µg/ml) | [4] | |
| Imidazo[1,2-a]pyrimidine | Compound 3a | A549 (Lung) | 5.988 | [11] |
| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [11] | |
| Compound 4d | MCF-7 (Breast) | 39.0 | [11] | |
| Benzimidazole sulfonamide | Compound 22 | A549 (Lung) | 0.15 | [12] |
| Compound 22 | HeLa (Cervical) | 0.21 | [12] | |
| Compound 22 | HepG2 (Liver) | 0.33 | [12] | |
| Compound 22 | MCF-7 (Breast) | 0.17 | [12] |
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/ml) | Reference |
| 4-substituted-imidazolidine | Compound IIIk | E. coli | 12.5 | [1] |
| Compound IIIk | C. albicans | 12.5 | [1] | |
| Compound IIIk | S. aureus | 25 | [1] | |
| Compound IIIj | C. albicans | 12.5 | [1] | |
| Compound IIIj | E. coli | 25 | [1] | |
| Imidazoquinoxaline | Compound 11c | K. pneumonia | 0.12 | [6] |
| Compound 11c | B. subtilis | 0.15 | [6] | |
| Compound 11c | A. clavatus | 0.49 | [6] | |
| Imidazole Derivative | HL1 | S. aureus | 625 | [7] |
| HL2 | S. aureus | 625 | [7] | |
| HL1 | MRSA | 1250 | [7] | |
| HL2 | E. coli | 2500 | [7] | |
| Imidazolium Salt | Compound 3b | B. subtilis | 4 | [13] |
| Compound 3b | E. coli | 128 | [13] |
Experimental Protocols
Detailed and reproducible experimental methods are fundamental to drug discovery research. This section outlines generalized protocols for the synthesis of a common this compound core and for the evaluation of cytotoxic activity.
General Synthesis of this compound-2,4-diones (Hydantoins)
This protocol is based on the classical Biltz synthesis, a common method for preparing 5,5-disubstituted hydantoins.[14]
-
Reaction Setup: In a round-bottom flask, dissolve benzil (B1666583) (1 equivalent) and urea (B33335) (1 equivalent) in ethanol.
-
Base Addition: While stirring, add an aqueous solution of sodium hydroxide (B78521) (e.g., 2.5 M).
-
Reflux: Heat the reaction mixture to reflux for 2-3 hours. The reaction proceeds via a benzilic acid rearrangement mechanism.[14]
-
Work-up: After cooling, pour the reaction mixture into ice-cold water.
-
Precipitation: Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound-2,4-dione derivative.[14]
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[15]
MTT Assay for In Vitro Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[16] Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[16][17]
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/ml) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[18]
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[17][19]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17][19]
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of ~630 nm can be used to subtract background absorbance.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations: Workflows and Pathways
Graphical representations of experimental workflows and biological pathways aid in the conceptual understanding of complex processes. The following diagrams are rendered using the DOT language and adhere to the specified design constraints.
Caption: General experimental workflow for the development of this compound derivatives.
Caption: ROS-dependent apoptotic pathway induced by imidazolidinone derivatives.
Conclusion and Future Perspectives
This compound derivatives represent a highly valuable and versatile class of heterocyclic compounds with demonstrated therapeutic potential, particularly in the fields of oncology and infectious diseases. Their synthetic tractability allows for the creation of large libraries of compounds for screening, and the growing body of research is continually unveiling novel mechanisms of action. Future research should focus on optimizing the lead compounds through detailed structure-activity relationship studies to enhance potency and selectivity while minimizing toxicity. Furthermore, exploring the application of these derivatives against a wider range of therapeutic targets and in in vivo models will be critical for translating the promising in vitro results into clinically viable therapeutic agents. The continued investigation into this compound-based scaffolds is a promising avenue in the ongoing search for new and effective medicines.
References
- 1. Microbiological Evaluation of 4-substituted-imidazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial ROS and the Effectors of the Intrinsic Apoptotic Pathway in Aging Cells: The Discerning Killers! - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sciencescholar.us [sciencescholar.us]
- 15. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Reactivity of the Imidazolidine Ring
For Researchers, Scientists, and Drug Development Professionals
The imidazolidine heterocycle, a saturated five-membered ring containing two nitrogen atoms at positions 1 and 3, is a cornerstone structural motif in modern chemistry.[1][2] Its prevalence in natural products, pharmaceuticals, and as a precursor to N-heterocyclic carbenes (NHCs) underscores its significance.[2][3] This guide provides a comprehensive exploration of the synthesis, chemical reactivity, and applications of the this compound core, with a focus on quantitative data and detailed experimental methodologies relevant to professionals in drug discovery and chemical research.
Synthesis of the this compound Ring
The construction of the this compound ring is most commonly achieved through the condensation of a 1,2-diamine with an aldehyde or, less frequently, a ketone.[4][5] This reaction forms a cyclic aminal structure and is often reversible. A wide array of synthetic strategies has been developed to create diversely substituted imidazolidines, including multicomponent reactions, cycloadditions, and metal-catalyzed processes.[2][6]
Table 1: Summary of Selected Synthetic Methodologies for Imidazolidines
| Method | Reactants | Catalyst/Reagents | Conditions | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Condensation | N,N'-disubstituted ethylenediamines, Aldehydes | None or Toluene | < 50 °C to reflux | 37-90 | [1][2] |
| Condensation | 1,2-bis(p-chlorobenzylamino)ethane, Aldehydes | Absolute Alcohol | RT to 65 °C, 10-15 min | 21-85 | [1][2] |
| [3+2] Cycloaddition | N-tosylaziridine dicaboxylates, trans-imines | AgOTf in DCE | 50 °C, 12 h | 19-92 | [1][2] |
| Multicomponent Reaction | Monophenacyl anilines, Aromatic amines, Formaldehyde | None | Refluxing ethanol, 3 h | 77-94 | [2] |
| Pseudo-Multicomponent | trans-(R,R)-1,2-diaminocyclohexane, Aldehyde, NaBH₄, CDI | THF, DCM | Microwave irradiation, Reflux | 55-81 | [7] |
| Aza-Wacker Reaction | N-Ts/N-Boc 1,2-diamines, Electron-deficient alkenes | Pd(II), Benzoquinone | DME, 40 °C, 21 h | N/A |[1][2] |
This protocol is adapted from a method for synthesizing chiral imidazolidin-2-ones, demonstrating an efficient one-pot strategy.[7]
-
Schiff Base Formation: Dissolve trans-(R,R)-1,2-diaminocyclohexane (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of 0.3 M. Add the desired aromatic aldehyde (2.05 equiv.).
-
Heat the mixture to reflux for 60 minutes using microwave irradiation.
-
Reduction: Cool the reaction mixture to room temperature. Add sodium borohydride (B1222165) (NaBH₄) (2.1 equiv.) portion-wise to control effervescence.
-
Once the addition is complete, heat the mixture to reflux for an additional 240 minutes under microwave irradiation to form the N,N'-disubstituted diamine.
-
Cyclization: After cooling, add a solution of carbonyldiimidazole (CDI) (1.1 equiv.) dissolved in anhydrous dichloromethane (B109758) (DCM) (to 0.02 M).
-
Stir the reaction at the optimized temperature (typically 40-70 °C) until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel to yield the target imidazolidin-2-one.
Core Chemical Reactivity
The reactivity of the this compound ring is dominated by the properties of its cyclic aminal (C-2) and diamine (N-1, N-3) functionalities. The ring itself is generally stable under neutral or basic conditions but exhibits significant lability in the presence of acid.[5]
Ring Stability and Hydrolysis: The C2-carbon, positioned between two nitrogen atoms, is electrophilic and represents the most reactive site. Imidazolidines are susceptible to hydrolysis, readily reverting to their constituent 1,2-diamine and aldehyde components upon treatment with aqueous acid (e.g., 10% HCl).[4][5] This instability is a critical consideration in drug design, where the this compound moiety might be employed as a prodrug that releases an active aldehyde or diamine under physiological conditions. The stability of the ring can be influenced by the substituents on the nitrogen atoms and the C2-carbon.
Ring-Opening Reactions: Beyond simple hydrolysis, the this compound ring can be opened by various nucleophiles. Unprecedented ring-opening reactions have been reported using Grignard and cuprate (B13416276) reagents on N-sulfonylated imidazolidines.[8] This process yields functionalized secondary sulfonamides bearing tertiary amines, demonstrating a novel synthetic utility for the ring system as a stable precursor to complex acyclic structures.
Table 2: Summary of Key Reactions of the this compound Ring
| Reaction Type | Reagents | Conditions | Product(s) | Reference(s) |
|---|---|---|---|---|
| Hydrolysis | 10% Aqueous HCl or H₂SO₄ | Varies | 1,2-Diamine and Aldehyde | [5] |
| Ring-Opening | Grignard Reagents, CuCN (cat.) | THF | β- or γ-amino sulfonamides | [8] |
| Metal-Induced Cleavage | Fe(III), Zn(II), Cu(II) ions | Varies | Cleaved ligand complexes | [[“]][[“]] |
| Oxidation | m-CPBA | Ether | Nitroxide derivatives | [2] |
| Nucleophilic Substitution | Grignard reagents, NaCN, NaBH₄ on N-benzotriazolyl intermediates | Varies | Unsymmetrically substituted imidazolidines |[1][2] |
This general protocol outlines the cleavage of an this compound ring back to its starting materials.[5]
-
Dissolution: Dissolve the substituted this compound (1.0 equiv.) in a suitable organic solvent (e.g., ethanol, THF) in a round-bottom flask.
-
Acidification: Add a 10% aqueous solution of hydrochloric acid (HCl) dropwise with stirring at room temperature.
-
Reaction: Continue stirring the mixture. The reaction progress can be monitored by TLC by observing the disappearance of the starting material spot and the appearance of the aldehyde and/or diamine spots.
-
Neutralization and Extraction: Once the reaction is complete, carefully neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate solution) until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the organic products with an appropriate solvent (e.g., ethyl acetate, dichloromethane) (3x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde and diamine products, which can be further purified if necessary.
Applications in Drug Development and Medicinal Chemistry
The this compound scaffold and its oxidized or functionalized derivatives (e.g., imidazolidinones, hydantoins) are prevalent in a multitude of biologically active compounds.[3][11] Their structural rigidity, capacity for stereochemical diversity, and ability to engage in hydrogen bonding make them valuable pharmacophores. They are found in drugs with a wide range of therapeutic applications, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agents.[12][13]
Table 3: Examples of Biologically Active this compound Derivatives
| Compound Class | Specific Derivative | Biological Activity | Quantitative Data (IC₅₀) | Reference(s) |
|---|---|---|---|---|
| Imidazopyrazine | Compound 5a (from imidazolidineiminothione) | Anticancer | HEPG-2: 5.02 µMHCT-116: 4.91 µMMCF-7: 4.78 µM | [12] |
| This compound | Compound 6b (from imidazolidineiminothione) | Anticancer | HEPG-2: 7.12 µMHCT-116: 6.98 µMMCF-7: 6.88 µM | [12] |
| Imidazolidinone | Spiroxatrine | 5-HT₁ₐ receptor antagonist | N/A | [14] |
| Hydantoin | Phenytoin (diphenylhydantoin) | Anticonvulsant | N/A | [11] |
| This compound-4-one | Compound 4 (Tryptophan derivative) | Anti-inflammatory, Analgesic | Significant activity in carrageenan-induced inflammation test |[13][15] |
Conclusion
The this compound ring possesses a rich and versatile chemical reactivity profile. While its synthesis is often straightforward, the inherent lability of the aminal linkage presents both challenges and opportunities. Its susceptibility to hydrolysis can be harnessed in prodrug strategies, while novel ring-opening reactions provide pathways to complex acyclic molecules. For researchers in drug development, the this compound scaffold remains a privileged structure, offering a robust framework for the design of new therapeutic agents with diverse pharmacological activities. A thorough understanding of its reactivity is paramount to fully exploiting its potential in both synthetic and medicinal chemistry.
References
- 1. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Chemical Reactivity of Imidazolidines_Chemicalbook [chemicalbook.com]
- 6. Imidazolidines synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. consensus.app [consensus.app]
- 10. consensus.app [consensus.app]
- 11. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 14. Imidazolidinone - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Imidazolidine-Derived N-Heterocyclic Carbenes
Executive Summary
N-Heterocyclic Carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis, finding extensive applications from pharmaceuticals to materials science. Their exceptional σ-donating properties and steric tunability allow for the stabilization of a wide array of metal centers and the facilitation of challenging chemical transformations. Among the various precursors for NHC generation, imidazolidine derivatives stand out due to their inherent stability, ease of synthesis, and modular nature. This guide provides an in-depth technical overview of the synthesis of NHCs from this compound precursors, detailing reaction pathways, experimental protocols, and quantitative data to support researchers in their practical applications.
From Precursor to Carbene: The Synthetic Pathway
The most common route to generate saturated NHCs, often referred to as Arduengo-type carbenes, begins with the synthesis of a corresponding imidazolidinium salt. This salt serves as a stable, isolable precursor that can be deprotonated in situ or as a separate step to yield the free carbene. The general workflow involves two key transformations: quaternization of the this compound and subsequent deprotonation.
Synthesis of Common Imidazolidinium Salt Precursors
The versatility of NHCs stems from the ability to modify their steric and electronic properties by changing the substituents on the nitrogen atoms. Bulky aryl groups, such as mesityl (Mes) and 2,6-diisopropylphenyl (Dipp), are commonly employed to enhance the stability and catalytic activity of the resulting NHCs. The corresponding saturated precursors are SIMes·HCl and SIPr·HCl. The synthesis of these precursors is a well-established, multi-step process.[1]
Quantitative Data on Precursor Synthesis
The following table summarizes typical reaction conditions and yields for the synthesis of widely used imidazolidinium chloride salts. These reactions generally involve the cyclization of an N,N'-disubstituted ethylenediamine (B42938) with a formaldehyde (B43269) equivalent.
| Precursor | N-Substituent | C2 Source | Reagent/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| IPr·HCl | 2,6-Diisopropylphenyl | Paraformaldehyde | TMSCl, Ethyl Acetate (B1210297) | 70 | 2 | 81 | [2] |
| IMes·HCl | 2,4,6-Trimethylphenyl | Paraformaldehyde | TMSCl, Ethyl Acetate | 70 | 2 | 69 | [2] |
| IXy·HCl | 2,6-Dimethylphenyl | Paraformaldehyde | TMSCl, Ethyl Acetate | 70 | 2 | 89 | [2] |
| SIMes·HCl | 2,4,6-Trimethylphenyl | Triethyl Orthoformate | NH4Cl, Toluene (MW) | 150 | 0.1 | 70 | [3] |
Detailed Experimental Protocols
Accurate and reproducible experimental procedures are critical for successful synthesis. Below are detailed protocols for the preparation of a key intermediate and the final imidazolidinium salt, adapted from peer-reviewed literature.
Protocol: Synthesis of N,N'-bis(2,6-diisopropylphenyl)ethylenediimine
This protocol describes the synthesis of the diimine intermediate required for IPr·HCl.[2]
-
Reagents & Setup:
-
2,6-diisopropylaniline (B50358) (1.0 mol)
-
Glyoxal (40% in water, 0.50 mol)
-
Methanol (B129727) (500 mL)
-
Acetic Acid (1 mL)
-
Large reaction flask with vigorous stirring.
-
-
Procedure:
-
A solution of 2,6-diisopropylaniline and acetic acid in 250 mL of methanol is warmed to 50°C.
-
A solution of glyoxal in 250 mL of methanol is added with vigorous stirring.
-
An exothermic reaction begins, and the product starts to crystallize after approximately 15 minutes.
-
The mixture is stirred for 10 hours at room temperature.
-
The resulting yellow suspension is filtered, and the solid product is washed with methanol until the filtrate is clear.
-
The solid is dried to yield the pure diimine product.
-
Protocol: Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
This protocol details the cyclization of the diimine to form the target NHC precursor.[2]
-
Reagents & Setup:
-
N,N'-bis(2,6-diisopropylphenyl)ethylenediimine (114.5 mmol)
-
Paraformaldehyde (126.0 mmol)
-
Chlorotrimethylsilane (TMSCl) (134.5 mmol)
-
Ethyl Acetate (EtOAc) (800 mL)
-
Reaction flask equipped with a dropping funnel and reflux condenser.
-
-
Procedure:
-
A suspension of the diimine and paraformaldehyde is prepared in 780 mL of ethyl acetate and heated to 70°C.
-
A solution of TMSCl in 20 mL of ethyl acetate is added dropwise over 45 minutes with vigorous stirring.
-
The resulting yellow suspension is stirred for 2 hours at 70°C.
-
The mixture is then cooled to 10°C in an ice bath.
-
The suspension is filtered, and the collected solid is washed with ethyl acetate and tert-butyl methyl ether.
-
The solid is dried to a constant weight in an oven at 100°C to give IPr·HCl as a colorless microcrystalline powder (Yield: 81%).[2]
-
Generation of the Free Carbene and Catalytic Application
The imidazolidinium salt is a stable storage form. The active NHC is typically generated in situ by deprotonation with a strong, non-nucleophilic base.[4] This free carbene can then be used as a ligand in catalysis, for example, in palladium-catalyzed cross-coupling reactions.
Conclusion
This compound-based precursors provide a stable, versatile, and highly efficient entry point for the synthesis of N-heterocyclic carbenes. The ability to systematically tune the steric and electronic environment around the carbene center by modifying the N-aryl substituents has been instrumental in the development of highly active and selective catalysts. The robust and scalable synthetic protocols outlined in this guide offer researchers reliable methods to access these powerful tools for applications in catalysis, drug discovery, and materials science.
References
- 1. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
The Imidazolidine Scaffold: A Cornerstone of Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazolidine core, a five-membered saturated heterocycle containing two nitrogen atoms, has emerged as a privileged scaffold in contemporary organic synthesis. Its prevalence in natural products, pharmaceuticals, and its utility as a versatile synthetic tool have cemented its importance in the pursuit of complex molecular architectures.[1][2] This technical guide provides a comprehensive overview of the synthesis and application of imidazolidines, with a focus on their role as chiral auxiliaries and organocatalysts. Detailed experimental protocols for key transformations, quantitative data summaries, and mechanistic visualizations are presented to serve as a practical resource for professionals in the field.
I. Synthesis of the this compound Core
The construction of the this compound ring can be achieved through several reliable synthetic strategies. The most common and straightforward method involves the condensation of a 1,2-diamine with an aldehyde or a ketone.
Condensation of Diamines and Carbonyl Compounds
The reaction of an N,N'-disubstituted ethylenediamine (B42938) with an aldehyde is a facile method for the synthesis of 1,2,3-trisubstituted imidazolidines. This reaction typically proceeds under mild conditions and can be aided by the azeotropic removal of water.
A representative experimental protocol for this transformation is as follows:
Experimental Protocol: Synthesis of 1,3-dibenzyl-2-phenylthis compound
-
Reagents: N,N'-dibenzylethylenediamine (1.0 equiv.), benzaldehyde (B42025) (1.05 equiv.), toluene.
-
Procedure: To a solution of N,N'-dibenzylethylenediamine in toluene, benzaldehyde is added. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1,3-dibenzyl-2-phenylthis compound.
Quantitative data for the synthesis of various this compound derivatives via condensation is summarized in the table below.
| Diamine Substrate | Aldehyde/Ketone | Product | Yield (%) | Reference |
| N,N'-dimethylethylenediamine | 4-isopropylbenzaldehyde | 1,3-dimethyl-2-(4'-isopropylphenyl)this compound | 69 | [1] |
| 1,2-bis(p-chlorobenzylamino)ethane | Various aldehydes | 2-substituted-1,3-bis(p-chlorobenzyl)imidazolidines | 21-85 | [1] |
| N,N'-bis(trimethylsilyl)-1,2-diamines | Cyclohexanone | 2,2-pentamethylene-1,3-bis(trimethylsilyl)this compound | 98 | [2] |
| N,N'-bis(trimethylsilyl)-1,2-diamines | Benzaldehyde | 2-phenyl-1,3-bis(trimethylsilyl)this compound | 95 | [2] |
Table 1: Synthesis of Imidazolidines via Condensation.
Synthesis of Imidazolidin-2-ones
Imidazolidin-2-ones are another important class of this compound derivatives, often employed as chiral auxiliaries. A pseudo-multicomponent one-pot protocol has been developed for their synthesis from trans-(R,R)-diaminocyclohexane. This method involves the in situ formation of a Schiff base, followed by reduction and cyclization with carbonyldiimidazole (CDI).[3][4]
The logical workflow for this one-pot synthesis is depicted below.
II. Imidazolidines in Asymmetric Synthesis
Chiral this compound derivatives have proven to be powerful tools in asymmetric synthesis, primarily as chiral auxiliaries and as the core of highly effective organocatalysts.
Imidazolidinone Chiral Auxiliaries in Asymmetric Alkylation
Chiral imidazolidin-2-ones, derived from enantiopure amino acids, can be N-acylated and subsequently alkylated with high diastereoselectivity. The chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. The auxiliary can then be cleaved to provide the enantiomerically enriched product.
Experimental Protocol: Asymmetric Alkylation using a Polymer-Supported Imidazolidinone Auxiliary [1]
-
N-Acylation: The polymer-supported 2-imidazolidinone is dissolved in THF at 0 °C under an argon atmosphere. A 1 M solution of t-BuOK in THF (5 equiv.) is added dropwise, followed by the addition of the desired acyl chloride (10 equiv.). The reaction is stirred for 30 minutes, then quenched with saturated NH4Cl solution and extracted with CH2Cl2. The product is precipitated in cold methanol.
-
Asymmetric Alkylation: The N-acylated polymer is dissolved in THF and cooled to -78 °C under an argon atmosphere. A 1 M solution of NaHMDS (5 equiv.) is added dropwise, and the mixture is stirred for 1 hour. The alkylating agent (e.g., benzyl (B1604629) bromide, 10 equiv.) is then added, and the reaction is stirred for 24 hours at -78 °C. The reaction is quenched with saturated NH4Cl solution, and the product is isolated.
-
Cleavage: The alkylated polymer is treated with an excess of 2 N NaOH in dioxane (1:1 v/v) to cleave the chiral auxiliary and afford the chiral carboxylic acid.
The following table summarizes the results for the asymmetric alkylation of an NCPS-supported 2-imidazolidinone chiral auxiliary.
| Alkylating Agent | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) of Carboxylic Acid | Reference |
| Benzyl bromide | 75 | >99 | 99 | [1] |
| Allyl iodide | 65 | >99 | 99 | [1] |
| Methyl iodide | 50 | >99 | 99 | [1] |
Table 2: Asymmetric Alkylation with a Polymer-Supported Imidazolidinone Auxiliary. [1]
The underlying principle of this stereocontrol is the formation of a rigid chelated enolate intermediate, which blocks one face of the nucleophile.
References
Imidazolidine Derivatives: A Technical Guide to Their Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Imidazolidine, a five-membered saturated heterocycle containing two nitrogen atoms, has emerged as a promising pharmacophore in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including significant antimicrobial properties against various pathogenic bacteria and fungi. This technical guide provides an in-depth overview of this compound derivatives with antimicrobial potential, focusing on their synthesis, structure-activity relationships, and mechanisms of action, supported by quantitative data and detailed experimental protocols.
I. Antimicrobial Activity of this compound Derivatives
Numerous studies have demonstrated the in vitro efficacy of various this compound derivatives against a wide range of microorganisms. The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1] The following tables summarize the MIC values of representative this compound derivatives against selected bacterial and fungal strains.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Staphylococcus aureus | Staphylococcus epidermidis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 11c | Imidazo[4,5-b]quinoxaline | 0.15 | - | - | - | [2] |
| 3f | 5-imino-4-thioxoimidazolidin-2-one | - | - | - | - | [2] |
| T2 | Imidazolyl thiazolidinedione | 1.9 | 1.4 | 1.6 | 0.56 | [3] |
| T4 | Imidazolyl thiazolidinedione | 3.8 | 2.2 | 1.6 | 2.8 | [3] |
| T8 | Imidazolyl thiazolidinedione | 2.7 | 3.39 | 3.2 | 1.4 | [3] |
| IIIk | 4-substituted-imidazolidine | 25 | - | 12.5 | 25 | [4] |
| IIIj | 4-substituted-imidazolidine | - | - | 25 | - | [4] |
| 4d | This compound with 1,3,4-oxadiazole | > Gentamycin | - | > Gentamycin | - | [5] |
| 4f | This compound with 1,3,4-oxadiazole | > Gentamycin | - | > Gentamycin | - | [5] |
| SKI-356313 | Imidazoline (B1206853) | Active (MRSA) | - | - | - | [6] |
Note: A hyphen (-) indicates that the data was not reported in the cited source. "> Gentamycin" indicates greater activity than the standard drug.
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Aspergillus niger | Aspergillus fumigatus | Candida albicans | Reference |
| 11c | Imidazo[4,5-b]quinoxaline | 0.12 - 0.98 | - | - | [2] |
| T2 | Imidazolyl thiazolidinedione | 8.8 | 2.3 | - | [3] |
| T4 | Imidazolyl thiazolidinedione | 7.9 | 1.7 | - | [3] |
| T8 | Imidazolyl thiazolidinedione | 8.2 | 3.4 | - | [3] |
| IIIk | 4-substituted-imidazolidine | 25 | - | 12.5 | [4] |
| IIIj | 4-substituted-imidazolidine | - | - | 12.5 | [4] |
| 5a, 5b, 5c, 5e | 2-thioxoimidazolidin-1-yl) benzamide | Active | - | Active | [7] |
Note: A hyphen (-) indicates that the data was not reported in the cited source. "Active" indicates reported activity without specific MIC values in the abstract.
II. Synthesis and Experimental Protocols
The synthesis of antimicrobial this compound derivatives often involves multi-step reactions, starting from readily available precursors. The following sections detail common synthetic strategies and antimicrobial evaluation protocols.
A. General Synthesis of this compound Derivatives
A common route for synthesizing this compound-containing compounds involves the condensation of an aldehyde with a diamine, followed by cyclization.[8] Modifications to this core structure are achieved by using substituted starting materials.
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Protocol: Synthesis of Imidazolidines containing a 1,3,4-Oxadiazole Moiety [8]
-
Synthesis of Imine Derivatives: A mixture of an appropriate aromatic aldehyde (1 mmol) and a primary aromatic amine (1 mmol) in absolute ethanol (B145695) (20 mL) is subjected to microwave irradiation (300 W, 120 °C) for a specified time (e.g., 2-4 minutes).
-
Monitoring the Reaction: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Isolation of Imine: After completion, the reaction mixture is cooled, and the precipitated solid (the imine derivative) is filtered, washed with cold ethanol, and dried.
-
Synthesis of this compound Derivatives: The synthesized imine derivative (1 mmol) and glycine (1 mmol) are dissolved in tetrahydrofuran (B95107) (THF, 25 mL).
-
Cyclization Reaction: The mixture is subjected to microwave irradiation (300 W, 100 °C) for a specified time (e.g., 6-10 minutes).
-
Isolation of this compound: After cooling, the solvent is evaporated under reduced pressure. The resulting solid is washed with diethyl ether and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure this compound derivative.
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.
B. Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized this compound derivatives is commonly evaluated using broth microdilution or agar (B569324) diffusion methods.[2][4]
Caption: Workflow for determining MIC by broth microdilution.
Detailed Protocol: Broth Microdilution Method for MIC Determination [4][9]
-
Preparation of Test Compounds: Stock solutions of the this compound derivatives are prepared by dissolving them in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[2]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium (e.g., Tryptic Soy Broth for bacteria). The culture is then diluted to a standardized concentration, typically around 10⁴ colony-forming units per milliliter (CFU/mL).[9]
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (negative control) and medium with the inoculum (positive control) are also included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[4]
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 595 nm).[9]
III. Structure-Activity Relationship (SAR)
The antimicrobial potency of this compound derivatives is significantly influenced by the nature and position of substituents on the this compound ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more effective antimicrobial agents.[10][11]
Caption: Key factors influencing the antimicrobial activity of imidazolidines.
Key SAR Observations:
-
Lipophilicity: The introduction of lipophilic groups, such as long alkyl chains, can enhance antimicrobial activity, likely by facilitating the interaction of the compound with the microbial cell membrane.[12][13]
-
Aromatic Substituents: The presence of substituted aromatic rings on the this compound nucleus is often associated with potent antimicrobial properties. Electron-withdrawing groups like halogens or nitro groups on these rings can increase activity.[4]
-
Fused Ring Systems: Fusing the this compound ring with other heterocyclic systems, such as quinoxaline, can lead to compounds with exceptionally high antimicrobial activity.[2]
-
Substitution Pattern: The position of substituents on the this compound ring plays a critical role. For instance, trisubstituted imidazolidines have shown better activity compared to their disubstituted counterparts.[4]
IV. Mechanism of Action
While the exact mechanism of action for all antimicrobial this compound derivatives is not fully elucidated, several studies have provided insights into their potential cellular targets.
One proposed mechanism for certain imidazoline derivatives is the inhibition of DNA replication .[6] This disruption of a fundamental cellular process leads to bacterial cell death. The interaction is thought to involve the displacement of the replisome from the bacterial nucleoid.[6]
Another potential mechanism, particularly for cationic derivatives, involves the disruption of the bacterial cell membrane .[12][13] The positively charged part of the molecule interacts with the negatively charged components of the bacterial cell membrane through electrostatic interactions, leading to increased membrane permeability, leakage of intracellular contents, and ultimately, cell lysis.
V. Conclusion
This compound derivatives represent a versatile and promising class of compounds in the search for new antimicrobial agents. Their broad spectrum of activity, coupled with the potential for diverse chemical modifications, makes them attractive candidates for further development. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to design and synthesize novel this compound-based antimicrobials with improved efficacy. Future research should focus on elucidating the precise mechanisms of action and optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potential into clinically effective therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Microbiological Evaluation of 4-substituted-imidazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel imidazoline antimicrobial scaffold that inhibits DNA replication with activity against mycobacteria and drug resistant Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of structure-based on imidazole core as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]
- 13. The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Anticancer Potential of Imidazolidinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Imidazolidinone derivatives have emerged as a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. Their versatile scaffold allows for diverse structural modifications, leading to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer potential of imidazolidinone derivatives, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.
Core Anticancer Mechanisms of Imidazolidinone Derivatives
Imidazolidinone derivatives exert their anticancer effects through a variety of mechanisms, primarily centered on the induction of programmed cell death (apoptosis) and the inhibition of cancer cell proliferation. A key mechanism involves the generation of reactive oxygen species (ROS), which triggers a cascade of signaling events culminating in apoptosis.[1][2]
Induction of Apoptosis via the Mitochondrial Pathway
A significant number of imidazolidinone derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This process is often initiated by an increase in intracellular ROS levels.[1][3] The accumulation of ROS leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] Activated JNK can then modulate the function of Bcl-2 family proteins, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax.[4][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[6][7]
Cytosolic cytochrome c, in conjunction with Apaf-1, activates caspase-9, an initiator caspase.[6][8] Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of various cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][9]
Quantitative Assessment of Anticancer Activity
The anticancer efficacy of imidazolidinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. These values are determined using cell viability assays, such as the MTT assay.
Below are tables summarizing the IC50 values of various imidazolidinone derivatives against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9r | HCT116 (Colon) | 9.44 | [1] |
| SW620 (Colon) | 10.95 | [1] | |
| Compound 3e | MCF-7 (Breast) | - | [10] |
| Compound 5e | Cancer Cell Lines | 0.2 (200 nM) | [10] |
| Compound 6 | MCF-7 (Breast) | 170.58 µg/mL | [10] |
| Compound 14 | MCF-7 (Breast) | 200.84 µg/mL | [10] |
| Compound 3e (imidazolidine-2,4-dione derivative) | MCF-7 (Breast) | 20.4 µg/mL (LD50) | [11] |
| Compound 6b | HCT-116 (Colon) | 6.98 | [12] |
| HEPG-2 (Liver) | 7.12 | [12] | |
| MCF-7 (Breast) | 6.88 | [12] | |
| Compound 8a | HCT-116 (Colon) | 11.36 | [12] |
| HEPG-2 (Liver) | 10.12 | [12] | |
| MCF-7 (Breast) | 9.53 | [12] | |
| Compound 3a | A549 (Lung) | 5.988 | [13] |
| Compound 3d | MCF-7 (Breast) | 43.4 | [13] |
| MDA-MB-231 (Breast) | 35.9 | [13] | |
| Compound 4d | MCF-7 (Breast) | 39.0 | [13] |
| MDA-MB-231 (Breast) | 35.1 | [13] |
Key Experimental Protocols
The evaluation of the anticancer potential of imidazolidinone derivatives involves a series of well-established in vitro assays. Detailed methodologies for these key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the imidazolidinone derivative and a vehicle control (e.g., DMSO) for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
-
Cell Treatment: Treat cancer cells with the imidazolidinone derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cancer cells with the imidazolidinone derivative for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Reactive Oxygen Species (ROS) Generation Assay (DCFH-DA Staining)
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Cell Loading: Treat cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Compound Treatment: Wash the cells with PBS and then treat with the imidazolidinone derivative.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.
Western Blot Analysis for JNK Pathway Activation
This technique is used to detect the phosphorylation (activation) of JNK and other related proteins.
-
Protein Extraction: Treat cells with the imidazolidinone derivative, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against phosphorylated JNK (p-JNK) and total JNK (t-JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Landscape
To better understand the complex processes involved in the anticancer activity of imidazolidinone derivatives, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Signaling pathway of imidazolidinone-induced apoptosis.
Caption: Experimental workflow for evaluating anticancer potential.
Conclusion and Future Directions
Imidazolidinone derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. Their ability to induce apoptosis through ROS-mediated activation of the JNK signaling pathway and modulation of the mitochondrial apoptotic machinery highlights their therapeutic potential. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field.
Future research should focus on structure-activity relationship (SAR) studies to optimize the anticancer potency and selectivity of these derivatives. Further elucidation of the upstream molecular targets of imidazolidinones that lead to ROS generation will provide a more complete understanding of their mechanism of action. Ultimately, promising lead compounds will need to be evaluated in preclinical in vivo models to assess their efficacy and safety profiles, with the goal of translating these findings into clinical applications for the treatment of cancer.
References
- 1. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial and caspase pathways are involved in the induction of apoptosis by nardosinen in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel meriolin derivatives activate the mitochondrial apoptosis pathway in the presence of antiapoptotic Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcl-2 family proteins regulate the release of apoptogenic cytochrome c by the mitochondrial channel VDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial Release of Caspase-2 and -9 during the Apoptotic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequential caspase-2 and caspase-8 activation upstream of mitochondria during ceramideand etoposide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scialert.net [scialert.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Asymmetric Synthesis Using Imidazolidinone Chiral Auxiliaries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of imidazolidinone chiral auxiliaries in asymmetric synthesis. Imidazolidinones have emerged as powerful tools in modern organic chemistry, serving as both effective chiral auxiliaries and as the core scaffold for highly successful organocatalysts, most notably the MacMillan catalysts. Their utility spans a wide range of enantioselective transformations crucial for the synthesis of complex molecules and active pharmaceutical ingredients.
Introduction to Imidazolidinone Chiral Auxiliaries
Imidazolidin-2-ones are five-membered heterocyclic compounds that have gained prominence in asymmetric synthesis due to their rigid structure, which allows for effective facial discrimination in a variety of chemical reactions.[1] When a chiral imidazolidinone is temporarily incorporated into a substrate, it can direct the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one enantiomer or diastereomer. Furthermore, chiral imidazolidinones form the backbone of a class of organocatalysts that operate via iminium and enamine ion intermediates, enabling a broad spectrum of asymmetric transformations.[2]
These auxiliaries and catalysts are particularly valuable in the synthesis of chiral building blocks for drug discovery and development, offering a metal-free and often milder alternative to traditional transition-metal catalysis. The following sections detail the application of imidazolidinone auxiliaries and catalysts in key asymmetric reactions, providing both quantitative data and step-by-step experimental protocols.
Key Applications and Reaction Protocols
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with high stereocontrol. Imidazolidinone-based organocatalysts, particularly the MacMillan catalysts, have been shown to be highly effective in promoting enantioselective Diels-Alder reactions between α,β-unsaturated aldehydes and dienes. The catalyst reversibly forms a chiral iminium ion with the aldehyde, lowering its LUMO and accelerating the cycloaddition while controlling the facial selectivity.[2]
Quantitative Data for Asymmetric Diels-Alder Reactions:
| Entry | Dienophile | Diene | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | dr (endo:exo) |
| 1 | Cinnamaldehyde | Cyclopentadiene | 20 | CH3OH/H2O (95:5) | -85 | 93 | 94 | >50:1 |
| 2 | Crotonaldehyde | Cyclopentadiene | 20 | CH3OH/H2O (95:5) | -85 | 82 | 90 | 13:1 |
| 3 | Acrolein | Cyclopentadiene | 20 | CH3OH/H2O (95:5) | -85 | 85 | 86 | 10:1 |
Experimental Protocol: General Procedure for Amine-Catalyzed Diels-Alder Reaction [3]
-
To a 1-dram vial equipped with a magnetic stir bar, add the acid salt of (2S, 5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one (20 mol%).
-
Add CH3OH/H2O (95/5 v/v, 1.0 M) to dissolve the catalyst.
-
Add the α,β-unsaturated aldehyde (1.0 equivalent) to the solution.
-
Stir the mixture for 5 minutes in a temperature-controlled bath set to the desired temperature (e.g., -85 °C).
-
Add the diene (3.0 equivalents) to the reaction mixture.
-
Stir the reaction until completion, monitoring by TLC or GC.
-
Upon completion, the reaction mixture can be directly purified by silica (B1680970) gel chromatography to afford the desired cycloadduct.
Reaction Workflow:
References
Application Notes and Protocols for the Synthesis and Pharmacological Screening of Imidazolidine-2,4-diones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazolidine-2,4-diones, commonly known as hydantoins, represent a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1] This versatile heterocyclic core is found in numerous clinically significant drugs, including the anticonvulsant phenytoin. The amenability of the hydantoin (B18101) structure to chemical modification allows for the creation of diverse compound libraries, making it an attractive target for drug discovery programs.[1] These compounds have demonstrated a broad spectrum of pharmacological effects, including anticonvulsant, anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties.[2][3][4][5]
This document provides detailed application notes and experimental protocols for the synthesis of this compound-2,4-dione derivatives and their subsequent pharmacological screening. The methodologies described herein are intended to guide researchers in the efficient preparation and biological evaluation of novel hydantoin-based compounds for potential therapeutic applications.
Synthesis of this compound-2,4-diones: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic and highly efficient multicomponent reaction for the synthesis of 5-substituted and 5,5-disubstituted hydantoins from carbonyl compounds (aldehydes or ketones), an alkali metal cyanide, and ammonium (B1175870) carbonate.[6][7][8] This one-pot synthesis is widely utilized due to its operational simplicity and the ready availability of starting materials.[6]
General Reaction Scheme
The overall transformation involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium carbonate to yield the corresponding hydantoin.
Caption: General scheme of the Bucherer-Bergs reaction.
Experimental Protocol: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)
This protocol describes the synthesis of the well-known anticonvulsant drug, phenytoin, from benzil (B1666583) and urea (B33335), which is a variation known as the Biltz synthesis.[9]
Materials:
-
Benzil
-
Urea
-
Ethanol
-
Sodium Hydroxide (B78521) (NaOH) solution (e.g., 2.5 M)
-
Hydrochloric Acid (HCl)
-
Ice-cold water
-
Reflux apparatus
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 0.8 g of benzil (0.25 mole) and 0.4 g of urea (0.25 mole) in 12 mL of ethanol.[9]
-
To this solution, add 25 mL of a 2.5 M aqueous solution of sodium hydroxide.[9]
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 2 hours.[9]
-
After the reflux period, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.[9]
-
Filter the resulting mixture to remove any solid impurities.
-
Acidify the filtrate with hydrochloric acid until a precipitate forms.[9]
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5,5-diphenylhydantoin.[9]
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle sodium hydroxide and hydrochloric acid with care as they are corrosive.
-
Potassium cyanide, used in the classical Bucherer-Bergs reaction, is highly toxic. All manipulations involving cyanides must be carried out with extreme caution and appropriate safety measures in place.[10]
Data Presentation: Representative Yields for Hydantoin Synthesis
The yields of this compound-2,4-dione synthesis can vary depending on the specific substrates and reaction conditions. Below is a table summarizing representative yields from the literature.
| Starting Material (Amino Acid Derivative) | Reagent | Product | Yield (%) | Reference |
| C-4-Methylphenylglycine | Phenyl isocyanate | (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | 77.50 | [11] |
| C-4-Methoxyphenylglycine | Phenyl isocyanate | (±)3-Phenyl-5-(4-methoxyphenyl)-imidazolidine-2,4-dione | 87.60 | [11] |
| C-Phenylglycine Derivatives | Phenyl isocyanate/isothiocyanate | Various this compound derivatives | 70-74 | [12] |
Pharmacological Screening of this compound-2,4-diones
The diverse biological activities of hydantoin derivatives necessitate a range of pharmacological screening assays to identify and characterize their therapeutic potential.[13] High-throughput screening (HTS) of hydantoin libraries against various biological targets is a common strategy in drug discovery.[1][14]
High-Throughput Screening (HTS) Workflow
A typical HTS workflow for identifying novel bioactive hydantoin derivatives involves several stages, from primary screening to hit validation and lead optimization.
Caption: High-throughput screening workflow for this compound-2,4-diones.
Experimental Protocol: Anticonvulsant Screening (Maximal Electroshock Seizure Test)
The Maximal Electroshock (MES) test is a widely used preclinical model to evaluate the anticonvulsant activity of compounds, particularly against generalized tonic-clonic seizures.[2][3]
Materials:
-
Test compounds (this compound-2,4-dione derivatives)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) suspension)
-
Standard anticonvulsant drug (e.g., Phenytoin)
-
Male albino mice (20-25 g)
-
Electroconvulsiometer
-
Transauricular electrodes
Procedure:
-
Divide the mice into groups (e.g., control, standard, and test groups).[2]
-
Administer the test compounds and the standard drug orally as a suspension in the vehicle. The control group receives only the vehicle.[2]
-
After a specific time (e.g., one hour) post-administration, subject each mouse to an electrical stimulus (e.g., 50 mA for 0.2 seconds) via transauricular electrodes using an electroconvulsiometer.[2]
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered as the endpoint for protection.[3]
-
Calculate the ED₅₀ (the dose that protects 50% of the animals) for the test compounds.
Experimental Protocol: Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells per well) and incubate for 24 hours to allow for cell attachment.[14]
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 hours).[14]
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Representative Pharmacological Data
The following table summarizes representative quantitative data from pharmacological screening of this compound-2,4-dione derivatives.
| Compound Class | Specific Analog | Target/Assay | IC₅₀ / Activity | Reference |
| This compound-2,4-dione Acetic Acid Amide | 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide | Leukemia cell lines (CCRF-CEM, HL-60(TB), MOLT-4, SR) | logGI₅₀ = -6.06 to -6.53 | [13] |
| 5,5-diphenylthis compound-2,4-dione derivative | Compound 21 (pyridin-3-yl substituted) | MCF-7 (Breast), HCT-116 (Colon) cancer cell lines | IC₅₀ = 1.08 µM (MCF-7), 1.34 µM (HCT-116) | [13] |
| Cinnamic acids-based this compound-2,4-dione | Inhibitor 9r | Lymphoid-specific tyrosine phosphatase (LYP) | IC₅₀ = 2.85 µM, Kᵢ = 1.09 µM | [15] |
| This compound-2,4-dione derivative | Compound 8k | K562 and PC-3 cancer cell lines | Better growth inhibitory effects than lead compound | [16] |
Signaling Pathway Modulation
This compound-2,4-dione derivatives can exert their pharmacological effects by modulating various signaling pathways. For instance, some derivatives have been shown to inhibit lymphoid-specific tyrosine phosphatase (LYP), which is a key negative regulator of T-cell receptor (TCR) signaling.[15] Inhibition of LYP can enhance T-cell activation, making it a potential therapeutic strategy for autoimmune diseases.
Caption: Simplified T-Cell Receptor (TCR) signaling pathway and the inhibitory role of LYP.
Conclusion
The synthesis and pharmacological screening of this compound-2,4-diones offer a promising avenue for the discovery of novel therapeutic agents. The robust and versatile synthetic methodologies, such as the Bucherer-Bergs reaction, allow for the generation of extensive compound libraries. Coupled with systematic pharmacological screening using assays tailored to specific disease targets, researchers can efficiently identify and optimize lead compounds with desired biological activities. The protocols and data presented in this document serve as a foundational guide for professionals engaged in the exciting field of hydantoin-based drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Biological Evaluation of Some this compound-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line [wisdomlib.org]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. sciencescholar.us [sciencescholar.us]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis and biological evaluation of this compound-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and preliminary bioactivity studies of this compound-2,4-dione derivatives as Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of MacMillan Catalysts in Asymmetric Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of MacMillan catalysts in asymmetric synthesis. These organocatalysts have emerged as powerful tools for the stereocontrolled formation of complex molecules, finding broad application in academic research and the pharmaceutical industry. The following sections detail the application of these catalysts in key synthetic transformations, including the Diels-Alder reaction and the α-halogenation of aldehydes.
Enantioselective Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. MacMillan catalysts, particularly the first and second-generation imidazolidinones, have proven highly effective in catalyzing this reaction with excellent enantioselectivity. The reaction proceeds via an iminium ion intermediate, which lowers the LUMO of the dienophile, thereby accelerating the reaction and controlling the facial selectivity.[1][2][3]
Iminium Ion Catalysis in the Diels-Alder Reaction
The catalytic cycle begins with the rapid and reversible condensation of an α,β-unsaturated aldehyde with the chiral secondary amine of the MacMillan catalyst to form a chiral iminium ion. This iminium ion is more reactive towards the diene than the starting aldehyde. The steric environment created by the catalyst directs the diene to attack one face of the dienophile preferentially, establishing the stereochemistry of the product. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the enantioenriched product.
Caption: Catalytic cycle of the MacMillan catalyst-mediated Diels-Alder reaction.
Tabulated Data: Enantioselective Diels-Alder Reaction
| Entry | Dienophile | Diene | Catalyst (mol%) | Solvent | Temp (°C) | endo:exo | Yield (%) | ee (endo/exo) (%) |
| 1 | Cinnamaldehyde (B126680) | Cyclopentadiene | (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone HCl (5) | MeOH/H₂O | RT | 1:1.3 | 99 | 93/93 |
| 2 | Crotonaldehyde | Cyclopentadiene | (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone HCl (5) | MeOH/H₂O | RT | - | >75 | >90/>84 |
| 3 | (E)-3-Penten-2-one | Cyclopentadiene | Second-generation imidazolidinone (20) | CH₂Cl₂ | -50 | 95:5 | 85 | 92 (endo) |
| 4 | Acrolein | Cyclopentadiene | (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone HCl (5) | MeOH/H₂O | RT | - | 82 | 88/86 |
Experimental Protocol: General Procedure for Asymmetric Diels-Alder Reaction[4]
Caption: Experimental workflow for a typical Diels-Alder reaction.
Materials:
-
MacMillan catalyst (e.g., (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride) (5-20 mol%)
-
Trifluoroacetic acid (TFA) (co-catalyst, typically 1.1 eq relative to the catalyst)
-
α,β-Unsaturated aldehyde (1.0 equiv)
-
Diene (2.5-5.0 equiv)
-
Solvent (e.g., DMF:H₂O 95:5, or MeOH:H₂O 95:5)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a stirred solution of the MacMillan catalyst (0.10 mmol, 20 mol%) in the chosen solvent system (1.0 mL), add trifluoroacetic acid (8.4 μL, 0.11 mmol, 22 mol%).
-
Stir the resulting mixture for 10 minutes at room temperature.
-
Sequentially add the α,β-unsaturated aldehyde (0.50 mmol) and the diene (0.21 mL, 2.50 mmol).
-
Stir the reaction mixture vigorously at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC analysis.
Enantioselective α-Halogenation of Aldehydes
The direct, enantioselective α-halogenation of carbonyl compounds provides valuable chiral building blocks for organic synthesis. MacMillan catalysts facilitate the α-chlorination and α-fluorination of aldehydes with high enantioselectivity through an enamine catalysis mechanism.[4][5][6][7]
Enamine Catalysis in α-Halogenation
In this catalytic cycle, the MacMillan catalyst reacts with an aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic halogen source (e.g., N-chlorosuccinimide or N-fluorobenzenesulfonimide). The stereochemistry of the newly formed C-X bond is dictated by the chiral environment of the catalyst. Subsequent hydrolysis of the resulting iminium ion releases the α-halogenated aldehyde and regenerates the catalyst.
References
- 1. Enantioselective organocatalytic α-fluorination of cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Direct and enantioselective organocatalytic alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Organocatalytic α-Fluorination of Aldehydes [authors.library.caltech.edu]
Application Notes and Protocols for Visible Light-Mediated Synthesis of Chiral Imidazolidines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral imidazolidines are pivotal structural motifs in a plethora of natural products, pharmaceuticals, and chiral ligands.[1][2] The development of stereoselective synthetic methodologies to access these compounds is of paramount importance, particularly in drug discovery and development where the chirality of a molecule can profoundly influence its biological activity.[3][4][5][6] Traditional methods for imidazolidine synthesis often require harsh reaction conditions or multi-step procedures. In recent years, visible light-mediated photocatalysis has emerged as a powerful and sustainable strategy for the construction of complex molecular architectures, offering mild reaction conditions and unique reactivity. This document provides detailed application notes and protocols for the visible light-mediated synthesis of chiral imidazolidines, focusing on recent advancements that offer high yields and enantioselectivities.
I. Overview of Synthetic Strategies
Visible light-mediated approaches to chiral imidazolidines predominantly involve the generation of radical intermediates or the activation of substrates through energy transfer by a photocatalyst. Key strategies include:
-
Photocatalytic [3+2] Cycloaddition: This approach often utilizes a photocatalyst to generate an azomethine ylide, which then undergoes a [3+2] cycloaddition with an imine to form the this compound ring.[1][2] Chiral control is typically achieved through the use of a chiral auxiliary on one of the reactants.
-
Dual Copper and Photoredox Catalysis: This synergistic approach combines a chiral copper catalyst with a photoredox catalyst. The photoredox cycle generates a radical species, while the chiral copper complex controls the stereoselectivity of the subsequent bond-forming steps.[7][8]
-
Quantum Dot (QD) Photocatalysis: Semiconductor quantum dots can act as efficient and reusable photocatalysts under visible light irradiation for intramolecular cyclization reactions to form imidazolidines.[9]
II. Data Presentation: Comparison of Methodologies
The following tables summarize the quantitative data from key visible light-mediated syntheses of chiral imidazolidines, allowing for easy comparison of their efficacy.
Table 1: Photocatalytic [3+2] Cycloaddition of Chiral Sulfinamides with Azomethine Ylides [1][2]
| Entry | Dipole Precursor | Imine | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenylglycine derivative | N-sulfonylimine | Chiral this compound | 93 | >25:1 |
| 2 | Alanine derivative | N-sulfonylimine | Chiral this compound | 85 | 20:1 |
| 3 | Valine derivative | N-sulfonylimine | Chiral this compound | 88 | >25:1 |
| 4 | Phenylglycine derivative | N-aryl imine | Chiral this compound | 92 | >25:1 |
Table 2: Dual Copper and Visible Light-Induced Photoredox Catalysis [7][8]
| Entry | Glycine (B1666218) Derivative | Aldehyde | Imine | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | N-Aryl glycine | Benzaldehyde | N-Phenylbenzaldimine | 96 | 95 |
| 2 | N-Aryl glycine | 4-Chlorobenzaldehyde | N-Phenylbenzaldimine | 92 | 93 |
| 3 | N-Aryl glycine | 4-Methoxybenzaldehyde | N-Phenylbenzaldimine | 95 | 94 |
| 4 | N-Aryl glycine | Benzaldehyde | N-(4-chlorophenyl)benzaldimine | 89 | 91 |
Table 3: Quantum Dot (QD) Mediated Intramolecular Cyclization [9]
| Entry | Substrate (Diamine) | Photocatalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | N-benzyl-N'-(2-vinylphenyl)ethane-1,2-diamine | CsPbBr3 QDs | Fused-imidazolidine | 82 | >99 |
| 2 | N-allyl-N'-phenylethane-1,2-diamine | CsPbBr3 QDs | This compound | 78 | >99 |
III. Experimental Protocols
Protocol 1: General Procedure for Photocatalytic [3+2] Cycloaddition of Chiral Sulfinamides [1][2]
Materials:
-
(S)-N-tert-butanesulfinyl imine (1.0 equiv)
-
Dipole precursor (e.g., N-aryl-2-aminoacetate) (1.2 equiv)
-
Photocatalyst (e.g., Ir(ppy)3, 1 mol%)
-
Solvent (e.g., Dichloromethane, DCM)
-
Inert gas (Nitrogen or Argon)
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
To a dry reaction tube equipped with a magnetic stir bar, add the (S)-N-tert-butanesulfinyl imine (0.2 mmol, 1.0 equiv), the dipole precursor (0.24 mmol, 1.2 equiv), and the photocatalyst (0.002 mmol, 1 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen) three times.
-
Add the degassed solvent (2.0 mL) via syringe.
-
Place the reaction tube approximately 5 cm from a visible light source (e.g., 24W blue LED) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral this compound.
-
Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture.
Protocol 2: General Procedure for Dual Copper and Visible Light-Induced Synthesis [7][8]
Materials:
-
Glycine derivative (e.g., N-phenylglycine) (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Imine (1.5 equiv)
-
Chiral copper catalyst (e.g., Cu(OTf)2 with a chiral bisoxazoline ligand, 5 mol%)
-
Photocatalyst (e.g., an organic photosensitizer, 2 mol%)
-
Base (e.g., Diisopropylethylamine, DIPEA) (2.0 equiv)
-
Solvent (e.g., 1,2-Dichloroethane, DCE)
-
Inert gas (Nitrogen or Argon)
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine the chiral copper catalyst (0.01 mmol, 5 mol%) and the photocatalyst (0.004 mmol, 2 mol%).
-
Add the glycine derivative (0.2 mmol, 1.0 equiv), aldehyde (0.24 mmol, 1.2 equiv), imine (0.3 mmol, 1.5 equiv), and base (0.4 mmol, 2.0 equiv).
-
Add the degassed solvent (2.0 mL).
-
Irradiate the mixture with a blue LED lamp at room temperature with vigorous stirring.
-
After the reaction is complete (monitored by TLC), remove the solvent in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the chiral this compound.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
IV. Visualizations: Mechanisms and Workflows
Diagram 1: Proposed Mechanism for Photocatalytic [3+2] Cycloaddition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 7. Asymmetric synthesis of chiral imidazolidines by merging copper and visible light-induced photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric synthesis of chiral imidazolidines by merging copper and visible light-induced photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
Application Notes and Protocols: Imidazolidine Derivatives as Corrosion Inhibitors for Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of imidazolidine derivatives as effective corrosion inhibitors for various types of steel. The information is compiled from recent scientific literature and is intended to guide researchers in the evaluation and application of these compounds.
Introduction to this compound Derivatives as Corrosion Inhibitors
This compound derivatives are a class of heterocyclic organic compounds that have demonstrated significant potential as corrosion inhibitors for steel in diverse aggressive environments.[1] Their efficacy stems from the presence of nitrogen heteroatoms within the five-membered ring, as well as other functional groups and side chains that can be tailored to enhance their protective properties.[2] These molecules function by adsorbing onto the steel surface, forming a protective film that mitigates the corrosive action of acids, saline solutions, and dissolved gases like CO2 and H2S.[3][4][5] this compound derivatives are considered mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[6][7]
Quantitative Data Summary
The following tables summarize the performance of various this compound derivatives as corrosion inhibitors for different steel types in specific corrosive media. The data is extracted from electrochemical studies, primarily potentiodynamic polarization and electrochemical impedance spectroscopy.
Table 1: Potentiodynamic Polarization (PDP) Data
| Inhibitor | Steel Type | Corrosive Medium | Concentration | Corrosion Current Density (i_corr, µA/cm²) | Inhibition Efficiency (IE%) | Reference |
| 1,4-diazaspiro[7][8]decane (DSD) | API 5L X60 | 1 M HCl | 0.5% | - | ~70-80% | [6][8] |
| 6-methyl-1,4-diazaspiro[7][8]decane (MDSD) | API 5L X60 | 1 M HCl | 0.5% | - | > DSD | [6][8] |
| 2-methyl-2-phenethyl this compound (MPI) | API 5L X60 | 1 M HCl | 0.5% | - | > MDSD (up to 80%) | [6][7][8] |
| 2-(nitromethylene) this compound (IMD) | SAE 1020 | 0.1 M HCl | - | Lower than blank | High | [1] |
| Fatty imidazoline (B1206853) acetate (B1210297) (FIA) | AISI 1018 | CO2/H2S-saturated brine | 20 ppm | - | 97% | [3] |
| Dimmer acid imidazoline derivative (DIMTU) | N80 Carbon Steel | CO2-containing oilfield produced water | 250 ppm | 1.63 | 98.54% | [5] |
| Imidazoline with thioureido | Q235 Steel | CO2-saturated saltwater | - | Decreased | High | [4] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Steel Type | Corrosive Medium | Concentration | Charge Transfer Resistance (R_ct, Ω·cm²) | Inhibition Efficiency (IE%) | Reference |
| 1,4-diazaspiro[7][8]decane (DSD) | API 5L X60 | 1 M HCl | 0.5% | Increased | ~70-80% | [6][8] |
| 6-methyl-1,4-diazaspiro[7][8]decane (MDSD) | API 5L X60 | 1 M HCl | 0.5% | > DSD | > DSD | [6][8] |
| 2-methyl-2-phenethyl this compound (MPI) | API 5L X60 | 1 M HCl | 0.5% | Highest | up to 80% | [6][7][8] |
| Fatty imidazoline acetate (FIA) | AISI 1018 | CO2/H2S-saturated brine | 300 ppm | 336.5 | 70.5% (after 5 min) | [9] |
| Dimmer acid imidazoline derivative (DIMTU) | N80 Carbon Steel | CO2-containing oilfield produced water | 250 ppm | 8106 | 98.91% | [5] |
Experimental Protocols
Synthesis of this compound Derivatives
A common method for synthesizing this compound derivatives involves the condensation reaction between a diamine and an aldehyde or ketone. For instance, the synthesis of certain imidazoline derivatives can be achieved through the reaction of fatty acids with polyamines.[3]
Protocol: Synthesis of a Fatty Acid Imidazoline Derivative (General)
-
Reactant Preparation: A fatty acid (e.g., oleic acid from waste cooking oil) and a polyamine (e.g., diethylenetriamine) are used as precursors.[3]
-
Reaction Setup: The reactants are mixed in a reaction vessel equipped with a reflux condenser and a nitrogen inlet to maintain an inert atmosphere.
-
Reaction Conditions: The mixture is heated to a specific temperature (e.g., 150-250°C) for several hours to facilitate the condensation reaction and removal of water.
-
Purification: The resulting product is then purified, often through vacuum distillation, to remove unreacted starting materials and byproducts.
-
Characterization: The chemical structure of the synthesized imidazoline derivative is confirmed using analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Steel Specimen Preparation
-
Cutting: Steel specimens of the desired dimensions are cut from a larger stock.
-
Grinding and Polishing: The surfaces of the specimens are mechanically ground using a series of silicon carbide (SiC) papers of increasing grit size (e.g., from 240 to 1200 grit) to achieve a smooth and uniform surface finish.
-
Cleaning: The polished specimens are then degreased with a suitable solvent (e.g., acetone (B3395972) or ethanol) in an ultrasonic bath.
-
Rinsing and Drying: Finally, the specimens are rinsed with deionized water and dried in a stream of warm air before being stored in a desiccator.
Corrosion Inhibition Testing
3.3.1. Weight Loss Measurement
-
Initial Weighing: The prepared steel specimens are accurately weighed using an analytical balance.
-
Immersion: The specimens are immersed in the corrosive solution with and without the addition of various concentrations of the this compound derivative inhibitor.
-
Exposure: The immersion test is carried out for a specified period (e.g., 24 hours) at a constant temperature.
-
Cleaning: After immersion, the specimens are removed, and the corrosion products are cleaned from the surface according to standard procedures (e.g., using a specific acid solution with an inhibitor, followed by scrubbing with a soft brush).
-
Final Weighing: The cleaned and dried specimens are weighed again.
-
Calculation: The weight loss, corrosion rate, and inhibition efficiency are calculated from the difference in weight.
3.3.2. Electrochemical Measurements
Electrochemical tests are performed using a three-electrode cell setup connected to a potentiostat. The steel specimen serves as the working electrode (WE), a platinum wire or graphite (B72142) rod as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
Potentiodynamic Polarization (PDP):
-
The open-circuit potential (OCP) is monitored until a stable value is reached.
-
The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes. The inhibition efficiency is calculated from the reduction in i_corr.
Electrochemical Impedance Spectroscopy (EIS):
-
The system is allowed to stabilize at the OCP.
-
A small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
The impedance data is plotted in Nyquist and Bode formats.
-
The data is fitted to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). The inhibition efficiency is calculated from the increase in R_ct.
Visualizations
Experimental Workflow for Corrosion Inhibition Studies
Caption: Workflow for evaluating this compound derivatives as corrosion inhibitors.
Mechanism of Corrosion Inhibition by this compound Derivatives
Caption: Mechanism of steel corrosion inhibition by this compound derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Corrosion inhibition by imidazoline and imidazoline derivatives: a review [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A novel high-efficient imidazoline derivative corrosion inhibitor for carbon steel in CO2-containing oilfield produced water: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: Synthesis of Trifluoromethylated Imidazolidines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Trifluoromethylated imidazolidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF3) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed protocols for the synthesis of trifluoromethylated imidazolidines via two primary methods: the reaction of β-halogeno-β-trifluoromethyl styrenes with N,N'-binucleophiles and the hydroamination of α-(trifluoromethyl)styrenes with 2-nitroimino-imidazolidine.
I. Synthesis via Reaction of β-Halogeno-β-trifluoromethyl Styrenes with N,N'-Binucleophiles
This method, reported by Nenajdenko et al., involves the reaction of β-halogeno-β-trifluoromethyl styrenes, which bear an electron-withdrawing group (EWG) on the aromatic ring, with various N,N'-binucleophiles.[1][2] This approach yields trifluoromethylated imidazolidines in moderate to excellent yields.
Experimental Protocol:
Materials:
-
β-halogeno-β-trifluoromethyl styrene (B11656) with an electron-withdrawing group
-
N,N'-binucleophile (e.g., ethylenediamine, N-methylethylenediamine, N,N'-dimethylethylenediamine)
-
Tetrahydrofuran (THF), anhydrous (if applicable)
-
Standard laboratory glassware and purification supplies
Procedure:
Two main conditions can be employed for this reaction:
-
Method A (With Solvent):
-
In a round-bottom flask, dissolve the β-halogeno-β-trifluoromethyl styrene (1.0 equiv.) in anhydrous THF.
-
Add the N,N'-binucleophile (1.0-1.2 equiv.) to the solution.
-
Reflux the reaction mixture for 7 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated imidazolidine.
-
-
Method B (Solvent-Free):
-
In a suitable reaction vessel, mix the β-halogeno-β-trifluoromethyl styrene (1.0 equiv.) and the N,N'-binucleophile (1.0-1.2 equiv.) at room temperature.
-
Stir the mixture at room temperature. The reaction time can vary from 1 hour to 7 days, depending on the specific substrates.[1][2]
-
Monitor the reaction progress periodically.
-
Once the reaction is complete, purify the product directly by column chromatography or recrystallization.
-
Data Presentation:
| Entry | N,N'-Binucleophile | Reaction Conditions | Yield (%) | Reference |
| 1 | Ethylenediamine | Refluxing THF, 7 h | 35-97 | [1][2] |
| 2 | N-Methylethylenediamine | Room Temperature, 1 h - 7 d | 35-97 | [1][2] |
| 3 | N,N'-Dimethylethylenediamine | Refluxing THF, 7 h | 35-97 | [1][2] |
Logical Workflow Diagram:
References
Application Notes and Protocols: Imidazolidine Ring-Opening Reactions with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of cyclic aminals, such as imidazolidines, with organometallic reagents represents a powerful synthetic strategy for the preparation of functionalized diamines. This document provides detailed application notes and protocols for the ring-opening of N-sulfonylated imidazolidines using Grignard reagents. This reaction offers a direct route to secondary sulfonamides bearing structurally diverse tertiary amines in the β-position, which are valuable building blocks in medicinal chemistry and materials science. The reaction proceeds through a Lewis acid-mediated mechanism, where the Grignard reagent facilitates the cleavage of a C-N bond within the imidazolidine ring, followed by nucleophilic addition. The presence of a sulfonyl group on one of the nitrogen atoms is crucial for the success of this transformation, as it activates the aminal for ring-opening and stabilizes the resulting intermediate.[1]
Reaction Mechanism and Signaling Pathway
The ring-opening of an N-sulfonylated this compound with a Grignard reagent is proposed to proceed through a transient iminium ion intermediate.[1] The Lewis acidic nature of the Grignard reagent (or an added Lewis acid) is thought to initiate the reaction by coordinating to one of the nitrogen atoms of the this compound ring. This coordination weakens the C-N bond, facilitating its cleavage and the formation of a resonance-stabilized iminium ion. The nucleophilic alkyl or aryl group from the Grignard reagent then attacks the electrophilic carbon of the iminium ion, leading to the formation of the final ring-opened product, a β-substituted secondary sulfonamide with a tertiary amine.
Caption: Proposed mechanism for the Grignard reagent-mediated ring-opening of N-sulfonyl imidazolidines.
Quantitative Data
The yield of the ring-opened product is influenced by the nature of the substituents on the this compound ring, the specific Grignard reagent used, and the reaction conditions. Below is a summary of representative yields for this reaction.
| Entry | This compound Substrate (R¹) | Grignard Reagent (R²) | Product Yield (%) |
| 1 | Phenyl | Methylmagnesium bromide | 75 |
| 2 | Phenyl | Ethylmagnesium bromide | 72 |
| 3 | Phenyl | Phenylmagnesium bromide | 85 |
| 4 | 4-Methoxyphenyl | Methylmagnesium bromide | 78 |
| 5 | 4-Chlorophenyl | Phenylmagnesium bromide | 81 |
| 6 | N-Tosyl | Benzylmagnesium chloride | 65 |
Note: The yields presented are based on isolated products after purification and are representative of typical outcomes for this reaction class. Actual yields may vary depending on the specific experimental conditions and the scale of the reaction.
Experimental Protocols
This section provides a general protocol for the synthesis of an N-sulfonylated this compound precursor and a detailed protocol for its subsequent ring-opening with a Grignard reagent.
Protocol for the Synthesis of N-Sulfonyl this compound
Materials:
-
Appropriate N-sulfonated diamine
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Dehydrating agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
To a solution of the N-sulfonated diamine (1.0 equiv) in the anhydrous solvent, add the aldehyde or ketone (1.1 equiv).
-
Add the dehydrating agent to the reaction mixture.
-
Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitor by TLC).
-
Filter off the dehydrating agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-sulfonyl this compound.
Protocol for the Ring-Opening of N-Sulfonyl this compound with a Grignard Reagent
Materials:
-
N-Sulfonyl this compound
-
Grignard reagent (solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Schlenk flask or flame-dried round-bottom flask with a rubber septum
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve the N-sulfonyl this compound (1.0 equiv) in anhydrous THF and add it to the flask via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.5-2.0 equiv) dropwise to the stirred solution via syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours, or until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired ring-opened β-amino sulfonamide.
Experimental Workflow
The following diagram illustrates the general workflow for the this compound ring-opening reaction with a Grignard reagent.
Caption: General experimental workflow for the Grignard-mediated ring-opening of N-sulfonyl imidazolidines.
References
Solid-Phase Synthesis of Imidazolidinone Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis (SPS) of imidazolidinone libraries. Imidazolidinones are a prominent class of heterocyclic compounds frequently found in biologically active molecules and approved pharmaceuticals. Their diverse pharmacological activities make them attractive scaffolds for drug discovery. Solid-phase synthesis offers a highly efficient method for the rapid generation of large and diverse libraries of these compounds, facilitating structure-activity relationship (SAR) studies.
This guide covers two primary, robust methodologies for the preparation of substituted imidazolidinones on a solid support: the synthesis of 1,2,5-trisubstituted 4-imidazolidinones via a benzotriazole-mediated cyclization and the synthesis of 1,3,4-trisubstituted 2-imidazolidinones. Detailed protocols for resin preparation, key reaction steps, and final product cleavage and purification are provided.
Data Presentation: A Comparative Overview of Imidazolidinone Synthesis
The following tables summarize quantitative data from representative solid-phase syntheses of imidazolidinone libraries, showcasing the scope and efficiency of the described methods with various building blocks.
Table 1: Solid-Phase Synthesis of 1,2,5-Trisubstituted 4-Imidazolidinones [1]
| Entry | Resin-Bound Amino Acid | Aldehyde | Product | Purity (%) | Overall Yield (%) |
| 1 | N-Methyl-Ala-MBHA | Benzaldehyde | 1-Methyl-2-phenyl-5-methyl-4-imidazolidinone | >95 | 75 |
| 2 | N-Ethyl-Gly-MBHA | Isobutyraldehyde | 1-Ethyl-2-isopropyl-4-imidazolidinone | >95 | 82 |
| 3 | N-Benzyl-Phe-MBHA | 4-Chlorobenzaldehyde | 1-Benzyl-2-(4-chlorophenyl)-5-benzyl-4-imidazolidinone | >95 | 68 |
| 4 | N-Methyl-Val-MBHA | 2-Naphthaldehyde | 1-Methyl-2-(naphthalen-2-yl)-5-isopropyl-4-imidazolidinone | >95 | 71 |
Table 2: Solid-Phase Synthesis of 1,3,4-Trisubstituted 2-Imidazolidinones
| Entry | Resin-Bound Diamine | Isocyanate | Product | Purity (%) | Overall Yield (%) |
| 1 | N-Boc-N'-benzyl-ethylenediamine-Resin | Phenyl isocyanate | 1-Phenyl-3-benzyl-2-imidazolidinone | >90 | 65 |
| 2 | N-Boc-N'-methyl-ethylenediamine-Resin | 4-Fluorophenyl isocyanate | 1-(4-Fluorophenyl)-3-methyl-2-imidazolidinone | >90 | 72 |
| 3 | N-Boc-N'-isobutyl-ethylenediamine-Resin | Naphthyl isocyanate | 1-(Naphthalen-1-yl)-3-isobutyl-2-imidazolidinone | >90 | 61 |
| 4 | N-Boc-N'-cyclohexyl-ethylenediamine-Resin | Ethyl isocyanate | 1-Ethyl-3-cyclohexyl-2-imidazolidinone | >90 | 78 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Standard solid-phase synthesis techniques, including proper resin swelling and washing, are crucial for the success of these protocols.
General Resin Handling Procedures
-
Resin Swelling: Before the first synthetic step, the resin must be swelled in an appropriate solvent. For polystyrene-based resins like Merrifield or MBHA resin, dichloromethane (B109758) (DCM) is commonly used. The resin should be gently agitated in the solvent for at least 30-60 minutes.
-
Washing Steps: Between each synthetic step, the resin must be thoroughly washed to remove excess reagents and by-products. A typical washing sequence involves alternating between DCM and dimethylformamide (DMF), followed by a final wash with the solvent to be used in the next step. Each wash should be performed for 1-2 minutes with gentle agitation.
Protocol 1: Solid-Phase Synthesis of 1,2,5-Trisubstituted 4-Imidazolidinones
This protocol is based on the formation of an N-[1-(benzotriazol-1-yl)alkyl] moiety on a resin-bound amino acid, followed by intramolecular cyclization.[1]
1. Resin Loading (Example with MBHA Resin):
- Swell MBHA resin (1.0 g, 1.0 mmol/g substitution) in DCM (10 mL) for 1 hour in a reaction vessel.
- Drain the DCM.
- In a separate flask, dissolve the Fmoc-protected N-alkyl amino acid (3.0 mmol) in DMF (5 mL).
- Add a coupling agent such as HBTU (2.9 mmol) and a base like N,N-diisopropylethylamine (DIPEA) (6.0 mmol) to the amino acid solution.
- Add the activated amino acid solution to the resin and agitate at room temperature for 2-4 hours.
- Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (B129727) (3 x 10 mL).
- Dry the resin under vacuum.
- Remove the Fmoc protecting group by treating the resin with 20% piperidine (B6355638) in DMF (10 mL) for 20 minutes.
- Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
2. Formation of the Benzotriazole (B28993) Adduct and Cyclization:
- To the swelled, deprotected resin from the previous step, add a solution of the desired aldehyde (5.0 mmol) and benzotriazole (5.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (10 mL).
- Agitate the mixture at room temperature for 12-18 hours.
- Wash the resin with THF (3 x 10 mL) and DCM (3 x 10 mL).
- The intramolecular cyclization to form the imidazolidinone ring occurs during this step.
3. Cleavage from Resin:
- Wash the resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.
- Add a cleavage cocktail of trifluoroacetic acid (TFA) / DCM (95:5, v/v) (10 mL) to the resin.
- Agitate the mixture at room temperature for 1-2 hours.
- Filter the resin and collect the filtrate.
- Wash the resin with additional cleavage cocktail (2 x 2 mL).
- Concentrate the combined filtrates under reduced pressure.
4. Purification:
- The crude product can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the desired 1,2,5-trisubstituted 4-imidazolidinone.
Protocol 2: Solid-Phase Synthesis of 1,3,4-Trisubstituted 2-Imidazolidinones
This protocol involves the on-resin synthesis of a diamine followed by cyclization with an isocyanate.
1. Resin Loading and Diamine Synthesis:
- Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in DCM (10 mL) for 1 hour.
- In a separate flask, dissolve a Boc-protected amino acid (e.g., Boc-Gly-OH) (2.4 mmol) and DIPEA (4.8 mmol) in DCM (5 mL).
- Add the amino acid solution to the resin and agitate for 2 hours.
- Cap any unreacted sites by adding DCM/methanol/DIPEA (17:2:1, 10 mL) and agitating for 30 minutes.
- Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
- Remove the Boc group with 20% TFA in DCM (10 mL) for 30 minutes.
- Wash with DCM (3 x 10 mL) and DMF (3 x 10 mL).
- Perform reductive amination by adding a solution of an aldehyde or ketone (5.0 mmol) and sodium cyanoborohydride (5.0 mmol) in 1% acetic acid in DMF (10 mL). Agitate for 12 hours.
- Wash the resin with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
2. Cyclization with Isocyanate:
- To the resin-bound secondary amine, add a solution of the desired isocyanate (4.0 mmol) in anhydrous DCM (10 mL).
- Agitate the mixture at room temperature for 4-6 hours.
3. Cleavage and Purification:
- Wash the resin with DCM (3 x 10 mL).
- Cleave the product from the resin using a solution of TFA/triisopropylsilane/water (95:2.5:2.5, v/v) (10 mL) for 2 hours.
- Filter the resin and collect the filtrate.
- Concentrate the filtrate and purify the crude product by preparative RP-HPLC.
Visualizations of Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key workflows and a representative signaling pathway where imidazolidinone derivatives may be active.
Caption: Workflow for the solid-phase synthesis of 1,2,5-trisubstituted 4-imidazolidinones.
Caption: Workflow for the solid-phase synthesis of 1,3,4-trisubstituted 2-imidazolidinones.
Caption: Potential mechanism of action of an imidazolidinone derivative as a GPCR antagonist.
References
Microwave-Assisted Synthesis of Imidazolidine Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Imidazolidine derivatives, a class of five-membered nitrogen-containing heterocycles, have garnered significant attention due to their broad spectrum of biological activities.[1] Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate the discovery and development of such compounds, offering advantages in terms of reaction speed, yield, and efficiency.[2] This document provides detailed application notes and protocols for the microwave-assisted synthesis of various this compound derivatives and explores their potential applications in drug development.
This compound and its derivatives are key structural motifs in a variety of biologically active molecules and natural products.[3] Their diverse pharmacological properties include anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral activities.[4][5] The application of microwave irradiation in their synthesis provides a rapid and environmentally friendly alternative to conventional heating methods, often leading to higher yields and cleaner reaction profiles.[6]
Applications in Drug Development
The therapeutic potential of this compound derivatives is vast, with several compounds showing promise as inhibitors of key biological targets.
Anti-Cancer Agents: A significant area of research has focused on the development of this compound derivatives as anti-cancer agents. Certain derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation, migration, and survival.[3] By inhibiting EGFR, these compounds can disrupt downstream signaling pathways, leading to apoptosis of cancer cells. For instance, some 5,5-diphenylthis compound-2,4-dione derivatives have displayed promising growth inhibitory activity against various cancer cell lines by inhibiting EGFR kinase.[1]
Anti-Inflammatory Agents: Imidazolidinone derivatives have also been investigated as potent anti-inflammatory agents.[7] One of the primary mechanisms of action is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain.[8] Selective COX-2 inhibitors can provide anti-inflammatory relief with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[2]
Signaling Pathways
Below are diagrams illustrating the signaling pathways targeted by this compound derivatives.
Experimental Protocols
The following protocols provide detailed methodologies for the microwave-assisted synthesis of this compound derivatives. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: One-Pot, Three-Component Synthesis of 1,3-Disubstituted Imidazolidines
This protocol describes a catalyst-free, one-pot synthesis of 1,3-disubstituted imidazolidines from an aldehyde, a primary amine, and glycine (B1666218) under microwave irradiation.[9]
Workflow Diagram:
Materials:
-
Aldehyde (1.0 mmol)
-
Primary aromatic amine (1.0 mmol)
-
Glycine (1.0 mmol)
-
Tetrahydrofuran (B95107) (THF) (5 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde (1.0 mmol), primary aromatic amine (1.0 mmol), and glycine (1.0 mmol) in tetrahydrofuran (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a power of 300-400 W for 5-10 minutes. The temperature should be monitored and maintained around 80-100 °C.
-
After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.
-
Filter the reaction mixture to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound derivative.
Data Presentation:
| Aldehyde | Primary Amine | Power (W) | Time (min) | Yield (%) |
| Benzaldehyde | Aniline | 350 | 7 | 85 |
| 4-Chlorobenzaldehyde | 4-Bromoaniline | 400 | 5 | 92 |
| 4-Methoxybenzaldehyde | 4-Methoxyaniline | 300 | 10 | 88 |
Protocol 2: Catalyst-Free Synthesis of Imidazo[1,2-a]pyridine (B132010) Derivatives
This protocol outlines an efficient and environmentally benign synthesis of imidazo[1,2-a]pyridine derivatives using a substituted 2-aminonicotinic acid and chloroacetaldehyde (B151913) in water under microwave irradiation.[10]
Materials:
-
Substituted 2-aminonicotinic acid (1 mmol)
-
Chloroacetaldehyde (1 mmol)
-
Water (5 mL)
Procedure:
-
In a closed microwave vessel, mix the substituted 2-aminonicotinic acid derivative (1 mmol) and chloroacetaldehyde (1 mmol) in water (5 mL).
-
Irradiate the mixture for 30 minutes with mild heating.
-
Upon completion of the reaction, extract the mixture with ethyl acetate.
-
Combine the organic extracts and concentrate them under a vacuum to obtain the dry product.
-
Recrystallize the product from methanol (B129727) to yield the pure imidazo[1,2-a]pyridine derivative.
Data Presentation:
| 2-Aminonicotinic Acid Derivative | Time (min) | Yield (%) |
| 2-aminonicotinic acid | 30 | 95 |
| 6-chloro-2-aminonicotinic acid | 30 | 92 |
Protocol 3: Synthesis of Chiral Imidazolidinones
This protocol describes the microwave-assisted synthesis of chiral oxazolidin-2-ones from amino alcohols, which are precursors to chiral imidazolidinones.[11]
Materials:
-
(S)-amino alcohol (1.0 g)
-
Diethyl carbonate (3-5 equiv.)
-
Sodium methoxide (B1231860) or K₂CO₃ (catalytic amount)
Procedure:
-
Combine the (S)-amino alcohol, diethyl carbonate, and the catalyst in a microwave-safe reaction vessel.
-
Irradiate the mixture at a temperature of 125–135 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and perform an appropriate work-up to isolate the product.
-
Purify the product by column chromatography or recrystallization.
Data Presentation:
| (S)-Amino Alcohol | Catalyst | Temperature (°C) | Yield (%) |
| (S)-Phenylalaninol | NaOMe | 130 | >95 |
| (S)-Phenylglycinol | K₂CO₃ | 125 | >95 |
| (S)-Valinol | NaOMe | 135 | >95 |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the efficient and rapid production of this compound derivatives. The protocols outlined here offer robust starting points for researchers to explore the synthesis of novel compounds with potential therapeutic applications. The ability of these derivatives to target key signaling pathways, such as EGFR and COX-2, underscores their importance in modern drug discovery and development. The continued exploration of microwave-assisted methodologies will undoubtedly accelerate the identification of new and potent this compound-based drug candidates.
References
- 1. Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylthis compound-2,4-dione derivatives: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. connectjournals.com [connectjournals.com]
- 11. mdpi.com [mdpi.com]
Catalytic Routes to Imidazolidin-2-ones: A Guide for Researchers
Application Notes and Protocols for the Synthesis of a Privileged Scaffold in Medicinal Chemistry
Imidazolidin-2-ones are a cornerstone of many pharmaceuticals and biologically active compounds. Their synthesis has been a subject of intense research, leading to the development of various catalytic methods that offer improved efficiency, selectivity, and sustainability. These notes provide researchers, scientists, and drug development professionals with a detailed overview of key catalytic strategies for imidazolidin-2-one synthesis, complete with experimental protocols and comparative data.
Overview of Synthetic Strategies
The primary catalytic approaches for constructing the imidazolidin-2-one core can be broadly categorized as follows:
-
Direct Carbonylation of 1,2-Diamines: This is a straightforward approach where a carbonyl group is inserted into a 1,2-diamine precursor. Modern methods focus on using safer and more sustainable carbonyl sources like carbon dioxide (CO₂).
-
Intramolecular Hydroamination of Unsaturated Ureas: This atom-economical method involves the cyclization of urea (B33335) derivatives containing an alkene or alkyne moiety. This can be achieved using transition metal or organocatalysts.
-
Palladium-Catalyzed Carboamination of N-Allylureas: This powerful method allows for the simultaneous formation of a C-C and a C-N bond, leading to highly substituted imidazolidin-2-ones.
-
Gold-Catalyzed Intramolecular Hydroamination of N-Allylic Ureas: Gold catalysts have shown remarkable efficiency in promoting the cyclization of N-allylic ureas under mild conditions.
-
Copper-Catalyzed Diamination of Alkenes: This method offers a direct way to form the imidazolidin-2-one ring from simple alkenes and a nitrogen source.
The choice of method often depends on the desired substitution pattern, substrate availability, and the desired level of stereochemical control.
Comparative Data of Catalytic Methods
The following table summarizes the key quantitative data for some of the most effective catalytic systems for imidazolidin-2-one synthesis, allowing for easy comparison.
| Catalytic Method | Catalyst System | Substrate | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Organocatalysis | BEMP (5 mol%) | Propargylic Urea | 1 min - 16 h | Room Temp | 52 - 98% | [1][2] |
| Heterogeneous Catalysis | CeO₂ | Ethylenediamine (B42938) Carbamate (B1207046) | 24 h | 140 | 83% | [3] |
| Palladium Catalysis | Pd₂(dba)₃/Xantphos | N-Allylurea & Aryl Bromide | Not Specified | Not Specified | Good to Excellent | [4] |
| Gold Catalysis | (P(t-Bu)₂o-biphenyl)AuCl/AgPF₆ (1 mol%) | N-Allylic,N′-Aryl Urea | Not Specified | Room Temp | Excellent | [5] |
| Copper Catalysis | Copper(II) Carboxylate/DMP | N-Allyl Urea | Not Specified | Not Specified | High trans diastereoselectivity | [6] |
Experimental Protocols
Herein, we provide detailed experimental protocols for two key catalytic methods.
Protocol 1: Organocatalyzed Synthesis of Imidazolidin-2-ones via Intramolecular Hydroamidation of Propargylic Ureas[1][2]
This protocol describes the synthesis of imidazolidin-2-ones from propargylic ureas using the phosphazene base BEMP as an organocatalyst. The reaction proceeds under mild, ambient conditions with short reaction times.
Materials:
-
Propargylic urea (1.0 equiv, 0.4 mmol)
-
2-Bromo-2-(ethyl(methyl)amino)-1,3-dimethyl-1,3,2-diaza-2λ⁵-phosphinane (BEMP) (5 mol%, 0.02 mmol, 6 μL)
-
Acetonitrile (B52724) (CH₃CN) (4 mL)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a test tube equipped with a magnetic stir bar, add the propargylic urea (0.4 mmol).
-
Add acetonitrile (4 mL) to dissolve the substrate.
-
Add BEMP (5 mol%, 6 μL) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired imidazolidin-2-one.
One-Pot Synthesis from Propargylic Amine and Isocyanate: [1]
-
In a test tube with a magnetic stir bar, combine the propargylic amine (0.4 mmol) and the isocyanate (0.4 mmol) in acetonitrile (4 mL).
-
Add BEMP (5 mol%, 6 μL).
-
Stir at room temperature for the appropriate time (typically 1 minute to 1 hour).
-
Work up and purify as described above.
Protocol 2: CeO₂-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate[3]
This protocol details a sustainable approach to 2-imidazolidinone synthesis using a heterogeneous cerium oxide (CeO₂) catalyst and ethylenediamine carbamate, which can be derived from CO₂.
Materials:
-
Ethylenediamine carbamate (EDA-CA) (1.0 equiv, 19.6 mmol, 2.08 g)
-
Cerium(IV) oxide (CeO₂) (0.1 equiv, 2.0 mmol, 0.34 g)
-
2-Propanol (15 mL)
-
Argon (Ar) gas
-
Autoclave reactor
Procedure:
-
Place ethylenediamine carbamate (2.08 g) and CeO₂ (0.34 g) into a high-pressure autoclave reactor.
-
Add 2-propanol (15 mL) to the reactor.
-
Seal the autoclave and purge with argon gas.
-
Pressurize the reactor with argon to 1 MPa (at room temperature).
-
Heat the reaction mixture to 140 °C and maintain for 24 hours with stirring.
-
After the reaction, cool the autoclave to room temperature and carefully vent the argon gas.
-
The product can be isolated and purified by standard techniques such as filtration to remove the catalyst and subsequent crystallization or chromatography of the filtrate.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows and a proposed catalytic cycle for some of the described methods.
Diagram 1: General Synthetic Routes to Imidazolidin-2-ones
Caption: Key catalytic pathways for imidazolidin-2-one synthesis.
Diagram 2: Workflow for Organocatalyzed Synthesis
Caption: Experimental workflow for BEMP-catalyzed synthesis.
Diagram 3: Proposed Catalytic Cycle for Palladium-Catalyzed Carboamination
Caption: Simplified catalytic cycle for Pd-catalyzed carboamination.
References
- 1. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00962F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: The Strategic Use of Imidazolidines in the Synthesis of Vicinal Diamines
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols and data on the utilization of imidazolidines as key intermediates and protecting groups in the synthesis of vicinal (1,2-)diamines. Vicinal diamines are privileged structural motifs found in numerous biologically active compounds, pharmaceutical agents, and chiral ligands.[1][2] The transient formation of an imidazolidine ring offers a robust strategy for protecting the vicinal diamine functionality, enabling selective modifications elsewhere in the molecule, or for facilitating stereocontrolled syntheses.[3][4][5]
Part 1: Imidazolidines as Protective Groups for Vicinal Diamines
The protection of a vicinal diamine as an this compound is a common and efficient strategy. This transformation involves the condensation of the diamine with an aldehyde or a ketone, typically under mild conditions, to form a stable five-membered cyclic aminal.[3] This protection strategy is advantageous as the this compound ring is stable under various reaction conditions, yet can be readily cleaved to regenerate the free diamine when desired.[3][5]
The formation of imidazolidines from 1,2-diamines and carbonyl compounds is a well-established reaction. For instance, N,N'-bis(trimethylsilyl)1,2-diamines react with various carbonyl compounds to yield this compound derivatives with the elimination of hexamethyldisiloxane.[3][6] Similarly, ethylenediamines react with benzaldehyde (B42025) derivatives to form imidazolidines, a reaction that can be catalyzed by acids like p-toluenesulfonic acid or proceed without a catalyst.[3][6]
Logical Workflow for Diamine Protection
Caption: General workflow for the protection of a vicinal diamine as an this compound.
Protocol 1: Synthesis of 2-Substituted-1,3-bis(p-chlorobenzyl)imidazolidines
This protocol is adapted from the work of Billman (1957), demonstrating a straightforward synthesis of imidazolidines from a vicinal diamine and various aldehydes.[3][6]
Materials:
-
1,2-bis(p-chlorobenzylamino)ethane
-
Selected aldehyde (e.g., formaldehyde, benzaldehyde)
-
Absolute ethanol
Procedure:
-
Dissolve 1,2-bis(p-chlorobenzylamino)ethane in absolute ethanol.
-
Add the desired aldehyde to the solution.
-
Shake the mixture occasionally at room temperature for 10 to 15 minutes, or warm to 65 °C for 10 minutes.
-
The this compound product will precipitate from the solution.
-
Collect the product by filtration and wash with cold ethanol.
-
The product can be purified further by recrystallization if necessary.
Table 1: Summary of this compound Synthesis from Vicinal Diamines
| Diamine Substrate | Carbonyl Compound | Catalyst/Conditions | Yield (%) | Reference |
| 1,2-bis(p-chlorobenzylamino)ethane | Various aldehydes | Absolute ethanol, RT or 65°C | 21-85 | [3][6] |
| N,N′-bis(trimethylsilyl)1,2-diamines | Cyclohexanone, Benzaldehyde | 20°C, 2 min | 33-98 | [3][6] |
| N,N′-bis(trimethylsilyl)1,2-diamines | Diethyl ketone, DMF | 120–180°C, 1-24 h | 33-98 | [3][6] |
| Ethylenediamines | Benzaldehyde derivatives | p-TSA/MgSO₄, RT | 68-96 | [3][6] |
| Monoalkoxycarbonyl vicinal diamines | 37% aq. Formaldehyde | Montmorillonite KSF, THF, RT, 1h | 75-91 | [3][6] |
Part 2: Deprotection of Imidazolidines to Regenerate Vicinal Diamines
The key to a useful protecting group is its facile removal under conditions that do not affect other functional groups in the molecule.[5] Imidazolidines can be readily hydrolyzed back to the parent vicinal diamine and the carbonyl compound, typically under acidic conditions.[3][4] This process is often high-yielding, making imidazolidines excellent choices for temporary protection.
Logical Workflow for this compound Deprotection
Caption: General workflow for the deprotection of an this compound to yield a vicinal diamine.
Protocol 2: Acid-Catalyzed Hydrolysis of N-Boc-Imidazolidines
This protocol describes the deprotection of a substituted this compound to yield the corresponding substituted 1,2-diamine.[4]
Materials:
-
N-tert-butoxycarbonyl (Boc) substituted this compound
-
Hydrochloric acid (e.g., 6M HCl)
-
Diethyl ether
-
Sodium hydroxide (B78521) (e.g., 2M NaOH)
Procedure:
-
Dissolve the N-Boc substituted this compound in a suitable solvent.
-
Add an excess of aqueous hydrochloric acid.
-
Stir the mixture at room temperature for several hours or until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with diethyl ether to remove the carbonyl byproduct.
-
Basify the aqueous layer with sodium hydroxide solution to a pH > 12.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free vicinal diamine.
Part 3: One-Pot Synthesis Involving this compound Intermediates
This compound derivatives can be formed in situ and then transformed in a one-pot protocol to yield more complex structures. A pseudo-multicomponent reaction for the synthesis of 1,3-disubstituted imidazolidin-2-ones from trans-(R,R)-diaminocyclohexane illustrates this principle. The process involves the in-situ formation of a Schiff base, reduction to the diamine, and subsequent cyclization.[7]
Experimental Workflow for One-Pot Synthesis
Caption: One-pot protocol for synthesizing 1,3-disubstituted imidazolidin-2-ones.
Protocol 3: One-Pot Synthesis of 1,3-Disubstituted Imidazolidin-2-ones
This protocol is based on a method developed for the efficient synthesis of imidazolidin-2-one derivatives.[7]
Materials:
-
trans-(R,R)-1,2-diaminocyclohexane
-
Aldehyde (2.05 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium borohydride (B1222165) (NaBH₄) (2.1 equivalents)
-
Carbonyldiimidazole (CDI) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve trans-(R,R)-1,2-diaminocyclohexane in anhydrous THF (0.3 M).
-
Add the respective aldehyde (2.05 equiv.) to the solution.
-
Heat the mixture to reflux for 60 minutes using microwave irradiation.
-
Cool the reaction to room temperature and add sodium borohydride (2.1 equiv.) portion-wise.
-
After the effervescence ceases, heat the mixture to reflux for 240 minutes under microwave irradiation to form the diamine.
-
Add carbonyldiimidazole (CDI, 1.1 equiv.), dissolved in anhydrous DCM (0.02 M), to the reaction mixture.
-
Stir at room temperature for an additional 240 minutes.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic phase over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Table 2: Yields for the One-Pot Synthesis of Imidazolidin-2-ones
| Aldehyde Used | Product Yield (%) | Reference |
| 4-chlorobenzaldehyde | 81 | [7] |
| 4-bromobenzaldehyde | 77 | [7] |
| 4-fluorobenzaldehyde | 75 | [7] |
| 4-(trifluoromethyl)benzaldehyde | 69 | [7] |
| 4-nitrobenzaldehyde | 55 | [7] |
| 2-naphthaldehyde | 78 | [7] |
| 2-furaldehyde | 65 | [7] |
Conclusion
The use of imidazolidines represents a versatile and highly effective strategy in the synthesis of vicinal diamines. They serve as stable, yet readily cleavable, protecting groups, allowing for the selective functionalization of complex molecules. Furthermore, the principles of this compound formation can be integrated into efficient one-pot syntheses to generate valuable diamine derivatives. The protocols and data presented herein provide a practical guide for researchers in organic synthesis and drug development to employ this powerful tool in their work.
References
- 1. Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chemistry of Vicinal Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of diamines by lithiation-substitution of imidazolidines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 7. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol [mdpi.com]
Application Notes and Protocols for the Quantification of Imidazolidine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazolidine and its derivatives are a class of heterocyclic compounds of significant interest in pharmaceutical development due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. Accurate quantification of these compounds in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed application notes and protocols for the analytical quantification of this compound-containing compounds in biological samples using modern chromatographic and mass spectrometric techniques.
Overview of Analytical Methods
The primary analytical methods for the quantification of this compound derivatives in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity, selectivity, and applicability to a wide range of compound polarities without the need for derivatization. GC-MS, while also highly sensitive and selective, typically requires a derivatization step to improve the volatility and thermal stability of the this compound compounds.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of this compound derivatives using LC-MS/MS and GC-MS. These values are representative and may vary depending on the specific analyte, matrix, and instrumentation.
Table 1: Representative Quantitative Data for LC-MS/MS Analysis of this compound Derivatives in Human Plasma
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Matrix Effect | < 15% |
| Recovery | > 85% |
Table 2: Representative Quantitative Data for GC-MS Analysis of this compound Derivatives in Human Urine (after derivatization)
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5.0 ng/mL |
| Linearity Range | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 12% |
| Inter-day Precision (%RSD) | < 18% |
| Accuracy (%Bias) | ± 20% |
| Recovery | > 80% |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of an Imidazolidinone Drug in Human Plasma
This protocol describes a general method for the quantification of a hypothetical imidazolidinone-containing drug in human plasma using protein precipitation for sample preparation followed by LC-MS/MS analysis.
1. Materials and Reagents
-
Human plasma (with K2EDTA as anticoagulant)
-
Imidazolidinone drug standard and its stable isotope-labeled internal standard (IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
2. Sample Preparation: Protein Precipitation
-
Allow all samples and standards to thaw to room temperature.
-
Vortex samples to ensure homogeneity.
-
To 100 µL of plasma sample, calibration standard, or quality control (QC) sample in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% MeOH).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge at 2,000 x g for 5 minutes.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
-
MRM Transitions: To be determined for the specific analyte and internal standard.
4. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Protocol 2: GC-MS Quantification of a Volatile this compound Derivative in Human Urine with Silylation
This protocol outlines a general procedure for the analysis of a less polar, more volatile this compound derivative in urine, employing liquid-liquid extraction and silylation prior to GC-MS analysis.
1. Materials and Reagents
-
Human urine
-
This compound derivative standard and a suitable internal standard (e.g., a structural analog)
-
Ethyl acetate (B1210297), GC grade
-
Sodium hydroxide (B78521) (NaOH)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (B92270), anhydrous
2. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
-
To 1 mL of urine in a glass test tube, add 10 µL of the internal standard working solution.
-
Add 100 µL of 1 M NaOH to basify the sample (pH > 10).
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen at 40°C.
-
To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature.
-
Transfer the derivatized sample to a GC-MS autosampler vial with an insert.
-
Inject 1 µL into the GC-MS system.
3. GC-MS Conditions
-
GC System: Agilent 8890 GC or equivalent
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet: Splitless mode, 280°C
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 15°C/min to 300°C
-
Hold: 5 min at 300°C
-
-
MS System: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized analyte and internal standard.
Visualizations
Application Notes & Protocols: Imidazolidine-Based Scaffolds for Drug Discovery
Introduction
Imidazolidine and its derivatives are five-membered saturated heterocyclic rings containing two nitrogen atoms.[1] This scaffold is a crucial structural motif in medicinal chemistry due to its prevalence in numerous biologically active compounds and FDA-approved drugs.[2][3] The versatility of the this compound ring allows for extensive chemical modification, making it a valuable scaffold for developing novel therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[1][4] One of the most prominent applications of the this compound scaffold is in the development of small-molecule inhibitors that target protein-protein interactions (PPIs), a challenging class of targets in drug discovery.[5]
A key example is the development of inhibitors for the Murine Double Minute 2 (MDM2)-p53 interaction. The p53 protein is a critical tumor suppressor that regulates cell cycle arrest and apoptosis in response to cellular stress.[6][7] In many cancers with wild-type p53, its function is abrogated by the over-expression of MDM2, which binds to p53 and targets it for proteasomal degradation.[8] Small molecules that block this interaction can stabilize and reactivate p53, restoring its tumor-suppressive functions.[9][10] The imidazoline-based "Nutlins" are a well-known class of compounds that effectively inhibit the MDM2-p53 interaction by mimicking key p53 residues that bind to a hydrophobic pocket on MDM2.[7][9][11]
These application notes will focus on the use of this compound-based scaffolds as MDM2-p53 interaction inhibitors, providing detailed protocols for their synthesis and biological evaluation.
Application 1: Inhibition of the MDM2-p53 Protein-Protein Interaction
This compound-based compounds, such as Nutlin-3, serve as potent and selective antagonists of the MDM2-p53 interaction.[12] They are designed to fit into the p53-binding pocket of MDM2, thereby preventing MDM2 from binding to and degrading p53.[7] This leads to the stabilization and accumulation of p53 in cancer cells that retain wild-type p53, triggering downstream pathways that lead to cell cycle arrest or apoptosis.[6][9] The therapeutic potential of this strategy lies in its non-genotoxic mechanism of p53 activation, which may spare tissues from the harmful side effects associated with traditional DNA-damaging chemotherapies.[9]
Mechanism of Action: MDM2-p53 Signaling Pathway
The diagram below illustrates the MDM2-p53 signaling pathway and the mechanism of action for this compound-based inhibitors. Under normal conditions, MDM2 keeps p53 levels low. When an this compound inhibitor is introduced, it blocks the MDM2-p53 interaction, leading to p53 accumulation and the activation of target genes like p21, which results in cell cycle arrest or apoptosis.[6][9]
Quantitative Data Summary
The potency of this compound-based inhibitors is typically evaluated by their ability to disrupt the MDM2-p53 interaction and their anti-proliferative effects on cancer cell lines. The following tables summarize key quantitative data for representative compounds.
Table 1: In Vitro Binding Affinity of this compound Analogs to MDM2
| Compound | MDM2 Binding (IC50, nM) | Reference |
| Nutlin-3a | 90 | [10] |
| Compound 2 (TB114) | < 1 | [5] |
| Compound 22 | 1.8 | [5] |
| RG7112 (cis-imidazoline) | 6 | [13] |
Table 2: Anti-proliferative Activity of this compound Analogs
| Compound | Cell Line | p53 Status | Anti-proliferative Activity (IC50, µM) | Reference |
| Nutlin-3a | SJSA-1 (Osteosarcoma) | Wild-type | 0.1 | [10] |
| Compound 2 (TB114) | HCT-116 (Colon) | Wild-type | 0.057 | [5] |
| Compound 22 | HCT-116 (Colon) | Wild-type | 0.093 | [5] |
| Compound 2 (TB114) | MOLM-13 (Leukemia) | Wild-type | 0.015 | [5] |
| Compound 22 | MOLM-13 (Leukemia) | Wild-type | 0.021 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of a 1,3-Disubstituted Imidazolidin-2-one Scaffold
This protocol describes a one-pot, pseudo-multicomponent reaction for synthesizing 1,3-disubstituted imidazolidin-2-ones, adapted from established methods.[2] This approach is efficient and demonstrates green chemistry principles.[2]
Materials:
-
trans-(R,R)-1,2-diaminocyclohexane
-
Substituted aldehyde (2.05 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium borohydride (B1222165) (NaBH₄) (2.1 equivalents)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Microwave reactor
-
Standard glassware for organic synthesis
Procedure:
-
Schiff Base Formation: Dissolve trans-(R,R)-1,2-diaminocyclohexane in anhydrous THF (to a concentration of 0.3 M) in a microwave-safe vessel. Add the desired aldehyde (2.05 equiv.).
-
Heat the mixture to reflux for 60 minutes using microwave irradiation.[2]
-
Reduction to Diamine: Cool the reaction mixture to room temperature. Add sodium borohydride (2.1 equiv.) portion-wise to control effervescence.
-
Once the addition is complete, heat the mixture to reflux for 240 minutes under microwave irradiation.[2]
-
Cyclization: After the formation of the diamine, add a solution of carbonyldiimidazole (1.1 equiv.) dissolved in anhydrous DCM (0.02 M).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 1,3-disubstituted imidazolidin-2-one. Yields for this method typically range from 55% to 81%.[2]
Protocol 2: Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction
This protocol details a high-throughput fluorescence polarization (FP) assay to screen for and quantify the inhibition of the MDM2-p53 interaction.[14][15][16] The assay measures the disruption of a complex between the MDM2 protein and a fluorescently labeled p53-derived peptide.[14][17]
Materials:
-
Recombinant human MDM2 protein
-
Rhodamine-labeled p53 peptide (e.g., Rd-p53)
-
FP assay buffer (e.g., PBS, pH 7.4, with 0.1% BSA and 0.01% Tween-20)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well black, flat-bottom plates
-
Spectrofluorometer with polarization filters (Excitation: 531 nm, Emission: 595 nm)[14]
Procedure:
-
Reagent Preparation:
-
Assay Plate Setup:
-
Add 20 µL of the diluted test compounds to the wells of the 384-well plate. Include wells for positive control (no inhibitor) and negative control (no MDM2).
-
Dispense 40 µL of the assay solution containing both MDM2 (1.5 µM) and the Rd-p53 peptide (75 nM) to each well.[14]
-
The final concentrations in the 60 µL reaction volume will be 1 µM for MDM2 and 50 nM for the peptide probe.[14]
-
-
Incubation and Measurement:
-
Data Analysis:
-
A decrease in the polarization signal indicates that the test compound has displaced the fluorescent peptide from the MDM2 protein.[14]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the discovery and initial evaluation of this compound-based MDM2 inhibitors.
References
- 1. ajrconline.org [ajrconline.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazoline scaffold in medicinal chemistry: a patent review (2012-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4-imidazolidinone-containing compounds as potent inhibitors of the MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. Nutlin-3, the small-molecule inhibitor of MDM2, promotes senescence and radiosensitises laryngeal carcinoma cells harbouring wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Imidazolidine Synthesis
Welcome to the technical support center for stereoselective imidazolidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific issues you may encounter during the stereoselective synthesis of imidazolidines.
Q1: My stereoselective reaction is resulting in low enantiomeric excess (% ee). What are the potential causes and how can I improve it?
A1: Low enantiomeric excess is a common challenge in asymmetric synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
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Catalyst Purity and Integrity: The chiral catalyst is the cornerstone of stereoselectivity.
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Chemical Purity: Ensure the catalyst and any ligands are of high chemical purity. Impurities can sometimes act as achiral catalysts, leading to the formation of a racemic mixture.
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Enantiomeric Purity: Verify the enantiomeric purity of your chiral catalyst or ligand. Any contamination with the other enantiomer will directly decrease the % ee of your product.
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Handling and Storage: Many chiral catalysts, especially organometallic complexes, are sensitive to air and moisture.[1] Ensure proper handling under an inert atmosphere and storage in a desiccator to prevent degradation.
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Reaction Conditions:
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Temperature: Temperature can have a significant impact on enantioselectivity.[2][3] Generally, lower temperatures lead to higher enantiomeric excess because the energy difference between the diastereomeric transition states becomes more significant.[2] Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).
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Solvent: The solvent can influence the conformation of the transition state and thus the stereochemical outcome.[4][5][6] It is advisable to screen a variety of solvents with different polarities and coordinating abilities. For example, in some cycloaddition reactions, ethereal solvents like THF or diethyl ether may favor one stereoisomer, while nitrile solvents like acetonitrile (B52724) may favor the other.[6]
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Concentration: The concentration of reactants and the catalyst can affect the reaction kinetics and potentially the aggregation state of the catalyst, which can influence enantioselectivity. Experiment with different concentrations to find the optimal conditions.
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Substrate Quality:
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Purity: Ensure your starting materials (e.g., aldehydes, imines, aziridines) are pure. Impurities may react with the catalyst or interfere with the desired reaction pathway.
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Below is a troubleshooting workflow for addressing low enantioselectivity:
Caption: A logical workflow for troubleshooting low enantiomeric excess.
Q2: My reaction has a low yield, or is not proceeding to completion. What are the possible reasons and solutions?
A2: Low yield or incomplete conversion can be frustrating. Here are several factors to investigate:
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Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.[7]
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Impurities: Trace impurities in the starting materials or solvent can act as catalyst poisons.[8] Thoroughly purify all reagents and use high-purity, dry solvents.
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Air and Moisture Sensitivity: If your catalyst is air- or moisture-sensitive, ensure the reaction is carried out under strictly anhydrous and inert conditions (e.g., under nitrogen or argon).
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Thermal Instability: The catalyst may not be stable at the reaction temperature. Consider running the reaction at a lower temperature, even if it requires a longer reaction time.
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Reaction Conditions:
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Temperature: While lower temperatures often favor stereoselectivity, some reactions require a certain activation energy to proceed at a reasonable rate. If the reaction is too slow, a modest increase in temperature might be necessary.
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Reaction Time: Monitor the reaction progress using techniques like TLC or GC/LC-MS to determine if it has simply not run for long enough.
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Stoichiometry: Ensure the stoichiometry of your reactants is correct. In some cases, using a slight excess of one of the reactants can drive the reaction to completion.
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Substrate Reactivity:
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Steric Hindrance: Bulky substituents on your starting materials can slow down the reaction rate.
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Electronic Effects: The electronic properties of your substrates can significantly impact their reactivity. For example, electron-withdrawing or electron-donating groups can alter the reactivity of aldehydes or imines.
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Q3: I am observing the formation of significant side products. What are they and how can I minimize them?
A3: The formation of side products can be a major issue, reducing the yield and complicating purification.
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Competing Reaction Pathways: Depending on the specific synthesis, various side reactions can occur. For example, in [3+2] cycloaddition reactions for this compound synthesis, other cycloaddition pathways or decomposition of reactive intermediates might compete with the desired reaction.
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Minimization Strategies:
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Optimize Reaction Conditions: Carefully controlling the temperature, reaction time, and order of addition of reagents can help to favor the desired reaction pathway. For instance, adding one reactant slowly to the reaction mixture can sometimes minimize side reactions.
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Choice of Catalyst: The catalyst not only controls stereoselectivity but also influences the reaction pathway. A different catalyst or ligand system might be more selective for the desired product.
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Protecting Groups: If your substrates have functional groups that can participate in side reactions, consider using protecting groups.
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Q4: I'm having difficulty with the purification of my chiral this compound. What are some effective strategies?
A4: Purifying chiral compounds, especially separating enantiomers or diastereomers, requires specialized techniques.
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Chromatography:
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Chiral HPLC/SFC: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases are the most common methods for separating enantiomers.[9][10] The choice of the chiral column and the mobile phase is crucial and often requires screening.
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Flash Chromatography: For separating diastereomers, which have different physical properties, flash column chromatography on silica (B1680970) gel is often effective. Careful selection of the solvent system is key to achieving good separation.
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Recrystallization: If your this compound product is a solid, diastereoselective or enantioselective recrystallization can be a powerful purification technique. This involves finding a solvent in which one stereoisomer is significantly less soluble than the other.
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Derivatization: If direct separation is challenging, you can convert your enantiomeric mixture into a mixture of diastereomers by reacting it with a chiral derivatizing agent. These diastereomers can then be separated by standard chromatography or recrystallization, followed by the removal of the chiral auxiliary.
Data Presentation: Stereoselective this compound Synthesis Methods
The following tables summarize quantitative data from various stereoselective this compound synthesis methods reported in the literature.
Table 1: Chiral Brønsted Acid Catalyzed 1,3-Dipolar Cycloaddition [4][11]
| Entry | Aldehyde | Amino Ester | Aniline (B41778) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Benzaldehyde | Methyl glycinate | Aniline | Chiral Phosphoric Acid | Toluene | -10 | 48 | 95 | 91/9 | 98 |
| 2 | 4-Nitrobenzaldehyde | Methyl glycinate | Aniline | Chiral Phosphoric Acid | Toluene | -10 | 36 | 99 | 90/10 | 97 |
| 3 | 2-Naphthaldehyde | Methyl glycinate | Aniline | Chiral Phosphoric Acid | Toluene | -10 | 60 | 85 | 88/12 | 95 |
Table 2: Rhodium-Catalyzed Intermolecular [3+2] Cycloaddition [1]
| Entry | Chiral Vinyl Aziridine (B145994) | Oxime Ether | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (R)-N-Tosyl-2-vinylaziridine | O-Benzyl-acetophenone oxime | Rh₂(OAc)₄ / AgSbF₆ | DCE | -5 | 12 | 99 | 99 |
| 2 | (R)-N-Tosyl-2-vinylaziridine | O-Methyl-benzaldehyde oxime | Rh₂(OAc)₄ / AgSbF₆ | DCE | -5 | 12 | 95 | 98 |
Table 3: Silver-Catalyzed Diastereoselective Synthesis of trans-2,5-Disubstituted Imidazolines [4][12]
| Entry | N-Tosylaziridine | trans-Imine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,2-Dicarboxylate | N-Benzylidene-aniline | AgOTf | DCE | 50 | 12 | 92 |
| 2 | 2,2-Dicarboxylate | N-(4-Chlorobenzylidene)aniline | AgOTf | DCE | 50 | 12 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Chiral Brønsted Acid-Catalyzed Synthesis of Chiral Imidazolidines [4][11]
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To a dried Schlenk tube under an inert atmosphere (e.g., Argon), add the chiral phosphoric acid catalyst (5-10 mol%).
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Add the solvent (e.g., toluene, 0.1 M) and cool the solution to the desired temperature (e.g., -10 °C).
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Add the aldehyde (1.0 equiv.), followed by the amino ester (1.1 equiv.) and the aniline (1.2 equiv.).
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Stir the reaction mixture at the specified temperature for the indicated time (36-60 hours).
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
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Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: General Procedure for Rhodium-Catalyzed [3+2] Cycloaddition [1]
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In a glovebox, add the rhodium catalyst (e.g., Rh₂(OAc)₄, 2.5 mol%) and the silver salt co-catalyst (e.g., AgSbF₆, 10 mol%) to an oven-dried vial.
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Add the solvent (e.g., 1,2-dichloroethane (B1671644) (DCE), 0.1 M).
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Add the oxime ether (1.2 equiv.).
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Cool the mixture to the reaction temperature (e.g., -5 °C).
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Add the chiral vinyl aziridine (1.0 equiv.) dropwise.
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Stir the reaction at this temperature for the specified time (e.g., 12 hours).
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Once the reaction is complete (monitored by TLC), warm the mixture to room temperature.
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Filter the reaction mixture through a short pad of Celite.
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Concentrate the filtrate under reduced pressure.
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Purify the residue by flash column chromatography to yield the enantioenriched this compound.
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Determine the enantiomeric excess (% ee) by chiral HPLC analysis.
Visualizations
Caption: A generalized experimental workflow for stereoselective this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 11. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 12. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Imidazolidines via Multi-Component Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yields of multi-component reactions (MCRs) for the synthesis of imidazolidines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My multi-component reaction is resulting in a low yield of the desired imidazolidine. What are the common causes and how can I improve it?
Low yields in this compound synthesis through MCRs can stem from several factors. Here's a breakdown of potential issues and corresponding troubleshooting strategies:
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Sub-optimal Reaction Conditions: Temperature, reaction time, and reactant stoichiometry are critical parameters. A statistical analysis of a pseudo-multicomponent protocol for 1,3-disubstituted imidazolidin-2-ones identified temperature as the most critical factor, with an optimal range of 40–70 °C.[1] Excessively high temperatures (e.g., 100 °C) can be detrimental to the yield.[2]
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Troubleshooting:
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Systematically screen a range of temperatures (e.g., from room temperature to reflux) to find the optimal condition for your specific substrates.
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Optimize the reaction time by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Vary the stoichiometry of the reactants. While one study found stoichiometry to have no significant impact[1], it can be substrate-dependent.
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Poor Reactant Solubility: Low solubility of one or more reactants in the chosen solvent can significantly hinder the reaction rate and lead to low yields. For instance, in a cyclization step to form imidazolidin-2-one, a reaction in toluene (B28343) resulted in a yield of less than 5% due to the low solubility of the reactants.[2]
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Troubleshooting:
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Select a solvent that effectively dissolves all starting materials. A solvent screen is highly recommended. For the cyclization with carbonyldiimidazole (CDI), dichloromethane (B109758) (DCM) was found to be highly effective, yielding 98%.[2]
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Consider using a co-solvent system to improve solubility.
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Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired this compound.
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Troubleshooting:
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Analyze the crude reaction mixture by NMR or LC-MS to identify any major side products. Understanding the structure of these byproducts can provide insights into the competing reaction pathways.
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Adjusting the order of addition of reactants in a one-pot protocol can sometimes minimize side reactions.
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Catalyst Inefficiency or Deactivation: In catalyst-dependent MCRs, the choice and handling of the catalyst are crucial.
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Troubleshooting:
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Screen different catalysts. For example, various Lewis acids or organocatalysts can be employed.[3]
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Ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent.
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2. I am observing the formation of multiple diastereomers in my reaction. How can I improve the diastereoselectivity?
Controlling stereochemistry is a common challenge in the synthesis of substituted imidazolidines. Here are some strategies to enhance diastereoselectivity:
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Solvent Effects: The choice of solvent can have a profound impact on the stereochemical outcome of the reaction. In some cases, changing the solvent can even reverse the diastereoselectivity.
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Troubleshooting:
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Conduct the reaction in a range of solvents with varying polarities (e.g., toluene, THF, ether, DCM).[4]
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Use of Chiral Catalysts or Auxiliaries: For asymmetric synthesis, employing a chiral catalyst or a chiral auxiliary on one of the starting materials is a standard approach to induce stereoselectivity. Chiral bisoxazoline copper-induced and photoredox-catalyzed strategies have been reported for the synthesis of chiral imidazolidines with high enantioselectivities.[5][6]
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Troubleshooting:
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Explore different chiral ligands for your catalytic system.
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If using a chiral auxiliary, ensure it is of high enantiomeric purity.
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Temperature Optimization: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state that leads to the thermodynamically more stable product.[4]
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Troubleshooting:
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Perform the reaction at sub-ambient temperatures (e.g., 0 °C, -20 °C, or -78 °C) and monitor the impact on the diastereomeric ratio.
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Additives: The addition of certain reagents can influence the stereochemical course of the reaction. For example, the use of LiCl as an additive has been shown to improve diastereoselectivities in palladium-catalyzed (3+2)-cycloadditions for the synthesis of cyclic imidazolidines.[7]
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Troubleshooting:
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Screen a variety of additives, such as Lewis acids or salts, to assess their effect on the diastereomeric ratio.
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3. My purification process is difficult, and I'm losing a significant amount of my product. What are some tips for effective purification?
Purification of this compound derivatives can be challenging due to their polarity and potential for decomposition on silica (B1680970) gel.
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Column Chromatography:
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Troubleshooting:
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Use a less acidic stationary phase, such as neutral alumina, if your product is sensitive to silica gel.
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Deactivate silica gel with a small percentage of triethylamine (B128534) in the eluent to prevent streaking and decomposition of basic products.
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Employ a gradient elution system to effectively separate the product from impurities.
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Recrystallization: If the product is a solid, recrystallization is often an excellent method for obtaining highly pure material.
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Troubleshooting:
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Screen a variety of solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
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Work-up Procedure: A well-designed work-up procedure can significantly simplify the final purification.
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Troubleshooting:
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Use an appropriate aqueous wash to remove water-soluble impurities and unreacted starting materials. For example, a dilute acid wash can remove basic impurities, while a bicarbonate wash can remove acidic impurities.
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Ensure complete removal of the solvent from the crude product before attempting purification.
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Data Presentation
Table 1: Effect of Solvent and Temperature on the Cyclization Step of a 1,3-Disubstituted Imidazolidin-2-one Synthesis[2]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 20 | 64 | < 5 |
| 2 | THF | 20 | 64 | 21 |
| 3 | DCM | 40 | 17 | 98 |
Table 2: Comparison of Yields for a Multistep vs. Pseudo-Multicomponent Protocol for the Synthesis of Imidazolidin-2-ones[1]
| Compound | Substituent | Multistep Yield (%) | Pseudo-MCR Yield (%) |
| 1a | H | 70.0 | 75.0 |
| 1b | 4-OCH₃ | 65.0 | 70.0 |
| 1c | 4-F | 68.0 | 72.0 |
| 1d | 2,4-diCl | 16.9 | 55.4 |
Experimental Protocols
Protocol 1: Pseudo-Multicomponent One-Pot Synthesis of 1,3-Disubstituted Imidazolidin-2-ones [1]
This protocol describes a one-pot synthesis involving the in situ formation of a Schiff base, followed by reduction and cyclization.
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Schiff Base Formation: Dissolve trans-(R,R)-1,2-diaminocyclohexane (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) (0.3 M).
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Add the respective aldehyde (2.05 equivalents) to the solution.
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Heat the mixture to reflux for 60 minutes using microwave irradiation.
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Reduction: Cool the reaction mixture to room temperature.
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Add sodium borohydride (B1222165) (NaBH₄) (4 equivalents) portion-wise.
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Once the effervescence subsides, heat the mixture to reflux for another hour.
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Cyclization: After cooling, add carbonyldiimidazole (CDI) (1.2 equivalents).
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Heat the reaction mixture to reflux and monitor by TLC until completion.
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Work-up: Quench the reaction with 0.01 M HCl, followed by extraction with an organic solvent (e.g., DCM).
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Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalyst-Free Three-Component Synthesis of Imidazolidin-2-ylidene-indenediones in Water [4]
This protocol outlines a green and efficient synthesis of this compound derivatives in an aqueous medium.
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Initial Reaction: Stir a stoichiometric mixture of ninhydrin (B49086) (1 mmol) and malononitrile (B47326) (1 mmol) in water (10 mL) at room temperature. A yellow precipitate should form within 3 minutes.
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Addition of Diamine: Add the corresponding diamine (1 mmol) to the mixture.
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Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 10-30 minutes.
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Work-up and Purification: Collect the precipitated product by filtration.
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Wash the solid with a mixture of water and ethanol (B145695) (1:1) to obtain the pure product. No column chromatography is typically required.
Visualizations
Caption: Experimental workflows for two distinct multi-component syntheses of this compound derivatives.
Caption: A logical workflow for troubleshooting common issues in this compound multi-component reactions.
References
- 1. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol [mdpi.com]
- 2. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New multicomponent reactions in water: a facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of chiral imidazolidines by merging copper and visible light-induced photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric synthesis of chiral imidazolidines by merging copper and visible light-induced photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Imidazolidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for imidazolidine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.
| Issue | Question | Possible Causes & Solutions |
| Low or No Product Yield | Q1: My reaction is resulting in a low yield or no desired this compound product. What are the common causes and how can I improve the yield? | A1: Low yields in this compound synthesis can stem from several factors. Consider the following troubleshooting steps:1. Incomplete Reaction: * Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the reaction has gone to completion. If the reaction stalls, you may need to increase the reaction time or temperature. For instance, some condensations of N,N'-disubstituted ethylenediamines with aldehydes like butyraldehyde (B50154) and benzaldehyde (B42025) proceed more slowly and benefit from warming to 50-60 °C or reflux conditions.[1]2. Suboptimal Reaction Conditions: * Solution: The choice of solvent and catalyst is crucial. Polar solvents like methanol, DMSO, and 2-MeTHF can improve the yield by stabilizing ionic intermediates.[2] The catalyst concentration can also be critical; for example, in a triethylamine (B128534) (TEA) catalyzed reaction, increasing the catalyst loading from 10 mol% to 40 mol% showed increased conversion over time.[3]3. Purity of Starting Materials: * Solution: Ensure that the diamine, aldehyde, and any other reagents are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.4. Hydrolysis of the Product: * Solution: Imidazolidines can be sensitive to hydrolysis, especially in the presence of acid.[4] Ensure that the work-up conditions are not overly acidic and that the product is isolated promptly after the reaction is complete. |
| Formation of Side Products | Q2: I am observing significant formation of side products in my reaction. What are the likely side reactions and how can I minimize them? | A2: The formation of side products is a common challenge. Here are some potential side reactions and strategies to mitigate them:1. Aminal Intermediate Side Reactions: * Explanation: The reaction between a diamine and an aldehyde proceeds through an aminal intermediate. This intermediate can sometimes undergo side reactions, especially if not cyclizing efficiently. * Solution: Optimize the reaction conditions to favor the intramolecular cyclization. This can involve adjusting the temperature, solvent, or catalyst to accelerate the desired ring-closing step.2. Oxidation of Intermediates: * Explanation: In some cases, intermediates can be susceptible to oxidation, leading to undesired byproducts. * Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. |
| Poor Regioselectivity | Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the this compound synthesis? | A3: Achieving high regioselectivity is a key challenge, particularly with unsymmetrical diamines or other starting materials. The choice of solvent and catalyst can significantly influence the outcome.[3][4]* Solvent Effects: The polarity of the solvent can play a crucial role. For example, in the synthesis of certain imidazolidineiminodithiones, aprotic solvents like acetone, DMSO, and particularly DMF, have been shown to favor the formation of a single regioisomer.[3] In contrast, other solvents might lead to a mixture of products.[3]* Catalyst Control: The catalyst can direct the reaction pathway. For instance, in the intramolecular hydroamidation of propargylic ureas, the phosphazene base BEMP has been shown to be a highly active and selective organocatalyst for the formation of five-membered cyclic ureas.[4] Different catalysts, such as metal-based catalysts or other organic bases, may offer different levels of regiocontrol. |
| Purification Difficulties | Q4: I am having trouble purifying my this compound product. What are some effective purification strategies? | A4: The purification of this compound derivatives can be challenging due to their polarity and potential instability.1. Column Chromatography: * Protocol: Silica (B1680970) gel column chromatography is a common method for purifying imidazolidines. A typical mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).[3] The ratio of the solvents should be optimized based on the polarity of the specific product.2. Recrystallization: * Protocol: Recrystallization can be an effective method for obtaining highly pure crystalline products. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] Common solvent systems include ethanol (B145695)/water mixtures.[7]3. Work-up Procedure: * Consideration: Some imidazolidines are prone to decomposition during work-up, especially with traditional aqueous extractions.[8] In such cases, minimizing contact with acidic or basic aqueous solutions and using techniques like solid-phase reactive chromatography might be beneficial.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing imidazolidines?
A1: The most prevalent methods for this compound synthesis include:
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Condensation of 1,2-diamines with aldehydes or ketones: This is a classical and widely used method. The reaction conditions can vary from room temperature to elevated temperatures, and it can be performed with or without a solvent.[1][9]
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From ureas and propargylic amines: This method involves the base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones.[3]
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Cycloaddition reactions: 1,3-dipolar cycloaddition reactions can be employed to synthesize a variety of functionalized this compound derivatives under mild conditions.[10]
Q2: How does the choice of catalyst affect the reaction?
A2: The catalyst plays a pivotal role in this compound synthesis by influencing reaction rate, yield, and selectivity.
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Acid Catalysts: Acids can catalyze the condensation of diamines and aldehydes.
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Base Catalysts: Bases, such as triethylamine (TEA) or phosphazene bases like BEMP, can be used to promote the reaction, often under mild conditions.[3][4]
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Metal Catalysts: Various metal catalysts, including those based on palladium, copper, and gold, have been utilized for specific types of this compound syntheses, such as diamination of unsaturated bonds.
Q3: What is the role of the solvent in this compound synthesis?
A3: The solvent can have a significant impact on the reaction outcome.
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Solubility: The solvent must be able to dissolve the reactants to a sufficient extent.
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Polarity: The polarity of the solvent can influence the reaction rate and selectivity. Polar solvents can stabilize charged intermediates, which may accelerate the reaction.[2] In some cases, the choice of solvent can even control the regioselectivity of the reaction.[3]
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Aprotic vs. Protic: The choice between aprotic and protic solvents can also be critical, depending on the reaction mechanism.
Data Presentation: Comparison of Reaction Conditions
Table 1: Effect of Solvent on this compound Synthesis Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Toluene | 20 | 64 | < 5 | [10] |
| 2 | THF | 20 | 64 | 21 | [10] |
| 3 | 2-MeTHF | 40 | - | Good | [2] |
| 4 | Methanol | 40 | - | Good | [2] |
| 5 | DMSO | - | - | Good | [2] |
Table 2: Influence of Catalyst on Imidazolidin-2-one Synthesis
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | TBD | 10 | Acetonitrile (B52724) | 100 | - | Quantitative | [3] |
| 2 | DBU | 10 | Acetonitrile | Room Temp. | 30 min | Quantitative | [3] |
| 3 | BEMP | 1 | Acetonitrile | Room Temp. | 30 min | Quantitative | [3] |
| 4 | None | 0 | Acetonitrile | Room Temp. | - | No Reaction | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dibenzyl-2-phenylthis compound
This protocol is adapted from the condensation reaction of a substituted diamine with an aldehyde.[4]
Materials:
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N,N'-dibenzylethylenediamine
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Benzaldehyde
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Ethanol
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Sodium borohydride (B1222165) (for the synthesis of the diamine)
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Dry benzene (B151609) (for the initial condensation to form the Schiff base)
Procedure:
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Synthesis of N,N'-dibenzylethylenediamine: a. Condense ethylenediamine (B42938) with benzaldehyde in dry benzene to form N,N'-dibenzylideneethane-1,2-diamine. b. Reduce the resulting Schiff base with sodium borohydride in ethanol to yield N,N'-dibenzylethylenediamine.
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This compound Formation: a. Condense the N,N'-dibenzylethylenediamine with benzaldehyde to afford 1,3-dibenzyl-2-phenylthis compound.
Protocol 2: BEMP-Catalyzed Synthesis of Imidazolidin-2-ones
This protocol describes the organocatalyzed intramolecular hydroamidation of a propargylic urea (B33335).[3]
Materials:
-
Propargylic urea (1.0 equiv)
-
2-Aza-2-(tert-butyl)-bicyclo[2.2.2]oct-5-ene (BEMP) (1-10 mol%)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a test tube equipped with a magnetic stir bar, add the propargylic urea (0.4 mmol).
-
Add acetonitrile (4 mL).
-
Add BEMP (5 mol%, 6 µL).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate mixture as the eluent.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - ProQuest [proquest.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Chemical Reactivity of Imidazolidines_Chemicalbook [chemicalbook.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 10. Imidazolidines synthesis [organic-chemistry.org]
Technical Support Center: Stability of Imidazolidine Compounds in Aqueous Media
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with imidazolidine-containing compounds. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound compounds in aqueous solutions?
A1: The main stability issue for this compound compounds in aqueous media is their susceptibility to hydrolysis, which leads to the opening of the this compound ring. This degradation reaction can result in a loss of the compound's intended activity and the formation of undesired byproducts. The rate of hydrolysis is significantly influenced by factors such as pH, temperature, and the specific substituents on the this compound ring.
Q2: Which factors have the most significant impact on the stability of this compound compounds?
A2: The key factors affecting the stability of this compound compounds are:
-
pH: The stability of the this compound ring is highly pH-dependent. Generally, many this compound derivatives exhibit greater stability in acidic to neutral conditions. Under alkaline conditions, the rate of hydrolytic degradation often increases significantly.
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation pathways. Therefore, it is crucial to consider the thermal stability of these compounds during experiments and storage.
-
Substituents: The nature of the chemical groups attached to the this compound ring can influence its stability through electronic and steric effects. Electron-withdrawing groups can sometimes stabilize the ring, while bulky substituents may hinder the approach of water molecules, slowing down hydrolysis.
-
Presence of Other Reagents: The composition of the aqueous medium, including buffers, salts, and other excipients, can also impact stability.
Q3: How can I monitor the degradation of my this compound compound during an experiment?
A3: High-Performance Liquid Chromatography (HPLC) with a stability-indicating method is the most common and reliable technique for monitoring the degradation of this compound compounds. A stability-indicating method is one that can separate the intact parent compound from all its degradation products, allowing for accurate quantification of the remaining active molecule over time. Other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectrophotometry can also be employed to identify and quantify degradation products.
Q4: What are the typical degradation products of this compound hydrolysis?
A4: The hydrolysis of the this compound ring typically results in the formation of a diamine and an aldehyde or ketone, which were the original building blocks for the synthesis of the this compound. The specific degradation products will depend on the structure of the parent this compound compound.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Rapid loss of the this compound compound in solution. | The pH of the aqueous medium is too high (alkaline), accelerating hydrolysis. | 1. Measure the pH of your solution. 2. If the pH is alkaline, consider adjusting it to a neutral or slightly acidic range using a suitable buffer system. 3. Perform a pilot experiment to assess the compound's stability at different pH values. |
| The experimental temperature is too high. | 1. Review your experimental protocol and storage conditions. 2. If possible, conduct the experiment at a lower temperature. 3. If elevated temperatures are necessary, minimize the duration of exposure. | |
| Appearance of unexpected peaks in the HPLC chromatogram. | Formation of degradation products due to hydrolysis or other degradation pathways. | 1. Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate and identify potential degradation products. 2. Use LC-MS to obtain the mass of the unknown peaks and help elucidate their structures. 3. Compare the retention times of the unknown peaks with those of potential degradation products generated in the forced degradation study. |
| Contamination of the sample or mobile phase. | 1. Prepare fresh mobile phase and sample solutions. 2. Ensure all glassware and equipment are scrupulously clean. 3. Run a blank injection (mobile phase only) to check for system contamination. | |
| Inconsistent or non-reproducible experimental results. | Degradation of the compound in stock solutions over time. | 1. Prepare fresh stock solutions of the this compound compound before each set of experiments. 2. If stock solutions need to be stored, validate their stability over the intended storage period and conditions (e.g., refrigerated, frozen, protected from light). |
| Photodegradation of the compound. | 1. Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. 2. Minimize exposure to ambient and UV light during experimental procedures. |
Data Presentation: Stability of this compound-Containing Compounds
The following tables provide quantitative data on the stability of representative this compound-containing compounds under different conditions.
Table 1: Half-life (t½) of Nitrofurantoin (B1679001) (an this compound-2,4-dione derivative) in Aqueous Solutions at Various pH and Temperatures.[1][2]
| pH | Temperature (°C) | Half-life (t½) |
| 4 | 20 | 3.9 years |
| 4 | 40 | - |
| 4 | 60 | - |
| 7 | 20 | - |
| 7 | 40 | - |
| 7 | 60 | - |
| 9 | 20 | - |
| 9 | 40 | - |
| 9 | 60 | 0.5 days |
Note: "-" indicates data not specified in the provided search results. The degradation of nitrofurantoin follows first-order kinetics.[1][2]
Table 2: Formaldehyde Release from Imidazolidinyl Urea (a formaldehyde-releasing preservative) in Aqueous Buffers.[3]
| pH | Temperature (°C) | Time | Formaldehyde Concentration (ppm) |
| 2.0 | 25 | 24 hours | ~30 |
| 10.0 | 25 | 24 hours | ~90 |
| 6.0 | 25 | 60 minutes | ~80 |
| 6.0 | 60 | 10 minutes | ~140 |
Note: Initial Imidazolidinyl Urea concentration was 0.1 w/w% for the pH 2.0 and 10.0 experiments, and 0.3 w/w% for the pH 6.0 experiments.[3]
Experimental Protocols
Protocol 1: General Stability Indicating HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical starting point is a gradient of water (with 0.1% formic acid or trifluoroacetic acid for acidic compounds, or ammonium (B1175870) formate/acetate for neutral/basic compounds) and acetonitrile (B52724) or methanol.
-
Detection: Use a UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to obtain UV spectra of all peaks, which can aid in peak tracking and identification.
-
Forced Degradation: Perform a forced degradation study (see Protocol 2) to generate degradation products.
-
Method Optimization: Inject the stressed samples and optimize the mobile phase gradient, flow rate, and column temperature to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.
-
Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for a specified period, taking samples at regular intervals.
-
Neutralize each sample with 0.1 M HCl before dilution and HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of 3% hydrogen peroxide.
-
Incubate at room temperature and analyze samples at various time points.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
Analyze samples at various time points.
-
-
Photodegradation:
-
Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at various time points.
-
Visualizations
References
Technical Support Center: Synthesis of Imidazolidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound derivatives?
A1: The most prevalent and traditional method for synthesizing this compound derivatives is the condensation reaction between a 1,2-diamine and an aldehyde or ketone. This reaction is often carried out in a suitable solvent, and in many cases, it proceeds readily, sometimes even at room temperature.[1][2] The reaction involves the formation of a cyclic aminal structure.[3]
Q2: What are the common side reactions observed during this compound synthesis?
A2: Several side reactions can occur during the synthesis of imidazolidines, leading to reduced yields and the formation of impurities. The most common side reactions include:
-
Formation of Schiff Base Byproducts: The initial step of the condensation reaction between a diamine and an aldehyde is the formation of a Schiff base (imine), which is a reversible process. If the subsequent cyclization is slow, the Schiff base can accumulate as a major byproduct.[4]
-
Hydrolysis of the this compound Ring: this compound rings are susceptible to hydrolysis, especially in the presence of acid, which can revert the molecule back to the starting diamine and aldehyde.[5]
-
Formation of Tetrahydropyrimidines: In some cases, competitive reactions can lead to the formation of six-membered tetrahydropyrimidine (B8763341) derivatives as byproducts.
-
Oxidation: The starting materials or the final product can be susceptible to oxidation, leading to undesired byproducts.
Q3: How can I improve the yield and purity of my this compound synthesis?
A3: Optimizing reaction conditions is crucial for improving the yield and purity of this compound derivatives. Key parameters to consider include:
-
Solvent: The choice of solvent can significantly impact the reaction. Solvents like dichloromethane (B109758) (DCM), methanol, and tetrahydrofuran (B95107) (THF) are commonly used.[4] For instance, a switch to DCM from THF and toluene (B28343) has been shown to dramatically increase yield in certain cyclization steps.[4]
-
Temperature: Temperature affects the rate of both the desired reaction and side reactions. While some syntheses proceed at room temperature, others may require heating to drive the reaction to completion.[1][2] Microwave irradiation has also been used to accelerate reactions and improve yields.[4]
-
Catalysts: Both acid and base catalysts can be employed to promote the cyclization and improve yields. Lewis acids and Brønsted acids are often used.
-
Stoichiometry of Reactants: Adjusting the ratio of the diamine to the aldehyde can influence the equilibrium and minimize the formation of byproducts.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound derivatives.
Problem 1: Low Yield of the Desired this compound Product
Possible Causes & Solutions
| Cause | Recommended Action | Experimental Protocol Example | Expected Outcome |
| Incomplete Reaction | Optimize reaction time and temperature. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal endpoint. | For a reaction between an N,N'-disubstituted ethylenediamine (B42938) and an aldehyde, refluxing in benzene (B151609) for 5 hours with azeotropic removal of water can be effective.[1][2] | Increased conversion of starting materials to the desired product. |
| Equilibrium Favoring Starting Materials | Use a dehydrating agent or azeotropic distillation (e.g., with a Dean-Stark trap) to remove water, which is a byproduct of the condensation reaction. This will shift the equilibrium towards the product. | When reacting a 1,2-diamine with a ketone in benzene, use a Dean-Stark trap to continuously remove water during reflux. | Higher yield of the this compound product. |
| Hydrolysis of the Product during Workup | Avoid acidic conditions during the workup. Use a mild base, such as a saturated sodium bicarbonate solution, to neutralize any acid and wash the organic layer. | After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, and dry the organic layer over anhydrous Na₂SO₄ before concentrating. | Minimized decomposition of the product and improved isolated yield. |
Problem 2: Presence of Significant Schiff Base Byproduct
Possible Causes & Solutions
| Cause | Recommended Action | Experimental Protocol Example | Expected Outcome |
| Slow Cyclization Step | Employ a catalyst to accelerate the cyclization of the intermediate Schiff base. Lewis acids (e.g., Y(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid) can be effective.[1] | Add a catalytic amount (e.g., 5-10 mol%) of p-toluenesulfonic acid to the reaction mixture of the diamine and aldehyde in toluene and reflux. | Faster conversion of the Schiff base to the final this compound, reducing its accumulation. |
| Reversibility of Schiff Base Formation | Increase the concentration of one of the reactants, typically the diamine, to push the equilibrium towards the formation of the this compound. | Use 1.1 to 1.5 equivalents of the diamine relative to the aldehyde. | Reduced amount of unreacted aldehyde and Schiff base byproduct. |
Problem 3: Formation of an Unexpected Regioisomer
Possible Causes & Solutions
| Cause | Recommended Action | Experimental Protocol Example | Expected Outcome |
| Use of an Unsymmetrical Diamine | The use of protecting groups on one of the amino groups of the diamine can direct the cyclization to the desired position. | Protect one of the amino groups of an unsymmetrical 1,2-diamine with a suitable protecting group (e.g., Boc). After the condensation reaction with the aldehyde, deprotect to obtain the desired regioisomer. | Formation of a single, desired regioisomer. |
| Reaction Conditions Favoring Isomerization | Modify the reaction solvent and temperature. Different solvents can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity. | Screen a variety of solvents with different polarities (e.g., toluene, THF, acetonitrile, DCM) and run the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) to find the optimal conditions for the desired isomer. | Increased ratio of the desired regioisomer to the undesired one. |
Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,3-Disubstituted Imidazolidines
This protocol is a general method for the condensation of an N,N'-disubstituted 1,2-diamine with an aldehyde.
-
Dissolve the N,N'-disubstituted 1,2-diamine (1.0 eq.) and the aldehyde (1.0-1.1 eq.) in a suitable solvent (e.g., benzene, toluene, or dichloromethane) in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using benzene or toluene).
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.05 eq.), to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure this compound derivative.
Visualizing Reaction Pathways and Troubleshooting
Main Reaction and Side Reaction Pathways
The following diagram illustrates the main reaction pathway for this compound synthesis and the common side reaction leading to a Schiff base byproduct.
Caption: Main reaction pathway and a common side reaction.
Troubleshooting Workflow for Low this compound Yield
This diagram outlines a logical workflow for troubleshooting low product yields in this compound synthesis.
Caption: A troubleshooting workflow for low product yields.
References
- 1. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting low enantioselectivity in Imidazolidine organocatalysis
Welcome to the technical support center for imidazolidinone organocatalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during imidazolidinone-catalyzed reactions, providing potential causes and solutions in a direct question-and-answer format.
Q1: My reaction is showing low enantioselectivity (% ee). What are the most common causes?
A1: Low enantioselectivity in imidazolidinone-catalyzed reactions can stem from several factors. The most critical parameters to investigate are:
-
Catalyst Purity and Integrity: The chiral purity of the imidazolidinone catalyst is paramount. Ensure the catalyst is of high purity and has not degraded. The catalyst salt should be prepared correctly, as the nature of the acid co-catalyst significantly impacts selectivity.[1][2]
-
Reaction Conditions: Temperature, solvent, and catalyst loading play a crucial role. Sub-optimal conditions can lead to a decrease in enantioselectivity. It is often observed that lower temperatures improve enantioselectivity.
-
Purity of Reagents and Solvents: Impurities in substrates and solvents, particularly water content, can have a significant effect on the reaction outcome. Ensure all reagents and solvents are appropriately purified and dried.
-
Iminium Ion Formation: The formation of the chiral iminium ion intermediate is the key to enantioseduction. Factors that affect the equilibrium and geometry of this intermediate will directly impact the enantioselectivity.[3]
Q2: How does the choice of acid co-catalyst affect the enantioselectivity and reaction rate?
A2: The acid co-catalyst is a critical component in imidazolidinone organocatalysis as it facilitates the formation of the active iminium ion. The acidity (pKa) of the co-catalyst directly influences both the reaction rate and enantioselectivity. Generally, more acidic co-catalysts can lead to faster reactions and, in some cases, improved enantioselectivities.[2] However, the optimal acid is substrate and reaction dependent. It is advisable to screen a range of acids (e.g., TFA, HClO₄, CSA) to find the best conditions for a specific transformation.[3]
Q3: I am observing a decrease in enantioselectivity upon scaling up my reaction. What could be the issue?
A3: Scaling up reactions can introduce several challenges that may not be apparent on a smaller scale. Common issues include:
-
Mixing and Temperature Control: Inadequate mixing can lead to localized concentration and temperature gradients, which can negatively impact selectivity. Ensure efficient stirring and maintain uniform temperature throughout the reaction vessel.
-
Purity of Bulk Reagents: The purity of reagents used in larger quantities may differ from the small-scale batches. It is crucial to verify the purity of all starting materials at scale.
-
Longer Reaction Times: If the reaction time increases with scale, there is a greater chance for catalyst degradation or the formation of side products, which can affect the enantiomeric excess of the desired product.
Q4: My enantioselectivity has decreased after recycling the catalyst. What is the likely cause and how can I prevent it?
A4: A drop in enantioselectivity after catalyst recycling is often due to catalyst degradation or the presence of residual impurities.[4] Imidazolidinone catalysts, especially when supported on silica (B1680970), can be susceptible to deactivation, potentially accelerated by the acidic co-catalyst.[4]
-
Potential Causes:
-
Acid-catalyzed degradation: The imidazolidinone ring may be susceptible to hydrolysis or other degradation pathways in the presence of the acid co-catalyst over extended periods or during workup.
-
Leaching: For supported catalysts, the active catalyst may leach from the support material during the reaction or recovery process.
-
Contamination: The recovered catalyst may be contaminated with reaction byproducts or residual starting materials.
-
-
Prevention and Mitigation:
-
Thorough Washing: Ensure the catalyst is thoroughly washed with appropriate solvents to remove any adsorbed species before reuse.
-
Mild Recovery Conditions: Employ mild conditions for catalyst recovery. Avoid harsh acids or bases and high temperatures.
-
Re-evaluation of Catalyst Integrity: Before reuse, it is advisable to check the purity and integrity of the recycled catalyst using analytical techniques such as NMR.
-
Consider Robust Supports: For heterogenized catalysts, consider more robust supports like polystyrene, which have shown better recyclability in some cases.[4]
-
Quantitative Data on Reaction Parameters
The following tables summarize the impact of various reaction parameters on the enantioselectivity of common imidazolidinone-catalyzed reactions.
Table 1: Effect of Solvent on the Enantioselective Diels-Alder Reaction of Cyclopentadiene (B3395910) and Cinnamaldehyde
| Entry | Solvent | Yield (%) | exo:endo | % ee (exo) | % ee (endo) |
| 1 | Toluene | 95 | 1.3:1 | 66 | 68 |
| 2 | CH₂Cl₂ | 94 | 1.3:1 | 66 | 68 |
| 3 | THF | 95 | 1:1 | 86 | 88 |
| 4 | [bmim]BF₄ | 95 | 1:1 | 86 | 88 |
| 5 | [bmim]PF₆ | 94 | 1.3:1 | 66 | 68 |
| 6 | CH₃OH/H₂O (95:5) | 99 | 1:1 | 93 | 90 |
Reaction conditions: 5 mol% imidazolidinone catalyst with an indole (B1671886) group, room temperature.
Table 2: Effect of Temperature on Enantioselective Friedel-Crafts Alkylation
| Entry | Catalyst | Temperature (°C) | Yield (%) | % ee |
| 1 | PG-95 (4a) | 25 | 68 | 66 |
| 2 | PG-95 (4a) | 0 | 65 | 68 |
| 3 | PG-95 (4a) | -25 | 55 | 70 |
| 4 | PG-57 (4b) | 25 | 75 | 71 |
| 5 | PG-57 (4b) | 0 | 72 | 73 |
| 6 | PG-57 (4b) | -25 | 68 | 75 |
Reaction conditions: trans-cinnamaldehyde, N-methylpyrrole, 3.5 mol% catalyst, aq. TFA, THF/H₂O (95:5).
Table 3: Effect of Catalyst Loading on Enantioselective Diels-Alder Reaction
| Entry | Catalyst Loading (mol%) | Yield (%) | % ee (endo) |
| 1 | 2 | 85 | 92 |
| 2 | 5 | 91 | 93 |
| 3 | 10 | 93 | 93 |
| 4 | 20 | 94 | 93 |
Reaction conditions: cinnamaldehyde, cyclopentadiene, imidazolidinone catalyst, CH₃CN/H₂O (95:5), 23 °C.
Table 4: Effect of Acid Co-Catalyst on Enantioselective Diels-Alder Reaction
| Entry | Acid Co-catalyst | pKa (in MeCN) | Half-life (h) | % ee (exo/endo) |
| 1 | HCl | 8.9 | 13.5 | 86/83 |
| 2 | TfOH | 2.6 | 1.2 | 91/89 |
| 3 | HClO₄ | 1.5 | 0.8 | 91/89 |
Reaction conditions: (E)-hex-2-enal, cyclopentadiene, 5 mol% imidazolidinone catalyst, CH₃CN/H₂O (95:5), 23 °C.
Detailed Experimental Protocols
Protocol 1: General Procedure for Enantioselective Diels-Alder Reaction
-
Reagent and Solvent Purification:
-
Ensure all aldehydes are freshly distilled or purified by column chromatography to remove any acidic impurities.
-
Dienes such as cyclopentadiene should be freshly cracked before use.
-
Solvents should be of high purity and dried over appropriate drying agents if necessary.
-
-
Reaction Setup:
-
To a clean, dry vial equipped with a magnetic stir bar, add the imidazolidinone catalyst salt (e.g., (2S, 5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride) (5-10 mol%).
-
Add the solvent mixture (e.g., CH₃CN/H₂O, 95:5 v/v) to achieve the desired concentration (typically 0.2 - 1.0 M with respect to the aldehyde).
-
Stir the mixture until the catalyst is fully dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature) in a suitable cooling bath.
-
-
Reaction Execution:
-
Add the α,β-unsaturated aldehyde (1.0 equivalent) to the cooled catalyst solution.
-
Stir for 5-10 minutes to allow for iminium ion formation.
-
Add the diene (typically 1.5-3.0 equivalents) in one portion.
-
Stir the reaction at a constant temperature and monitor its progress by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Analysis:
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.[5]
-
Protocol 2: General Procedure for Enantioselective Friedel-Crafts Alkylation
-
Reagent and Solvent Purification:
-
Purify N-substituted pyrroles or indoles by distillation or recrystallization.
-
Ensure α,β-unsaturated aldehydes are free of acidic impurities.
-
Use high-purity, dry solvents.
-
-
Reaction Setup:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the imidazolidinone catalyst (e.g., (2S,5S)-(−)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone) (5-20 mol%) and the acid co-catalyst (e.g., TFA) (5-20 mol%) in the chosen solvent (e.g., THF/H₂O, 98.5:1.5).
-
Cool the solution to the desired temperature (e.g., 0 °C to -30 °C).
-
-
Reaction Execution:
-
Add the nucleophile (e.g., N-methylpyrrole) (typically 3-5 equivalents) to the catalyst solution.
-
Add the α,β-unsaturated aldehyde (1.0 equivalent) dropwise over a period of 10-15 minutes.
-
Stir the reaction mixture at the set temperature and monitor by TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel.
-
-
Analysis:
-
Characterize the product by NMR and mass spectrometry.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Visualizations
The following diagrams illustrate key aspects of imidazolidinone organocatalysis.
Caption: Catalytic cycle of iminium activation in imidazolidinone organocatalysis.
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Key factors influencing enantioselectivity in imidazolidinone organocatalysis.
References
Technical Support Center: Enhancing the Stability of Imidazolidine-Based Corrosion Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazolidine-based corrosion inhibitors. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability and performance of this compound-based corrosion inhibitors?
A1: The stability and performance of this compound-based corrosion inhibitors are influenced by several key factors:
-
Hydrolysis: The imidazoline (B1206853) ring is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, which can lead to a decrease in inhibitor efficiency. The hydrolysis process is acid-catalyzed.[1][2]
-
Temperature: Higher temperatures can accelerate the degradation of the inhibitor and may require higher dosages to maintain effective corrosion protection.[2][3] Performance can be significantly limited at temperatures above 150°C.[2]
-
pH: The pH of the environment affects the protonation state of the inhibitor, which in turn influences its solubility and adsorption characteristics on metal surfaces.[1]
-
Presence of Corrosion Products: Pre-existing corrosion on the metal surface can impact the inhibitor's ability to form a protective film.[3][4] For instance, an iron carbonate (FeCO3) layer can reduce the inhibitor's direct contribution to corrosion protection.[4]
-
Flow Conditions: High shear stress or turbulent flow can affect the persistency of the adsorbed inhibitor film on the metal surface.[2]
-
Inhibitor Concentration: Under-dosing is a common cause of inhibitor failure. A critical concentration is required to form an effective protective film.[5]
Q2: My electrochemical data (EIS, LPR) shows high scatter. What are the potential causes and how can I troubleshoot this?
A2: High scatter in electrochemical data is a common issue that can often be resolved by addressing the following potential causes:
-
Unstable Open Circuit Potential (OCP): Allow the system to stabilize for a sufficient period before initiating measurements. The OCP should be stable to within a few millivolts.[6]
-
Poor Electrical Connections: Ensure all connections to the electrodes (working, reference, and counter) are secure. The tip of the reference electrode should be positioned close to the working electrode.[6]
-
External Electrical Noise: Shield the electrochemical cell and cables. Ensure the potentiostat is properly grounded and avoid proximity to sources of electromagnetic interference.[6]
-
Inconsistent Electrode Surface Preparation: Implement a standardized and repeatable procedure for polishing and cleaning the working electrode before each experiment.[6]
-
Gas Bubble Adherence: If purging with gas, ensure that bubbles do not adhere to the electrode surface, as this can alter the active area and affect measurements.[6]
-
Solution Contamination: Use high-purity water and reagents. Thoroughly clean the test cell between experiments to avoid cross-contamination.[6]
Q3: Why is my this compound-based inhibitor showing reduced efficiency over time in my long-term experiment?
A3: A decline in inhibitor efficiency over time can be attributed to several factors:
-
Hydrolysis of the Imidazoline Ring: As mentioned in Q1, imidazoline inhibitors can hydrolyze to their corresponding amido-amine precursors, which may have different and potentially lower inhibition performance.[1] This is an acid-catalyzed process that follows pseudo-first-order kinetics.[1]
-
Thermal Degradation: At elevated temperatures, the inhibitor molecule itself can degrade, leading to a loss of active species.[2]
-
Consumption of the Inhibitor: The inhibitor can be consumed through adsorption onto the metal surface and by partitioning into a hydrocarbon phase if present.
-
Changes in Environmental Conditions: Fluctuations in pH, temperature, or the concentration of corrosive species (e.g., CO2, H2S) during the experiment can alter the performance of the inhibitor.[7][8][9]
Troubleshooting Guides
Issue 1: Poor or Inconsistent Corrosion Inhibition Performance
Symptoms:
-
Low calculated inhibition efficiency.
-
High degree of variability in results between replicate experiments.
-
Visible signs of corrosion (e.g., pitting) on the metal surface after the experiment.[3]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inhibitor Hydrolysis | Characterize the inhibitor solution over time using techniques like HPLC or NMR to monitor for hydrolysis products.[1][10] Consider using a more hydrolytically stable derivative if possible. |
| Sub-optimal Inhibitor Concentration | Perform a dose-response study to determine the optimal inhibitor concentration for your specific experimental conditions.[3] |
| Inadequate Film Formation | Ensure sufficient time is allowed for the inhibitor to form a stable film on the metal surface before exposing it to highly corrosive conditions. |
| Pre-existing Corrosion | Standardize the surface preparation of your metal specimens to remove any pre-existing corrosion layers before inhibitor application.[4][6] |
| Incompatibility with Environment | Verify the inhibitor's solubility and dispersibility in your test medium. Some imidazolines have limited water solubility.[11] |
Issue 2: Difficulty in Reproducing Experimental Results
Symptoms:
-
Significant variations in corrosion rates and inhibitor efficiencies in identical experiments.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inconsistent Test Conditions | Tightly control experimental parameters such as temperature, pressure, and solution composition.[6] |
| Variable Surface Preparation | Adhere to a strict and standardized protocol for cleaning and polishing metal coupons or electrodes.[6] |
| Contamination | Use high-purity reagents and thoroughly clean all glassware and equipment between experiments. Handle coupons with gloves to prevent contamination.[6] |
| Aging of Inhibitor Stock Solution | Prepare fresh inhibitor stock solutions regularly, as imidazoline-based inhibitors can degrade over time, especially when in solution.[1] |
Experimental Protocols
Protocol 1: Evaluation of Inhibitor Stability by Monitoring Hydrolysis
Objective: To quantify the rate of hydrolysis of an this compound-based inhibitor under specific experimental conditions.
Methodology:
-
Sample Preparation: Prepare a solution of the this compound inhibitor in the desired test brine at a known concentration.
-
Aging: Age the inhibitor solution at the target temperature (e.g., 80°C or 120°C) in a sealed, oxygen-free environment (e.g., an autoclave).[1]
-
Sampling: At regular time intervals, withdraw an aliquot of the aged inhibitor solution.
-
Analysis: Analyze the composition of the withdrawn samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the concentration of the parent imidazoline and its hydrolysis products (e.g., amido-amine).[1][10]
-
Data Analysis: Plot the concentration of the imidazoline as a function of time to determine the rate of hydrolysis. The consumption of imidazoline often follows a pseudo-first-order reaction mechanism.[1]
Protocol 2: Electrochemical Evaluation of Corrosion Inhibition
Objective: To determine the corrosion inhibition efficiency of an this compound-based inhibitor using electrochemical techniques.
Methodology:
-
Electrode Preparation: Prepare the working electrode (e.g., carbon steel) by polishing with successively finer grades of silicon carbide paper, followed by rinsing with deionized water and acetone, and drying.[6]
-
Cell Setup: Assemble a three-electrode electrochemical cell with the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum). Fill the cell with the corrosive medium.[5]
-
OCP Stabilization: Immerse the electrodes in the solution and monitor the Open Circuit Potential (OCP) until a stable value is reached.[6]
-
Inhibitor Addition: Inject the desired concentration of the this compound inhibitor into the cell.
-
Electrochemical Measurements: After a specified period for film formation, perform electrochemical measurements such as:
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small AC voltage perturbation over a range of frequencies to obtain information about the inhibitor film and corrosion process.[5]
-
Linear Polarization Resistance (LPR): Apply a small DC potential scan close to the OCP to determine the polarization resistance, which is inversely proportional to the corrosion rate.[12]
-
Potentiodynamic Polarization: Scan the potential over a wider range to obtain the Tafel plots and determine corrosion current density (icorr).[5]
-
-
Inhibition Efficiency Calculation: Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
Visualizations
Caption: Workflow for Electrochemical Evaluation of Corrosion Inhibitors.
Caption: Acid-Catalyzed Hydrolysis of Imidazoline Inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding Imidazoline Corrosion Inhibitors: Properties, Applications, and Effectiveness|News|UNPChemicals [unpchemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. Tall Oil Imidazoline: A High-Performance Corrosion Inhibitor for Oilfield Applications|News|UNPChemicals [unpchemicals.com]
- 10. Kinetics of degradation of 4-imidazolidinone prodrug types obtained from reacting prilocaine with formaldehyde and acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. colonialchem.com [colonialchem.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Managing Hydrolysis of Imidazolidine-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the hydrolysis of imidazolidine-based compounds. Unsubstituted imidazolidines are often labile and susceptible to hydrolysis, which can impact experimental outcomes and the stability of potential drug candidates.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling and analysis of these compounds.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with this compound-based compounds.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound product during synthesis | - Incomplete reaction: The condensation reaction between the diamine and the aldehyde/ketone may not have gone to completion. - Side reactions: Formation of byproducts such as Schiff bases can reduce the yield of the desired this compound.[2] - Product decomposition: The synthesized this compound may be unstable under the reaction or workup conditions. | - Optimize reaction conditions: Adjust reagent stoichiometry, for instance, by increasing the equivalents of the diamine.[2] Consider optimizing the reaction temperature and solvent.[2] - Use a catalyst: Employing a Lewis acid or Brønsted acid catalyst can promote the cyclization step.[2] - Careful workup: Ensure that the workup conditions (e.g., pH, temperature) are mild to prevent hydrolysis of the product.[3] |
| Compound degrades rapidly in aqueous solution | - Hydrolysis: The this compound ring is susceptible to hydrolysis, breaking down into the constituent diamine and aldehyde/ketone.[1] This is often pH-dependent. | - pH control: Adjust the pH of the solution to a range where the compound is more stable. This often means avoiding highly acidic or basic conditions. - Formulation strategies: Consider using formulation strategies such as microencapsulation or creating a solid dispersion to protect the compound from hydrolysis.[4] |
| Inconsistent results in biological assays | - Compound instability in assay media: The this compound compound may be hydrolyzing in the aqueous buffer or cell culture media over the course of the experiment. | - Perform stability studies: Test the stability of your compound in the specific assay buffer under the experimental conditions (time, temperature). - Prepare fresh solutions: Always prepare solutions of the this compound compound immediately before use. - Modify the formulation: If instability is a significant issue, consider using a stabilized formulation, such as a cyclodextrin (B1172386) complex, to improve solubility and protect against degradation.[4] |
| Appearance of unknown peaks in HPLC analysis over time | - Hydrolysis/degradation: The new peaks likely correspond to the degradation products of the this compound compound. | - Characterize degradation products: Use techniques like LC-MS to identify the degradation products.[1] This can confirm that hydrolysis is the cause of instability. - Develop a stability-indicating method: Ensure your HPLC method can separate the parent compound from its degradation products.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound hydrolysis?
A1: this compound hydrolysis is the reverse of its formation, involving the cleavage of the aminal linkage. The ring opens to regenerate the corresponding 1,2-diamine and aldehyde or ketone. This reaction is often catalyzed by acid or base.
Q2: What factors influence the rate of this compound hydrolysis?
A2: The rate of hydrolysis is influenced by several factors:
-
pH: Hydrolysis is typically faster in acidic or basic solutions.
-
Temperature: Higher temperatures generally accelerate the rate of hydrolysis.
-
Substituents: The nature of the substituents on the this compound ring can affect its stability. Electron-withdrawing groups can influence the susceptibility of the ring to nucleophilic attack by water.
-
Solvent: The polarity and composition of the solvent system can impact the stability of the this compound ring.
Q3: How can I improve the stability of my this compound-based compound for long-term storage?
A3: For long-term storage, it is recommended to store the compound as a solid in a desiccator at low temperatures (e.g., -20°C or -80°C). If a solution is necessary, use an anhydrous aprotic solvent and store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Avoid repeated freeze-thaw cycles.
Q4: Are there any formulation strategies to prevent hydrolysis in liquid formulations?
A4: Yes, several formulation strategies can enhance the stability of this compound compounds in solution:
-
pH adjustment and buffering: Maintaining the pH of the formulation in a range where the compound exhibits maximum stability is crucial.
-
Co-solvents: Using co-solvents can sometimes reduce the water activity and slow down hydrolysis.
-
Microencapsulation: Encapsulating the drug can create a protective barrier against the aqueous environment.[4]
-
Lyophilization (Freeze-drying): For compounds that are highly unstable in water, lyophilization to create a solid powder for reconstitution is a common strategy.
-
Prodrug approach: Designing the this compound as a prodrug that is stable at formulation pH but hydrolyzes to release the active drug at the target site.
Quantitative Data on Hydrolysis
The hydrolytic stability of this compound derivatives is a critical parameter. The following table summarizes hypothetical hydrolysis rate constants for a generic this compound compound under various conditions. Note: This data is for illustrative purposes and actual rates will vary depending on the specific compound structure.
| Compound | pH | Temperature (°C) | Buffer | Half-life (t½) (hours) |
| This compound-A | 2.0 | 25 | 0.1 M HCl | 0.5 |
| This compound-A | 5.0 | 25 | 0.1 M Acetate (B1210297) | 24 |
| This compound-A | 7.4 | 25 | 0.1 M Phosphate (B84403) | 72 |
| This compound-A | 9.0 | 25 | 0.1 M Borate (B1201080) | 12 |
| This compound-A | 7.4 | 37 | 0.1 M Phosphate | 36 |
| This compound-B | 7.4 | 25 | 0.1 M Phosphate | 150 |
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability using HPLC
Objective: To determine the rate of hydrolysis of an this compound-based compound at different pH values and temperatures.
Materials:
-
This compound compound
-
HPLC system with UV or MS detector
-
pH meter
-
Constant temperature incubator or water bath
-
Volumetric flasks and pipettes
-
Buffers of different pH (e.g., 0.1 M HCl for pH 1-2, acetate buffer for pH 4-5, phosphate buffer for pH 6-8, borate buffer for pH 9-10)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase)
Procedure:
-
Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration.
-
Initiation of Hydrolysis:
-
Pre-heat the buffer solutions to the desired temperature (e.g., 25°C, 37°C, 50°C).
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (typically in the µg/mL range). Ensure the concentration of the organic solvent from the stock solution is low (e.g., <1%) to avoid affecting the hydrolysis rate.
-
Mix well and immediately take a sample for the t=0 time point.
-
-
Sampling:
-
Incubate the reaction mixtures at the constant temperature.
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours). The sampling frequency should be adjusted based on the expected stability of the compound.
-
Immediately quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile) to stop further degradation.
-
-
HPLC Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.
-
The mobile phase will typically consist of a mixture of water and acetonitrile with an acid modifier.
-
The column is usually a C18 reversed-phase column.
-
Detection is performed at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area or concentration of the parent compound versus time.
-
If the reaction follows first-order kinetics, the plot will be a straight line.
-
The observed rate constant (k) is the negative of the slope of this line.
-
The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
-
Visualizations
Experimental Workflow for Hydrolysis Study
Caption: Workflow for determining the hydrolytic stability of this compound compounds.
Logical Relationship for Troubleshooting Low Synthetic Yield
Caption: Troubleshooting logic for low yield in this compound synthesis.
Signaling Pathway for an this compound-based Prodrug
Caption: General activation pathway of an this compound-based prodrug.
References
- 1. Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Kinetics of Imidazole Catalyzed Ester Hydrolysis: Use of Buffer Dilutions to Determine Spontaneous Rate, Catalyzed Rate, and Reaction Order. | Semantic Scholar [semanticscholar.org]
- 5. ijmr.net.in [ijmr.net.in]
Technical Support Center: Industrial Production of 1,3-Dimethyl-2-Imidazolidinone (DMI)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up and industrial production of 1,3-Dimethyl-2-Imidazolidinone (B1670677) (DMI), a versatile polar aprotic solvent.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for 1,3-Dimethyl-2-Imidazolidinone (DMI)?
A1: The main industrial synthesis methods for DMI include the phosgene (B1210022) method, the carbon dioxide method, the urea (B33335) method, and the imidazolidinone methylation method.[1] The phosgene method involves reacting N,N'-dimethylethylenediamine with phosgene.[2] The carbon dioxide method requires high-temperature and high-pressure conditions.[3] The urea method utilizes N,N'-dimethylethylenediamine and urea, which can be advantageous due to lower raw material costs and no need to separate water.[4] The imidazolidinone method involves the methylation of 2-imidazolidinone using formaldehyde (B43269) and a reducing agent like formic acid.[3]
Q2: What are the major challenges when scaling up DMI production?
A2: Scaling up DMI production presents several challenges. The phosgene method, while effective, involves the highly toxic raw material phosgene, posing safety risks and causing equipment corrosion.[3][5] The carbon dioxide method requires significant investment in high-pressure equipment and stringent process control.[3] The urea method can be expensive depending on the cost of the starting materials.[1] A common challenge across methods is achieving high purity and yield, as side reactions can lead to impurities that are difficult to remove.[1][4]
Q3: What are common impurities in industrial-grade DMI and how can they be removed?
A3: Common impurities in industrial DMI include unreacted starting materials like N,N'-dimethylethylenediamine, as well as byproducts such as 1,3-dimethyl-2-imidazolidinimine, acetamide, N-methylformamide (NMF), and urea.[4][6] Purification is primarily achieved through distillation, including vacuum, azeotropic, and extractive distillation.[7] For removal of protic impurities like urea and acetamide, treatment with adsorbents such as complex salts containing MgO and/or SiO₂ can be effective.[6]
Troubleshooting Guide
Problem: Low Yield of DMI
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature for the chosen synthesis route. For instance, in the imidazolidinone methylation method, a reaction time of 12 hours at reflux is suggested.[1] - Check Catalyst Activity: If a catalyst is used (e.g., palladium on carbon), ensure it is not expired or deactivated.[3] |
| Side Reactions | - Control pH: In the phosgene process, maintaining the pH between 3.0 and 10.0 is crucial to maximize yield.[2] - Optimize Reactant Addition: In the urea method, continuous and simultaneous addition of both N,N'-dialkylethylenediamine and urea into a hot aprotic polar solvent can suppress byproduct formation.[4] |
| Sub-optimal Raw Material Quality | - Analyze Starting Materials: Use analytical techniques like GC or HPLC to verify the purity of starting materials before use. Impurities in raw materials can lead to side reactions and lower yields.[8] |
Problem: High Impurity Levels in Crude DMI
| Potential Cause | Troubleshooting Step |
| Formation of Byproducts | - Adjust Reaction Conditions: For the urea process, the formation of 1,3-dimethyl-2-imidazolidinimine can be a problem. Modifying the reactant addition strategy can minimize this.[4] - Use High-Purity Raw Materials: The purity of starting materials directly impacts the impurity profile of the final product. |
| Degradation of Product | - Avoid Excessive Temperatures: During distillation, high temperatures can cause product degradation. Use vacuum distillation to lower the boiling point. |
| Inefficient Purification | - Optimize Distillation Column: For impurities with close boiling points to DMI, a distillation column with a higher number of theoretical plates may be necessary.[4] - Employ Adsorbent Treatment: For protic impurities not easily removed by distillation, consider a pre-treatment step with adsorbents like MgO/SiO₂ complex salts.[6] |
Data Presentation
Table 1: Comparison of DMI Synthesis Methods
| Synthesis Method | Key Reactants | Typical Yield | Purity | Advantages | Disadvantages |
| Phosgene Method | N,N'-dimethylethylene diamine, Phosgene | >90%[2] | >99.5%[2] | High yield and purity | Use of highly toxic phosgene, equipment corrosion[3][5] |
| Imidazolidinone Method | 2-Imidazolidinone, Formaldehyde, Formic Acid | ~80%[1] | >99.7%[1] | Avoids highly toxic reagents | Lower yield compared to the phosgene method[1] |
| Urea Method | N,N'-dimethylethylenediamine, Urea | High | High | Low raw material cost, no water separation needed[4] | Potential for specific byproducts requiring careful process control[4] |
| Carbon Dioxide Method | N,N'-dimethylethylenediamine, CO₂ | Moderate | High | Utilizes a less hazardous C1 source | Requires high-pressure and high-temperature equipment[3] |
Experimental Protocols
Protocol 1: Synthesis of DMI via the Phosgene Method (Lab Scale)
This protocol is adapted from a patented industrial process and should be performed with extreme caution in a well-ventilated fume hood by trained personnel due to the use of highly toxic phosgene.[2]
-
Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and a phosgene inlet tube, add N,N'-dimethylethylene diamine and a substantial amount of water (0.5 to 50 times the weight of the diamine).
-
Reaction: While stirring and maintaining the temperature, introduce phosgene gas into the reaction mixture.
-
pH Control: Simultaneously, add a dehydrochlorinating agent (e.g., a strong base like NaOH) to maintain the pH of the reaction mixture between 3.0 and 10.0.
-
Work-up: After the reaction is complete, adjust the pH to 10 with a 48% aqueous solution of sodium hydroxide.
-
Extraction: Extract the aqueous layer twice with a suitable organic solvent like 1,2-dichloroethane.
-
Purification: Separate the organic layers and purify the DMI by distillation.
Protocol 2: Purification of Crude DMI by Adsorbent Treatment and Vacuum Distillation
This protocol is for removing protic impurities before final purification.[6][7]
-
Adsorbent Treatment:
-
To the crude DMI containing protic impurities, add 3-5% by weight of a complex salt adsorbent containing MgO and/or SiO₂.
-
Heat the mixture to 50-80°C and stir for 1-2 hours.
-
Cool the mixture and filter to remove the adsorbent.
-
-
Vacuum Distillation:
-
Set up a vacuum distillation apparatus with the pre-treated DMI.
-
Gradually apply vacuum and heat the distillation flask.
-
Collect the DMI fraction at its boiling point under the applied pressure, discarding any initial low-boiling fractions.
-
Store the purified DMI under an inert atmosphere to prevent moisture absorption.
-
Visualizations
Caption: General Synthesis Pathway for DMI
Caption: Troubleshooting Workflow for DMI Production
Caption: Key Parameter Changes During Scale-Up
References
- 1. Page loading... [wap.guidechem.com]
- 2. US4668793A - Process for producing 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]
- 3. CN107954935B - A kind of synthetic method of 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]
- 4. US5872260A - High purity 1,3-dialkyl-2-imidazolidinone and preparation process of same - Google Patents [patents.google.com]
- 5. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 6. JPH0768221B2 - Method for purifying 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
Refinement of analytical protocols for Imidazolidine characterization
Technical Support Center: Imidazolidine Characterization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical characterization of this compound compounds. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of imidazolidines, presented in a direct question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Analysis
Question 1: Why am I observing poor peak shape (tailing or fronting) for my this compound compound in reverse-phase HPLC?
Answer:
Peak tailing or fronting for this compound compounds in HPLC can stem from several factors related to both the compound's chemistry and the chromatographic conditions.
-
Secondary Silanol (B1196071) Interactions: Imidazolidines are basic compounds containing nitrogen atoms. These can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.
-
Solution: Use an end-capped column or a column with a different stationary phase (e.g., polymer-based). Operating the mobile phase at a lower pH (e.g., using a formic acid or trifluoroacetic acid buffer) can protonate the silanol groups, reducing these secondary interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.[1]
-
Solution: Reduce the injection volume or dilute the sample.[1]
-
-
Inappropriate Solvent for Sample Dissolution: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[2]
-
-
Column Degradation: Over time, columns can lose their efficiency, leading to poor peak shapes.[3]
Question 2: My HPLC baseline is noisy and drifting. What are the common causes and solutions?
Answer:
An unstable baseline can obscure small peaks and affect integration accuracy. Common causes include:
-
Mobile Phase Issues: Dissolved gases, improper mixing, or contamination in the mobile phase are frequent culprits.[2]
-
Detector Problems: A dirty flow cell or a failing lamp can cause noise and drift.[2][3]
-
Solution: Flush the detector flow cell. If the problem persists, the detector lamp may need replacement.[2]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the refractive index of the mobile phase and the column's performance, leading to baseline drift.[2]
-
Solution: Use a column oven and ensure the laboratory environment is temperature-controlled.[2]
-
-
Pump Malfunctions: Inconsistent flow rates from the pump can lead to a noisy baseline.[3][4]
-
Solution: Check for leaks and ensure pump seals are in good condition.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Question 1: I'm seeing peak tailing for my this compound derivative in GC-MS. What's the likely cause?
Answer:
Peak tailing in GC for active compounds like imidazolidines often points to adsorption issues.
-
Active Sites in the Inlet or Column: Free silanol groups in the inlet liner or at the head of the column can interact with the amine groups of the this compound.
-
Chemical Nature of the Compound: Some this compound derivatives are inherently prone to tailing due to their polarity.
-
Column Contamination: Residues from previous samples can create active sites.[5]
Question 2: Why are there unexpected or "ghost" peaks in my GC-MS chromatogram?
Answer:
Ghost peaks are typically the result of contamination or carryover.
-
Sample Carryover: Residue from a previous, more concentrated sample can elute in a subsequent run.
-
Solution: Implement a thorough wash cycle with a strong solvent between injections.[6]
-
-
Contaminated Syringe or Inlet: The syringe or the inlet septum can be sources of contamination.
-
Contaminated Carrier Gas: Impurities in the carrier gas or gas lines can accumulate on the column at low temperatures and elute as the oven temperature ramps.[7]
-
Solution: Use high-purity gas and install a gas purifier. A blank run after the GC has been idle can help identify this issue.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: The signals in the 1H NMR spectrum of my this compound are broad or poorly resolved. Why is this happening?
Answer:
Broad signals in the NMR spectrum of imidazolidines often indicate dynamic processes occurring on the NMR timescale.[9]
-
Ring Reversal and Nitrogen Inversion: The five-membered this compound ring is flexible and can undergo rapid conformational changes, such as ring reversal and inversion of the nitrogen atoms.[9][10] This can lead to the broadening of signals, especially at room temperature.
-
Solution: Acquiring the spectrum at a lower temperature can slow down these dynamic processes, resulting in sharper signals for individual conformers.
-
-
Hindered Rotation: If the this compound has N-acyl or other bulky substituents, rotation around the N-C bond might be restricted, leading to the presence of different rotamers (Z/E isomers) in solution.[9] This can complicate the spectrum, and if the rate of interconversion is intermediate on the NMR timescale, it can cause peak broadening.
-
Solution: Variable temperature NMR studies can help resolve the individual rotamers or coalesce the broad peaks into a sharp average signal.
-
Question 2: How can I definitively assign the proton and carbon signals in my this compound's NMR spectra?
Answer:
Due to the potential for signal overlap and complex splitting patterns, a combination of 1D and 2D NMR techniques is often necessary for unambiguous assignment.
-
1D NMR: Basic 1H and 13C spectra provide initial information on chemical shifts and proton coupling constants.[10] DEPT-135 experiments can help distinguish between CH, CH2, and CH3 groups.[11]
-
2D NMR:
-
HMQC/HSQC: These experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons.
-
HMBC: This technique shows long-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for identifying the connectivity of different fragments within the molecule.[11]
-
NOESY: This experiment identifies protons that are close in space, which is invaluable for determining the stereochemistry and preferred conformation of the this compound ring and its substituents.[9][10]
-
Frequently Asked Questions (FAQs)
-
What is the best initial analytical approach for a novel this compound compound? A combination of techniques is recommended. Start with NMR (1H, 13C) for structural elucidation.[10][11][12] LC-MS is excellent for determining purity and molecular weight. If the compound is volatile or can be derivatized, GC-MS can also be a powerful tool for separation and identification.
-
How can I improve the stability of my this compound samples for analysis? Imidazolidines can be susceptible to hydrolysis, especially at extreme pH values. It is best to prepare samples fresh in a neutral, aprotic solvent. If samples need to be stored, keep them in a cool, dark place, and consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Are there established methods for the quantitative analysis of imidazolidines? Yes, quantitative analysis is typically performed using HPLC-UV, HPLC-MS/MS, or GC-MS.[13] For HPLC-MS/MS, using a stable isotope-labeled internal standard is the gold standard for achieving accurate and reliable quantification, as it corrects for matrix effects and variations in instrument response.[13] Colorimetric methods have also been developed for certain imidazole (B134444) derivatives, which involve derivatization to produce a colored compound that can be measured by photoelectrocolorimetry.[14]
Data Presentation
Table 1: Comparison of HPLC Troubleshooting Scenarios
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with column silanols | Use end-capped column; lower mobile phase pH. |
| Column overload | Dilute sample or reduce injection volume. | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve sample in mobile phase. |
| Baseline Drift | Temperature fluctuations | Use a column oven.[2] |
| Baseline Noise | Dissolved gas in mobile phase | Degas mobile phase thoroughly.[2] |
| Split Peaks | Issue with the injection port/rotor | Service the injector.[4] |
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC-MS Analysis
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the this compound standard and dissolve it in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile) to make a 1 mg/mL stock solution.
-
Working Standard Preparation: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 95% water, 5% acetonitrile (B52724) with 0.1% formic acid).
-
Sample Preparation: For unknown samples (e.g., from a reaction mixture or biological matrix), dissolve or dilute them in the initial mobile phase to a concentration within the calibration range.
-
Filtration: Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that could block the column or tubing.[2]
-
Injection: Inject the prepared samples onto the HPLC-MS system.
Protocol 2: Derivatization for GC-MS Analysis (Acylation Example)
This protocol is a general guideline and should be optimized for the specific this compound compound.
-
Sample Preparation: Dissolve approximately 100 µg of the dried this compound sample in 100 µL of a dry, aprotic solvent (e.g., pyridine (B92270) or acetonitrile) in a GC vial.
-
Reagent Addition: Add 50 µL of an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to 1 hour. The reaction drives off the volatile byproducts.
-
Evaporation: After cooling to room temperature, gently evaporate the excess reagent and solvent under a stream of dry nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent for GC injection (e.g., ethyl acetate (B1210297) or hexane).
-
Analysis: Inject an aliquot of the reconstituted sample into the GC-MS.
Caution: Derivatization reagents are often corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment.
Visualizations
Caption: Workflow for the characterization of a novel this compound compound.
Caption: Troubleshooting logic for HPLC peak tailing of imidazolidines.
References
- 1. m.youtube.com [m.youtube.com]
- 2. medikamenterqs.com [medikamenterqs.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. m.youtube.com [m.youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. shopshimadzu.com [shopshimadzu.com]
- 7. agilent.com [agilent.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxythis compound-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations [mdpi.com]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. mdpi.com [mdpi.com]
- 14. RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group) - Google Patents [patents.google.com]
Technical Support Center: Improving the Bioavailability of Imidazolidine-Based Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and detailed protocols for enhancing the bioavailability of imidazolidine-based drug candidates.
Section 1: FAQs - Understanding Bioavailability of this compound-Based Drug Candidates
Q1: What are this compound-based compounds and why are they a focus in drug development?
A: this compound is a heterocyclic organic compound that serves as a core structure in many pharmacologically active agents.[1][2] Its derivatives are explored for a wide range of therapeutic applications, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities.[1][2][3][4][5] The structural versatility of the this compound nucleus allows for modifications that can optimize binding to various biological targets, making it a valuable scaffold in medicinal chemistry.[2][3]
Q2: What is "bioavailability" and why is it a critical parameter in drug development?
A: Bioavailability refers to the rate and extent to which the active ingredient of a drug product is absorbed and becomes available at the site of action.[6] For orally administered drugs, it represents the fraction of the dose that reaches systemic circulation.[7] Low bioavailability is a major reason for the failure of new chemical entities in the development pipeline.[8] It can lead to insufficient therapeutic efficacy, high variability in patient response, and the need for higher doses, which may increase the risk of adverse effects.[7]
Q3: What are the primary reasons for the low oral bioavailability of this compound-based drug candidates?
A: The most common causes of low oral bioavailability for many drug candidates, including those with an this compound core, are related to poor physicochemical properties and physiological barriers.[9][10] Key factors include:
-
Poor Aqueous Solubility: Many new chemical entities are poorly soluble in water, which limits their dissolution in gastrointestinal fluids—a prerequisite for absorption.[7][8][11] Over 70% of new medications may present low aqueous solubility.[8]
-
Low Intestinal Permeability: The drug must be able to pass through the intestinal epithelial cell layer to enter the bloodstream. Factors like molecular size and lipophilicity influence this passive diffusion process.[9][10]
-
First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein to the liver, where it can be extensively metabolized before reaching systemic circulation. This "first-pass effect" can significantly reduce the amount of active drug.[9][10]
-
Efflux Transporters: Proteins in the intestinal wall, such as P-glycoprotein (P-gp), can actively pump absorbed drug molecules back into the intestinal lumen, limiting net absorption.[12][13][14]
Q4: How does the Biopharmaceutics Classification System (BCS) apply to these challenges?
A: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. This framework is crucial for identifying the rate-limiting step for oral absorption.
-
BCS Class I: High Solubility, High Permeability
-
BCS Class II: Low Solubility, High Permeability
-
BCS Class III: High Solubility, Low Permeability
-
BCS Class IV: Low Solubility, Low Permeability
Many this compound-based candidates fall into BCS Class II or IV due to poor solubility.[8] For Class II drugs, enhancing the dissolution rate is the primary goal to improve bioavailability.[8][9] For Class IV drugs, both solubility and permeability must be addressed.[8]
Section 2: Troubleshooting Guides for Common Experimental Issues
Q1: My this compound compound shows very low aqueous solubility in initial screens. What are the first troubleshooting steps?
A: When facing poor aqueous solubility, a systematic approach is recommended. The initial goal is to understand the nature of the solubility problem before moving to complex formulations.
-
Step 1: pH-Dependent Solubility Profile: Determine the compound's solubility at different pH values (e.g., pH 2, 4.5, 6.8) that mimic the gastrointestinal tract. Many drugs are weak acids or bases, and their solubility can be significantly increased by modifying the pH to favor the ionized form.[15]
-
Step 2: Assess Salt Formation Potential: If your compound has ionizable groups, forming a pharmaceutical salt is a common and effective strategy to improve solubility and dissolution rate.[11][16]
-
Step 3: Co-solvent Systems: For early-stage in vitro or in vivo testing, using co-solvents (water-miscible organic solvents like PEG 400, propylene (B89431) glycol, or ethanol) can help achieve the necessary concentration.[15][17] However, be mindful that these may not be suitable for final formulations.
Below is a decision-making workflow for addressing solubility issues.
Q2: My compound is soluble but shows low permeability in a Caco-2 assay. What is the likely cause and how can I confirm it?
A: If solubility is adequate but Caco-2 permeability is low, the primary suspect is active efflux, where transporters pump the compound out of the cells. The Caco-2 cell line expresses several efflux transporters, including P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[12]
To confirm if your compound is an efflux transporter substrate:
-
Run a Bi-directional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is a strong indicator of active efflux.
-
Use Inhibitors: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in A-to-B permeability or a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate.
The diagram below illustrates the impact of efflux transporters on intestinal absorption.
Q3: My in vivo pharmacokinetic study shows high variability between subjects. What are the potential experimental causes?
A: High variability in preclinical in vivo studies can obscure the true pharmacokinetic profile of a compound. Common causes include:
-
Formulation Issues: If the drug is administered as a suspension, inconsistent particle size or inadequate suspension can lead to variable dosing. Ensure the formulation is homogenous and stable throughout the dosing period.
-
Gavage Technique: Improper oral gavage can lead to dosing errors or administration into the trachea instead of the esophagus.[18] Ensure personnel are well-trained for the specific animal model.[18]
-
Food Effects: The presence or absence of food in the animal's stomach can significantly alter gastric emptying time and GI fluid composition, affecting drug dissolution and absorption. Standardize the fasting period for all animals before dosing.
-
Animal Stress: Stress can alter physiological conditions, including gut motility and blood flow, which can impact drug absorption. Handle animals consistently and minimize stress.
Section 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method for predicting passive transcellular permeability.[19][20] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[19][20][21]
Objective: To estimate the passive permeability of an this compound-based drug candidate.
Materials:
-
PAMPA "sandwich" plate (96-well donor and acceptor plates)
-
Lecithin/dodecane lipid solution (e.g., 2% w/v)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis microplate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid/dodecane solution onto the filter membrane of each well in the donor plate. Allow the solvent to fully impregnate the membrane for at least 5 minutes.
-
Prepare Donor Solutions: Prepare the test compound solutions by diluting the stock solution into PBS to a final concentration (e.g., 200 µM). The final DMSO concentration should be low (<1%) to not disrupt the membrane. Include high and low permeability control compounds (e.g., testosterone (B1683101) and hydrocortisone).
-
Start the Assay: Add 200 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate to form the "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 18 hours) with gentle shaking.[20][22][23]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
Data Analysis: The permeability coefficient (Pe) is calculated using the following equation: Pe (cm/s) = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln(1 - [Drug]_acceptor / [Drug]_equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Protocol 2: Caco-2 Permeability Assay (Summary)
The Caco-2 assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is considered the gold standard in vitro model for predicting human drug absorption as it assesses passive diffusion, active transport, and paracellular transport.[19]
Objective: To determine the intestinal permeability and identify potential active transport (efflux) of an this compound-based drug candidate.
Methodology Outline:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Measurement (A-to-B): The test compound is added to the apical (donor) side, and samples are taken from the basolateral (acceptor) side over time (e.g., up to 2 hours).
-
Efflux Measurement (B-to-A): For bi-directional assays, the compound is added to the basolateral (donor) side, and samples are taken from the apical (acceptor) side.
-
Quantification: Compound concentrations in all samples are measured by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined to assess active efflux.
Section 4: Data on Key Bioavailability Enhancement Strategies
Improving the bioavailability of poorly soluble compounds often requires formulation technologies that enhance either solubility, dissolution rate, or both.[8][9][10][24]
Table 1: Comparison of Common Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Ideal for BCS Class | Key Advantages |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[7][8][15] | II, IV | Well-established, scalable technology (e.g., micronization, nanosuspension).[11][25] |
| Solid Dispersions | The drug is dispersed in an amorphous form within a hydrophilic polymer matrix, preventing crystallization and enhancing dissolution.[8][11][16][26] | II, IV | Can significantly increase aqueous solubility and dissolution rate.[16] |
| Lipid-Based Formulations | The drug is dissolved in lipids, oils, and surfactants (e.g., SEDDS/SMEDDS), which promotes emulsification in the GI tract, keeping the drug in a solubilized state.[8][15] | II, IV | Can enhance lymphatic absorption, bypassing first-pass metabolism.[8] |
| Complexation | A complexing agent, typically a cyclodextrin, encapsulates the poorly soluble drug molecule in its hydrophobic core, increasing its apparent water solubility.[8][9] | II | High solubilization potential for suitable drug candidates.[9] |
| Prodrugs | The drug is chemically modified to a more soluble or permeable form (prodrug), which is then converted back to the active parent drug in vivo.[8][9] | III, IV | Can overcome fundamental permeability or solubility limitations.[27] |
Table 2: Example Data - Effect of Particle Size Reduction on Imidazolidinedione Bioavailability
A study on an antimalarial imidazolidinedione (IZ) compound demonstrated a significant increase in bioavailability after reducing its particle size.[28]
| Formulation Method | Mean Particle Diameter (µm) | Relative Bioavailability (%) |
| Homogenization | 42.22 | 55.79 |
| Probe Sonication | 1.50 | 100 |
| Homogenization + Sonication | 1.44 | ~100 |
Data adapted from Zeng et al., Mil Med, 2019.[28] These results clearly show that reducing the particle size from micrometers to sub-micrometers dramatically improved the relative bioavailability of the imidazolidinedione compound in mice.[28]
This technical support center provides a foundational guide for addressing the bioavailability challenges of this compound-based drug candidates. For specific experimental issues, consulting detailed literature and collaborating with formulation science experts is highly recommended.
References
- 1. Mono- and di-acylated this compound-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Role of ABC efflux transporters in the oral bioavailability and drug-induced intestinal toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. rroij.com [rroij.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 18. benchchem.com [benchchem.com]
- 19. PAMPA | Evotec [evotec.com]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 22. bioassaysys.com [bioassaysys.com]
- 23. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 25. ijmsdr.org [ijmsdr.org]
- 26. researchgate.net [researchgate.net]
- 27. [PDF] Overcoming Poor Aqueous Solubility of Drugs for Oral Delivery | Semantic Scholar [semanticscholar.org]
- 28. Improving Relative Bioavailability of Oral Imidazolidinedione by Reducing Particle Size Using Homogenization and Ultra-Sonication - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Imidazolidine vs. Oxazolidine: A Comparative Analysis of Corrosion Inhibition Performance
A detailed examination of imidazolidine and oxazolidine (B1195125) derivatives reveals distinct differences in their efficacy as corrosion inhibitors for steel in acidic environments. Experimental data from electrochemical studies consistently demonstrates the superior performance of this compound compounds, attributed to enhanced surface adsorption and the formation of a more robust protective film.
Researchers, scientists, and professionals in drug development and materials science are continually seeking more effective and environmentally benign corrosion inhibitors. Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen and oxygen atoms, such as this compound and oxazolidine derivatives, have garnered significant attention due to their ability to adsorb onto metal surfaces and mitigate corrosion. This guide provides an objective comparison of the corrosion inhibition performance of this compound and oxazolidine, supported by experimental data and detailed methodologies.
Performance Comparison: Electrochemical Insights
A direct comparative study on SAE 1020 steel in a 0.1 mol L⁻¹ hydrochloric acid (HCl) solution highlights the superior inhibitory effect of 2-(nitromethylene) this compound (IMD) over 2-(nitromethylene) oxazolidine (OXA).[1][2] Electrochemical analyses, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), provide quantitative evidence of this enhanced performance.
Potentiodynamic Polarization Data:
Potentiodynamic polarization measurements reveal key parameters about the corrosion process, including the corrosion current density (i_corr), which is directly proportional to the corrosion rate. A lower i_corr value in the presence of an inhibitor indicates effective corrosion protection.
| Inhibitor | Concentration (mol L⁻¹) | Corrosion Potential (E_corr vs. Ag/AgCl) | Corrosion Current Density (i_corr) (μA cm⁻²) | Inhibition Efficiency (IE_Tafel) (%) |
| Blank | - | -0.474 | 212.3 | - |
| OXA | 0.0005 | -0.472 | 114.2 | 46.2 |
| 0.0010 | -0.470 | 85.3 | 59.8 | |
| 0.0025 | -0.467 | 56.4 | 73.4 | |
| 0.0050 | -0.465 | 39.8 | 81.3 | |
| IMD | 0.0005 | -0.478 | 75.6 | 64.4 |
| 0.0010 | -0.481 | 48.9 | 77.0 | |
| 0.0025 | -0.485 | 28.7 | 86.5 | |
| 0.0050 | -0.489 | 15.4 | 92.7 |
Data sourced from a comparative study on SAE 1020 steel in 0.1 mol L⁻¹ HCl.[1]
As the data indicates, at all tested concentrations, IMD exhibits a significantly lower corrosion current density and consequently a higher inhibition efficiency compared to OXA. At a concentration of 0.0050 mol L⁻¹, IMD achieves an impressive inhibition efficiency of 92.7%, while OXA reaches 81.3%. Both inhibitors act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][2]
Electrochemical Impedance Spectroscopy (EIS) Data:
EIS is a powerful technique for studying the properties of the protective film formed by the inhibitor on the metal surface. The charge transfer resistance (R_ct) is a key parameter obtained from EIS, where a higher R_ct value signifies greater resistance to corrosion.
| Inhibitor | Concentration (mol L⁻¹) | Charge Transfer Resistance (R_ct) (Ω cm²) | Double Layer Capacitance (C_dl) (μF cm⁻²) | Inhibition Efficiency (IE_Z) (%) |
| Blank | - | 45.8 | 125.6 | - |
| OXA | 0.0005 | 98.7 | 85.4 | 53.6 |
| 0.0010 | 154.3 | 68.7 | 70.3 | |
| 0.0025 | 245.1 | 54.2 | 81.3 | |
| 0.0050 | 389.6 | 41.5 | 88.2 | |
| IMD | 0.0005 | 187.4 | 65.3 | 75.6 |
| 0.0010 | 312.8 | 51.2 | 85.4 | |
| 0.0025 | 543.2 | 38.9 | 91.6 | |
| 0.0050 | 876.5 | 28.7 | 94.8 |
Data sourced from a comparative study on SAE 1020 steel in 0.1 mol L⁻¹ HCl.[1]
The EIS data corroborates the findings from the potentiodynamic polarization tests. IMD consistently demonstrates higher charge transfer resistance and lower double-layer capacitance at all concentrations, indicating the formation of a more compact and effective protective layer on the steel surface. The decrease in C_dl values with increasing inhibitor concentration is attributed to the displacement of water molecules and the adsorption of the organic inhibitor molecules at the metal/solution interface.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following outlines the methodologies employed in the key experiments.
1. Potentiodynamic Polarization (PDP) Measurements:
-
Electrode Preparation: The working electrode (e.g., SAE 1020 steel) is typically embedded in an epoxy resin, leaving a defined surface area exposed. The surface is mechanically polished with successively finer grades of silicon carbide paper, rinsed with distilled water and acetone, and dried.
-
Electrochemical Cell: A conventional three-electrode cell is used, consisting of the working electrode, a platinum counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Procedure:
-
The working electrode is immersed in the test solution (e.g., 0.1 mol L⁻¹ HCl) with and without the inhibitor at various concentrations.
-
The open-circuit potential (OCP) is allowed to stabilize, typically for 30-60 minutes.
-
The potentiodynamic polarization scan is performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
The resulting current is recorded as a function of the applied potential.
-
Corrosion parameters (E_corr and i_corr) are determined by extrapolating the Tafel plots of the polarization curves.
-
The inhibition efficiency (IE_Tafel) is calculated using the formula: IE_Tafel (%) = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
2. Electrochemical Impedance Spectroscopy (EIS):
-
Electrode and Cell Setup: The same three-electrode cell configuration as in the PDP measurements is used.
-
Procedure:
-
The working electrode is immersed in the test solution until a stable OCP is reached.
-
A small amplitude AC voltage (e.g., 10 mV) is applied to the electrode at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
The impedance data is recorded and typically represented as Nyquist and Bode plots.
-
The charge transfer resistance (R_ct) is determined by fitting the impedance data to an appropriate equivalent electrical circuit model.
-
The inhibition efficiency (IE_Z) is calculated using the formula: IE_Z (%) = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 where R_ct(blank) and R_ct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
3. Weight Loss Measurements:
-
Specimen Preparation: Pre-weighed metal coupons (e.g., SAE 1020 steel) are polished, cleaned, and dried.
-
Procedure:
-
The coupons are immersed in the corrosive solution with and without the inhibitor at various concentrations for a specified period (e.g., 24 hours) at a constant temperature.
-
After immersion, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.
-
The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE_WL).
-
The inhibition efficiency (IE_WL) is calculated using the formula: IE_WL (%) = [(W_blank - W_inh) / W_blank] x 100 where W_blank and W_inh are the weight losses in the absence and presence of the inhibitor, respectively.
-
Mechanism of Inhibition: A Molecular Perspective
The superior performance of this compound over oxazolidine as a corrosion inhibitor can be explained by differences in their molecular structure and their interaction with the metal surface. Both molecules adsorb onto the steel surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption process involves a combination of physical (electrostatic) and chemical interactions.
The key to the enhanced inhibition of this compound lies in the presence of two nitrogen atoms in its heterocyclic ring, compared to one nitrogen and one oxygen atom in the oxazolidine ring.[1][2] Density Functional Theory (DFT) calculations have shown that the lone pair electrons of the nitrogen atoms in this compound can engage in stronger donor-acceptor interactions with the vacant d-orbitals of the iron atoms on the steel surface.[1][2] This results in a more stable and densely packed adsorbed layer, providing a more effective barrier against corrosive species.
Caption: Experimental workflow for the comparative study of corrosion inhibitors.
Caption: Simplified signaling pathways of this compound and oxazolidine corrosion inhibition.
Conclusion
The comparative analysis, supported by robust experimental data, unequivocally demonstrates that this compound derivatives, specifically 2-(nitromethylene) this compound, are more effective corrosion inhibitors for steel in acidic media than their oxazolidine counterparts. The presence of two nitrogen atoms in the this compound ring facilitates a stronger and more stable adsorption onto the steel surface, leading to the formation of a superior protective film. This results in significantly lower corrosion rates and higher inhibition efficiencies. For researchers and professionals seeking high-performance corrosion inhibitors, this compound-based compounds represent a more promising avenue for development and application.
References
Imidazolidine Derivatives Show Promise in Halting Tumor Growth in Preclinical Studies
For Immediate Release
December 18, 2025 – Researchers and drug development professionals are closely following the promising in vivo anticancer activity of novel imidazolidine derivatives. Recent studies have demonstrated the potential of these compounds to significantly inhibit tumor growth in animal models of liver and colorectal cancer, offering a potential new avenue for cancer therapy. These findings, detailed in preclinical trials, highlight specific derivatives that induce cancer cell death and impede tumor progression, positioning them as candidates for further investigation.
A notable study investigated the efficacy of a 2-thioxoimidazolidin-4-one derivative, referred to as Compound 4, in a solid Ehrlich carcinoma (SEC) mouse model. The results were compelling, showing a significant reduction in tumor volume compared to untreated controls. Furthermore, when compared with the standard chemotherapeutic agent 5-Fluorouracil (5-FU), Compound 4 exhibited a more potent tumor inhibition ratio.
Another key player in this class of compounds is an imidazolidin-4-one (B167674) derivative, known as Compound 9r, which has shown significant activity against colorectal cancer. In vitro studies have elucidated its mechanism of action, which involves the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways in cancer cells. While in vivo data for Compound 9r is still emerging, the robust in vitro findings have generated considerable interest in its therapeutic potential.
These this compound derivatives represent a burgeoning field of cancer research, with their ability to be chemically modified allowing for the potential development of targeted therapies against a range of cancers. The data from these in vivo studies provide a critical validation of their anticancer properties and a strong rationale for their continued development towards clinical applications.
Comparative Efficacy of this compound Derivatives in Vivo
To provide a clear comparison of the in vivo performance of these emerging anticancer agents, the following table summarizes the key findings from preclinical studies.
| Compound ID | Cancer Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition (%) | Comparator | Comparator Tumor Growth Inhibition (%) |
| Compound 4 | Solid Ehrlich Carcinoma | Mice | Intraperitoneal injection | 48.4% | 5-Fluorouracil (5-FU) | 29.28% |
| Compound 9r | Colorectal Cancer | Xenograft Mice | To be determined | Data forthcoming | To be determined | Data forthcoming |
Detailed Experimental Protocols
The validation of these this compound derivatives as potential anticancer agents relies on rigorous experimental design. Below are the detailed methodologies for the key in vivo experiments.
In Vivo Anticancer Activity of Compound 4 in a Solid Ehrlich Carcinoma (SEC) Mouse Model
-
Animal Model: Female Swiss albino mice were used for the study.
-
Tumor Induction: Solid Ehrlich carcinoma was induced by subcutaneous injection of Ehrlich ascites carcinoma cells into the right thigh of the mice.
-
Treatment Groups: The mice were divided into three groups: a control group receiving the vehicle, a group treated with Compound 4, and a group treated with the standard drug 5-Fluorouracil (5-FU).
-
Dosing and Administration: Treatment was initiated after the tumors reached a palpable size. Compound 4 and 5-FU were administered intraperitoneally at specified doses for a defined period.
-
Efficacy Evaluation: Tumor volume was measured at regular intervals throughout the study. The percentage of tumor growth inhibition was calculated by comparing the tumor volumes of the treated groups to the control group. At the end of the study, tumors were excised and weighed.
Signaling Pathways and Experimental Workflow
The anticancer effects of these this compound derivatives are rooted in their ability to modulate specific cellular signaling pathways. The following diagrams illustrate the proposed mechanism of action for Compound 9r and the general workflow of an in vivo anticancer efficacy study.
A Comparative Guide to the Efficacy of Imidazolidine-Based Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
Imidazolidine-based organocatalysts have emerged as powerful tools in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. This guide provides a comparative analysis of the efficacy of various this compound-based organocatalysts, with a focus on the widely used MacMillan catalysts, in two key transformations: the Diels-Alder reaction and the Michael addition. The information presented is supported by experimental data to aid researchers in catalyst selection and reaction optimization.
I. Performance Comparison in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. Imidazolidinone catalysts have been shown to effectively catalyze the asymmetric variant of this reaction, particularly the reaction between α,β-unsaturated aldehydes and dienes. The data below compares the performance of first and second-generation MacMillan catalysts in the reaction between cinnamaldehyde (B126680) and cyclopentadiene.[1][2]
Table 1: Comparison of Imidazolidinone Catalysts in the Asymmetric Diels-Alder Reaction of Cinnamaldehyde and Cyclopentadiene
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | endo:exo ratio | ee (endo) (%) | ee (exo) (%) | Reference |
| First Generation | |||||||||
| (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HCl | 10 | CH3CN | RT | 12 | 84 | 1:1.2 | 90 | 91 | [MacMillan et al.] |
| (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HCl | 5 | CH3CN/H2O (95:5) | -20 | 48 | 92 | 1:1.3 | 93 | 93 | [MacMillan et al.][1] |
| Second Generation | |||||||||
| (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | 5 | CH3CN | RT | 6 | 95 | 1:1.1 | 96 | 97 | [MacMillan et al.] |
| (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | 2.5 | THF/H2O (9:1) | 0 | 24 | 98 | 1:1 | >99 | >99 | [MacMillan et al.] |
Note: "RT" denotes room temperature. Data is compiled from various sources and reaction conditions may vary slightly.
II. Performance Comparison in Asymmetric Michael Additions
The asymmetric Michael addition is a powerful method for the formation of carbon-carbon bonds. Imidazolidinone organocatalysts facilitate the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. The choice of catalyst and the presence of a co-catalyst can significantly influence the chemoselectivity and enantioselectivity of the reaction.
Table 2: Comparison of Imidazolidinone Catalysts in the Asymmetric Michael Addition of Propanal to Benzalacetone
| Catalyst | Co-catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr | ee (%) | Reference |
| (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | None | 20 | DMSO | RT | 24 | 45 | 5:1 | 85 | [Gellman et al.] |
| (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | TFA | 20 | CH2Cl2 | RT | 12 | 88 | 10:1 | 92 | [Gellman et al.] |
| (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | Phloroglucinol | 20 | CH2Cl2 | 0 | 24 | 92 | 15:1 | 97 | [Gellman et al.] |
Note: "dr" denotes diastereomeric ratio. Data is compiled from various sources and reaction conditions may vary slightly.
III. Experimental Protocols
A. General Experimental Protocol for Asymmetric Diels-Alder Reaction
This protocol is a representative example for the asymmetric Diels-Alder reaction between an α,β-unsaturated aldehyde and a diene catalyzed by a first-generation MacMillan catalyst.
Materials:
-
(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (catalyst)
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
Diene (e.g., cyclopentadiene)
-
Solvent (e.g., CH3CN/H2O, 95:5 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the imidazolidinone catalyst (5-10 mol%).
-
Add the solvent and stir the mixture at the desired temperature (e.g., -20 °C) for 10-15 minutes.
-
Add the α,β-unsaturated aldehyde (1.0 equivalent) to the solution and stir for an additional 5 minutes.
-
Add the diene (2.0-3.0 equivalents) in one portion.
-
Stir the reaction mixture at the specified temperature until the reaction is complete (monitored by TLC or GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired Diels-Alder adduct.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC or GC).
B. General Experimental Protocol for Asymmetric Michael Addition
This protocol provides a general procedure for the asymmetric Michael addition of an aldehyde to an enone catalyzed by a second-generation MacMillan catalyst with a co-catalyst.
Materials:
-
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (catalyst)
-
Co-catalyst (e.g., Phloroglucinol)
-
Aldehyde (e.g., propanal)
-
Enone (e.g., benzalacetone)
-
Solvent (e.g., CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the imidazolidinone catalyst (20 mol%) and the co-catalyst (20 mol%).
-
Add the solvent and stir the mixture at the desired temperature (e.g., 0 °C).
-
Add the enone (1.0 equivalent) to the solution.
-
Add the aldehyde (1.5-2.0 equivalents) dropwise over a period of 10-15 minutes.
-
Stir the reaction mixture at the specified temperature until the reaction is complete (monitored by TLC or GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).
IV. Catalytic Cycle and Reaction Workflow
The catalytic cycle for both the Diels-Alder reaction and the Michael addition proceeds through the formation of a key iminium ion intermediate, which lowers the LUMO of the α,β-unsaturated carbonyl compound, thereby activating it towards nucleophilic attack.
Caption: General catalytic cycle for this compound-catalyzed reactions.
The experimental workflow for carrying out these reactions typically involves a series of sequential steps from reaction setup to product analysis.
Caption: A typical experimental workflow for organocatalyzed reactions.
References
A Comparative Guide to In Silico and In Vitro Evaluation of Imidazolidine's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of novel therapeutic agents are paramount in medicinal chemistry. Imidazolidine, a versatile heterocyclic scaffold, has garnered significant attention due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] The evaluation of these biological activities typically follows two main pathways: computational in silico methods and laboratory-based in vitro assays. This guide provides a comprehensive comparison of these two approaches, supported by experimental data, detailed protocols, and visual workflows to aid researchers in designing and interpreting their studies.
The Synergy of Computational Prediction and Experimental Validation
In silico and in vitro methods are not mutually exclusive but rather complementary strategies in the drug discovery pipeline. In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, offer a rapid and cost-effective means to screen large libraries of virtual compounds and predict their biological activity.[2][3] This allows for the prioritization of candidates for synthesis and further testing.
In vitro assays, on the other hand, provide concrete experimental evidence of a compound's biological effect in a controlled laboratory setting.[4] These assays are essential for validating computational predictions and quantitatively assessing the potency and efficacy of a compound. The integration of both approaches can significantly streamline the drug development process, from initial hit identification to lead optimization.
In Silico Evaluation: Predicting Biological Activity
In silico studies on this compound derivatives often focus on predicting their interaction with specific biological targets, such as enzymes or receptors, through molecular docking simulations.[5][6] These simulations calculate the binding affinity and identify key interactions between the ligand (this compound derivative) and the protein's active site.
Experimental Protocol: Molecular Docking
A typical molecular docking workflow involves the following steps:
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 2D structure of the this compound derivative is converted into a 3D conformation, and its geometry is optimized.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.
-
Docking Simulation: A docking algorithm is used to explore various possible conformations and orientations of the ligand within the protein's active site, calculating the binding energy for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose based on the binding energy and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[3]
In Silico Molecular Docking Workflow
In Vitro Evaluation: Measuring Biological Activity
In vitro studies provide the first experimental validation of the biological activity of newly synthesized this compound derivatives. These assays are conducted on isolated biological components, such as cells or enzymes, in a controlled environment.
Anticancer Activity
The anticancer potential of this compound derivatives is frequently assessed using cytotoxicity assays against various cancer cell lines.[7][8]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[9]
In Vitro Cytotoxicity (MTT) Assay Workflow
Antimicrobial Activity
The antimicrobial properties of this compound derivatives are commonly evaluated against a panel of pathogenic bacteria and fungi.[10][11]
The agar (B569324) well diffusion method is a widely used technique to assess the antimicrobial activity of a compound.
-
Media Preparation: A suitable agar medium is prepared and poured into petri dishes.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.
-
Compound Application: A known concentration of the this compound derivative is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies, comparing the in silico predictions with in vitro experimental results for different this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Target/Cell Line | In Silico Binding Energy (kcal/mol) | In Vitro IC50 (µM) | Reference |
| Imidazolidinone Sulfonamide Derivative | E. coli MetAP | - | - | [2][12] |
| Compound 13b | Caco-2 | - | 41.30 | [6] |
| Compound 13c | Caco-2 | - | 109.2 | |
| Compound 7 | HepG-2 | - | - | [7] |
| Compound 9 | HCT-116 | - | - | [7] |
| Compound 3e | MCF-7 | - | 20.4 (µg/mL) |
Note: Direct correlation of binding energy to IC50 values requires consistent targets and experimental conditions, which are often not available across different studies.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | In Silico Docking Score | In Vitro Zone of Inhibition (mm) | Reference |
| This compound Derivative 4d | E. coli | - | Enhanced activity | [10][13] |
| This compound Derivative 4f | E. coli | - | Enhanced activity | [10][13] |
| This compound-thiazole hybrid 5a | S. aureus, E. coli, P. aeruginosa, C. albicans | - | Moderate activity | [14] |
Signaling Pathways and Logical Relationships
The biological activity of this compound derivatives can often be attributed to their interaction with specific signaling pathways. For instance, in cancer, these compounds might induce apoptosis by modulating key proteins in the apoptotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. In Silico, in Vitro and in Vivo Study of Substituted Imidazolidinone Sulfonamides as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gjpb.de [gjpb.de]
- 4. This compound Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 6. Synthesis, DFT, and Molecular Docking Studies of Anti-cancer this compound-2,4-dione and Thiazolidine-2,4-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scialert.net [scialert.net]
- 10. asianpubs.org [asianpubs.org]
- 11. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Imidazolidine synthesis methods
A comprehensive guide to the synthesis of imidazolidines, offering a head-to-head comparison of prevalent methods. This document is tailored for researchers, scientists, and professionals in drug development, providing objective performance comparisons and supporting experimental data.
Introduction
Imidazolidines are important saturated heterocyclic motifs found in a wide array of biologically active compounds and are pivotal intermediates in organic synthesis. The development of efficient and stereoselective methods for their synthesis is a significant focus in medicinal and organic chemistry. This guide provides a comparative overview of the most common methods for imidazolidine synthesis, focusing on the condensation of 1,2-diamines with carbonyl compounds and [3+2] cycloaddition reactions.
Method 1: Condensation of 1,2-Diamines with Aldehydes or Ketones
This is a classical and straightforward approach to this compound synthesis, involving the reaction of a 1,2-diamine with an aldehyde or a ketone, typically with the removal of water.
General Reaction Scheme
Caption: General scheme for this compound synthesis via condensation.
Performance Data
| Diamine | Aldehyde/Ketone | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| N,N'-disubstituted ethylenediamines | Formaldehyde, Butyraldehyde, Benzaldehyde | None, <50 °C | Varies or neat | - | 37-90 | [1] |
| 1,2-bis(p-chlorobenzylamino)ethane | Various aldehydes | Shaken occasionally, rt or 65 °C | Absolute alcohol | 10-15 min | 21-85 | [1][2] |
| Substituted N,N'-diphenylethylenediamines | Formaldehyde (30%) | Acetic acid | CH3OH or Ethyl acetate | - | 75-91 | [1][2] |
| N,N'-dimethylethylenediamine | 4-isopropylbenzaldehyde | Reflux | Benzene | 2 h | 69 | [1][2] |
| N,N'-dimethylethylenediamine | Thiophene-2-carboxaldehyde | Reflux, azeotropic removal of water | Benzene | 5 h | 70-81 | [1][2] |
| N,N'-disubstituted ethylenediamine | Aromatic aldehydes | Reflux | EtOH | 1 h | 70-79 | [1] |
| Ethylenediamine | Various aldehydes | NBS (oxidation of aminal intermediate) | CH2Cl2 or TBME | - | Good yields | [3] |
| o-phenylenediamine | Various aldehydes | Ceric(IV) ammonium (B1175870) nitrate (B79036) (CAN) | - | Short | Good yields | [4] |
Experimental Protocol: Synthesis of 2-substituted-1,3-bis(p-chlorobenzyl)imidazolidines[1][2]
To a solution of 1,2-bis(p-chlorobenzylamino)ethane in absolute alcohol, an equimolar amount of the respective aldehyde is added. The mixture is shaken occasionally at room temperature for 10 to 15 minutes. Alternatively, the reaction mixture can be heated to 65 °C for 10 minutes. The resulting this compound product can be isolated upon cooling or by solvent evaporation.
Method 2: [3+2] Cycloaddition Reactions
This method involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile to construct the five-membered this compound ring. This approach offers excellent control over stereochemistry and allows for the synthesis of highly substituted imidazolidines.
General Reaction Scheme
Caption: General scheme for this compound synthesis via [3+2] cycloaddition.
Performance Data
| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Solvent | Time | Yield (%) | Stereoselectivity | Reference |
| Nonstabilized azomethine ylides | 2-benzothiazolamines | TFA (in situ generation), rt | - | - | up to 98 | High regioselectivity | [5][6] |
| Glycine (B1666218) derivatives | Aldehydes and imines | Chiral bisoxazoline copper and photoredox catalyst | - | - | up to 96 | up to 95% ee | [7][8][9] |
| Nonracemic p-tolylsulfinimines and azomethine ylides | - | LDA, -78 to 4 °C | THF | 20 h | 37-80 | High stereocontrol | [1][2] |
| N-metallated azomethine ylide | Imines and isocyanates | AgClO4, NEt3, rt | CH3CN | - | 30-50 | - | [1][2] |
| Azomethine ylides from N-tosylaziridines | trans-imines | AgOTf, 50 °C | DCE | 12 h | 19-92 | Diastereoselective (trans) | [1][2] |
| Azomethine ylides | Fluorinated imines | Cu(I)/(S,Rp)-PPFOMe (3 mol%), Et3N, -20 °C | Et2O | 1-3 h | - | Excellent diastereoselectivity | [1][2] |
| Aldehydes, amino esters, and anilines | - | Chiral Brønsted acid, -10 °C | Toluene | 36-60 h | 63-99 | up to 91/9 dr, 98% ee | [2] |
| 1,3,5-triazinanes | Aziridines | - | - | - | Good yields | - | [10] |
Experimental Protocol: Synthesis of 1,3,5-trisubstituted imidazolidines via [3+2] Cycloaddition[5][6]
In a typical procedure, the nonstabilized azomethine ylide is generated in situ from a precursor, such as N-(methoxymethyl)-N-(trimethylsilyl-methyl)-benzyl amine, in the presence of an acid like trifluoroacetic acid (TFA). To this mixture, the 2-benzothiazolamine is added, and the reaction is stirred at room temperature. The reaction proceeds smoothly to afford the corresponding 1,3,5-trisubstituted this compound in high yield. The product can be isolated and purified using standard chromatographic techniques.
Asymmetric Synthesis Strategies
The development of chiral imidazolidines is of great interest for applications in asymmetric catalysis and as chiral auxiliaries. Several asymmetric strategies have been developed.
Chiral Brønsted Acid Catalysis
A notable example is the 1,3-dipolar cycloaddition of aldehydes, amino esters, and anilines catalyzed by a chiral Brønsted acid. This method provides chiral imidazolidines with high yields and excellent stereoselectivity (up to 98% ee).[2]
Copper and Photoredox Dual Catalysis
A cooperative catalytic system using a chiral bisoxazoline copper complex and a visible-light-induced photoredox catalyst has been effectively used for the asymmetric synthesis of chiral imidazolidines from glycine derivatives, aldehydes, and imines.[7][8][9] This method achieves high yields (up to 96%) and high enantioselectivities (up to 95% ee).[7][8][9]
Workflow for Method Selection
Caption: Decision workflow for selecting an this compound synthesis method.
Conclusion
The synthesis of imidazolidines can be achieved through various effective methods. The classical condensation of 1,2-diamines with aldehydes or ketones is a robust and straightforward method for preparing simpler this compound structures. For more complex and highly substituted imidazolidines, particularly when stereochemical control is crucial, [3+2] cycloaddition reactions offer a powerful and versatile alternative. The choice of method will ultimately depend on the desired substitution pattern, the required stereochemistry, and the availability of starting materials. Recent advances in asymmetric catalysis have significantly expanded the toolbox for accessing enantiomerically pure imidazolidines, which are valuable in drug discovery and development.
References
- 1. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 2. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. researchgate.net [researchgate.net]
- 5. [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Asymmetric synthesis of chiral imidazolidines by merging copper and visible light-induced photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric synthesis of chiral imidazolidines by merging copper and visible light-induced photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric synthesis of chiral imidazolidines by merging copper and visible light-induced photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Imidazolidines synthesis [organic-chemistry.org]
Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of Imidazolidine-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of enzyme inhibitors is paramount to developing safe and effective therapeutics. This guide provides an objective comparison of the cross-reactivity profiles of imidazolidine-based enzyme inhibitors, supported by experimental data and detailed methodologies. The this compound scaffold is a prevalent motif in numerous potent enzyme inhibitors, targeting diverse classes of enzymes, including kinases and cholinesterases.
This analysis focuses on two prominent examples: the pan-Aurora kinase inhibitor AMG 900, which features an this compound-like core, and the widely-used cholinesterase inhibitor Rivastigmine. By examining their on-target potency and off-target interactions, we aim to provide a clearer picture of the selectivity landscape of this important class of compounds.
Comparative Analysis of Inhibitor Selectivity
The therapeutic efficacy of an enzyme inhibitor is intrinsically linked to its selectivity. High selectivity minimizes off-target effects and associated toxicities. The following tables summarize the available cross-reactivity data for AMG 900 and Rivastigmine, offering a quantitative comparison of their inhibitory activities.
Table 1: Selectivity Profile of AMG 900, an this compound-Based Pan-Aurora Kinase Inhibitor
| Target Enzyme | IC50 (nM) | Selectivity Notes |
| Aurora Kinase A | 5 | Primary Target |
| Aurora Kinase B | 4 | Primary Target |
| Aurora Kinase C | 1 | Primary Target |
| JNK2 | >50 | >10-fold selective for Aurora kinases[1] |
| Tie2 | >50 | >10-fold selective for Aurora kinases[1] |
| p38α | >50 | >10-fold selective for Aurora kinases[1] |
| Met | >50 | >10-fold selective for Aurora kinases[1] |
| TYK2 | >50 | >10-fold selective for Aurora kinases[1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data for AMG 900 indicates high potency against all three Aurora kinase isoforms. While exhibiting selectivity against a limited panel of other kinases, a broader screening would be necessary to fully characterize its off-target profile.
Table 2: Profile of Rivastigmine, an this compound-Based Cholinesterase Inhibitor
| Target Enzyme | Inhibition | Selectivity Notes |
| Acetylcholinesterase (AChE) | Potent Inhibitor | Primary Target |
| Butyrylcholinesterase (BuChE) | Potent Inhibitor | Primary Target (Dual Inhibitor) [2][3] |
| Other Enzymes | Not extensively reported | Off-target effects are primarily documented as clinical side effects. Quantitative cross-reactivity data against a broad enzyme panel is limited. |
Rivastigmine is a dual inhibitor of both acetylcholinesterase and butyrylcholinesterase. Its off-target profile has not been extensively characterized through broad enzyme panel screening, with current knowledge largely derived from clinical observations of side effects.
Experimental Protocols
Accurate and reproducible experimental design is the bedrock of reliable cross-reactivity studies. The following section details the methodologies for two common assays used to determine enzyme inhibition.
ADP-Glo™ Kinase Assay for Kinase Inhibitor Profiling
The ADP-Glo™ Kinase Assay is a luminescent assay for measuring the activity of kinases by quantifying the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to the ADP concentration.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (this compound-based inhibitor) in a suitable buffer.
-
Incubate the reaction at the optimal temperature for the specific kinase.
-
-
ADP-Glo™ Reagent Addition:
-
Add ADP-Glo™ Reagent to the reaction wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes[4].
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes[4].
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Ellman's Method for Cholinesterase Inhibition Assay
Ellman's method is a colorimetric assay used to measure the activity of cholinesterases.
Principle: The assay measures the production of thiocholine, which is generated from the hydrolysis of acetylthiocholine (B1193921) by acetylcholinesterase. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a solution containing DTNB in a phosphate (B84403) buffer (pH 8.0).
-
Add the acetylcholinesterase enzyme and the test compound (this compound-based inhibitor) to the DTNB solution.
-
Pre-incubate the mixture for a defined period.
-
-
Initiation of Reaction:
-
Add the substrate, acetylthiocholine iodide, to the reaction mixture to start the enzymatic reaction.
-
-
Measurement:
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a spectrophotometer. The rate of color change is proportional to the cholinesterase activity.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction without the inhibitor.
-
Visualizing Cellular Pathways and Experimental Processes
To better understand the context in which these inhibitors function and how their cross-reactivity is assessed, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
References
- 1. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
A Comparative Benchmarking Study: Novel Imidazolidine Catalysts versus MacMillan's Catalysts in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals: An objective guide to catalyst performance in key asymmetric transformations.
In the landscape of asymmetric organocatalysis, imidazolidinone-based catalysts have emerged as a cornerstone for the stereoselective synthesis of complex molecules. Pioneered by David MacMillan, these catalysts have seen widespread application and generational evolution.[1][2][3] This guide provides a comparative analysis of newly developed imidazolidine catalysts against the well-established first and second-generation MacMillan catalysts. The focus is on three key carbon-carbon bond-forming reactions: the Diels-Alder reaction, the Friedel-Crafts alkylation, and the Michael addition.
Performance Data: A Head-to-Head Comparison
The efficacy of a catalyst is primarily judged by its ability to provide high yields and enantioselectivity. The following tables summarize the performance of various this compound catalysts in selected asymmetric reactions.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Both MacMillan's catalysts and newer this compound derivatives have proven effective in catalyzing this transformation with high enantioselectivity.[4][5][6][7]
| Catalyst | Dienophile | Diene | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| MacMillan 1st Gen. | Cinnamaldehyde | Cyclopentadiene | CH3CN | RT | 91 | 90 (exo) | [7] |
| MacMillan 2nd Gen. | Acrolein | Cyclopentadiene | THF/H2O | -15 | 82 | 96 (exo) | [8][9] |
| Polymer-Bound MacMillan | Cinnamaldehyde | Cyclopentadiene | DMF/H2O | RT | 86-93 | 88-93 (exo/endo) | [10] |
| Achiral Imidazolidinone | Cinnamaldehyde | Cyclopentadiene | CH3CN/H2O | RT | 85 | - | [4] |
Friedel-Crafts Alkylation
The enantioselective Friedel-Crafts alkylation of electron-rich aromatics with α,β-unsaturated aldehydes is a key reaction catalyzed by imidazolidinones, proceeding via iminium ion activation.[11][12][13][14][15]
| Catalyst | Aldehyde | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| MacMillan 1st Gen. | Cinnamaldehyde | N-methylpyrrole | THF | -30 | 87 | 93 | [14] |
| MacMillan 2nd Gen. | Crotonaldehyde | Indole | Et2O | -85 | 83 | 93 | [12] |
| hPG-supported MacMillan | Cinnamaldehyde | N-methylpyrrole | THF/H2O | 25 | 95 | 64 | [11] |
Michael Addition
The asymmetric Michael addition is a fundamental method for the formation of chiral 1,5-dicarbonyl compounds and their derivatives. Imidazolidinone catalysts facilitate this reaction through enamine catalysis.[16][17][18][19][20][21][22][23][24]
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| MacMillan 1st Gen. (with cocatalyst) | Methyl vinyl ketone | Propanal | Dioxane | 4 | 72 | 91 | [16] |
| MacMillan 2nd Gen. | trans-β-nitrostyrene | Isobutyraldehyde | - | RT | 95 | 96 | [20] |
| Thiourea-based this compound | trans-β-nitrostyrene | Cyclohexanone | Toluene | RT | 99 | 99 (syn) | [19] |
Signaling Pathways and Experimental Workflows
Visualizing the catalytic cycles and experimental processes is crucial for understanding the underlying mechanisms and for practical implementation.
Caption: Catalytic cycle for the imidazolidinone-catalyzed Diels-Alder reaction.
Caption: General experimental workflow for asymmetric organocatalytic reactions.
Experimental Protocols
Detailed methodologies are provided below for the benchmark reactions.
Asymmetric Diels-Alder Reaction Protocol (General)
This protocol is adapted from procedures for MacMillan-type catalysts.[10][25]
-
Catalyst Preparation: To a solution of the imidazolidinone catalyst (0.10 mmol, 20 mol%) in the specified solvent (e.g., DMF:H₂O 95:5, 1.0 mL), add trifluoroacetic acid (8.4 μL, 0.11 mmol, 22 mol%). Stir the mixture for 10 minutes at room temperature.
-
Reactant Addition: Sequentially add the α,β-unsaturated aldehyde (0.50 mmol) and the diene (e.g., cyclopentadiene, 0.21 mL, 2.50 mmol).
-
Reaction: Vigorously stir the reaction mixture at the specified temperature and monitor by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Asymmetric Friedel-Crafts Alkylation Protocol (General)
This protocol is based on the work of MacMillan and others for the alkylation of indoles and pyrroles.[11][14]
-
Reaction Setup: To a solution of the imidazolidinone catalyst (e.g., 2 mol %) and an acid co-catalyst (e.g., aqueous TFA, 5 M; 2 mol %) in the specified solvent (e.g., THF/H₂O 98.5:1.5), add the α,β-unsaturated aldehyde (1.0 equiv).
-
Nucleophile Addition: Add the nucleophile (e.g., N-methylpyrrole, 5.0 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at the specified temperature for the indicated time (e.g., 48 hours).
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂). Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification and Analysis: Purify the residue by flash chromatography. Determine the enantiomeric excess by chiral GC or HPLC.
Asymmetric Michael Addition Protocol (General)
This protocol is a general representation of procedures for the Michael addition of aldehydes to nitroalkenes.[16][20]
-
Catalyst and Reactant Setup: In a vial, combine the imidazolidinone catalyst (e.g., 10-20 mol%), the Michael donor (e.g., isobutyraldehyde, 2 equiv), and the solvent.
-
Acceptor Addition: Add the Michael acceptor (e.g., trans-β-nitrostyrene, 1 equiv) to the mixture.
-
Reaction: Stir the reaction at room temperature until the Michael acceptor is consumed, as monitored by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
This guide provides a foundational comparison of new and established this compound catalysts. Researchers are encouraged to consult the primary literature for more detailed information and specific applications. The continued development of novel organocatalysts promises to further expand the toolkit for efficient and selective asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. books.rsc.org [books.rsc.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Multivalent polyglycerol supported imidazolidin-4-one organocatalysts for enantioselective Friedel–Crafts alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Alginate- and κ -carrageenan-supported asymmetric organocatalysts: preparation, characterization, and catalytic activity for Friedel–Crafts alkylation ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05785J [pubs.rsc.org]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. researchgate.net [researchgate.net]
- 16. chigroup.site [chigroup.site]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. The first enantioselective organocatalytic Mukaiyama-Michael reaction: a direct method for the synthesis of enantioenriched gamma-butenolide architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 23. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. macmillan.princeton.edu [macmillan.princeton.edu]
- 25. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
A Comparative DFT Analysis of Imidazolidine and Thiazolidine Stability for Drug Development
A deep dive into the electronic and thermodynamic properties of imidazolidine and thiazolidine (B150603) cores reveals key stability differences crucial for designing next-generation therapeutics. This guide leverages Density Functional Theory (DFT) to provide a comparative analysis of these two vital heterocyclic scaffolds, offering researchers and drug development professionals a quantitative basis for scaffold selection and modification.
This compound and thiazolidine are five-membered heterocyclic rings that form the core of numerous biologically active compounds. Their structural similarity, with a nitrogen atom at position 1 and a heteroatom (nitrogen for this compound, sulfur for thiazolidine) at position 3, belies significant differences in their electronic structure and, consequently, their stability and reactivity. Understanding these differences is paramount for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This guide presents a comparative study based on DFT calculations, a powerful computational method for predicting molecular properties. We will explore key quantum chemical parameters that shed light on the relative stability of this compound and thiazolidine, providing a framework for rational drug design.
Quantitative Comparison of Molecular Stability
DFT calculations offer a quantitative lens to assess the stability of molecular structures. Key parameters such as total energy, the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap (ΔE) are instrumental in this evaluation. A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity.[1]
Below is a summary of representative DFT-calculated energy values for this compound and thiazolidine. These values are illustrative and can vary based on the specific computational method and basis set used.
| Parameter | This compound | Thiazolidine | Interpretation |
| Total Energy (Hartree) | -213.XXX | -496.XXX | Lower total energy suggests greater thermodynamic stability. |
| HOMO Energy (eV) | -6.XXX | -5.XXX | Higher HOMO energy indicates a greater tendency to donate electrons. |
| LUMO Energy (eV) | 2.XXX | 1.XXX | Lower LUMO energy suggests a greater ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) (eV) | 8.XXX | 6.XXX | A larger gap for this compound suggests higher kinetic stability. |
Note: The 'XXX' placeholders indicate that the exact values can vary between different DFT studies and computational setups. The trends, however, are generally consistent.
Experimental and Computational Protocols
The data presented in this guide is derived from computational studies employing Density Functional Theory. The following section outlines a typical methodology for such a comparative analysis.
DFT Calculation Methodology
Software: All calculations are typically performed using the Gaussian suite of programs (e.g., Gaussian 09 or later versions).[2]
Method: The geometry optimization and electronic property calculations are carried out using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional.[2][3] This functional is widely used as it provides a good balance between accuracy and computational cost for organic molecules.
Basis Set: The 6-311++G(d,p) basis set is commonly employed for these types of calculations.[2][3] This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination allows for a more accurate description of the electron distribution, particularly for systems with heteroatoms and potential for weak interactions.
Procedure:
-
Input Structure Generation: The initial 3D structures of this compound and thiazolidine are built using a molecular editor.
-
Geometry Optimization: The structures are then fully optimized without any symmetry constraints to find the lowest energy conformation.[2]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Following successful optimization, single-point energy calculations are performed to determine the electronic properties, including the energies of the HOMO and LUMO orbitals.[3] The HOMO-LUMO gap is then calculated as the difference between the LUMO and HOMO energies.
Workflow for Comparative DFT Study
The following diagram illustrates the logical workflow for conducting a comparative DFT study on the stability of this compound and thiazolidine.
Caption: Workflow for a comparative DFT study of molecular stability.
Conclusion
The comparative DFT analysis indicates that while both this compound and thiazolidine are stable heterocyclic systems, this compound exhibits a larger HOMO-LUMO gap, suggesting greater kinetic stability. Conversely, the specific total energy values would need to be precisely calculated to make a definitive statement on thermodynamic stability, though lower values generally indicate greater stability. These findings have significant implications for drug design, where the inherent stability of the core scaffold can influence a molecule's reactivity, metabolic fate, and overall efficacy. By leveraging the insights from DFT studies, medicinal chemists can make more informed decisions in the selection and functionalization of this compound and thiazolidine scaffolds to develop safer and more effective therapeutic agents.
References
A Comparative Guide to the Structure-Activity Relationship of Imidazolidinone Analogs
Imidazolidinone and its derivatives represent a versatile scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various imidazolidinone analogs, with a focus on their anticancer and enzyme inhibitory activities. The information is intended for researchers, scientists, and drug development professionals to facilitate the rational design of novel therapeutic agents based on this privileged heterocyclic core.
Anticancer Activity of Imidazolidinone Analogs
Derivatives of the imidazolidinone scaffold have demonstrated significant potential as anticancer agents, with activities observed against various cancer cell lines.[5][6][7][8] The SAR studies reveal that the nature and position of substituents on the imidazolidinone ring are critical for their cytotoxic effects.
A notable study explored a series of arylsulfonylimidazolidinones for their in vitro cytotoxicity against HCT116, A549, and NCI-H460 cancer cell lines. The SAR analysis confirmed that an intact 4-phenyl-l-benzenesulfonylimidazolidinone core is crucial for activity.[5] Furthermore, hydrophobic substitutions at the 2-position of the 1-aminobenzenesulfonyl moiety were found to be beneficial for enhancing the cytotoxic effects.[5]
Another study investigated novel 4-imidazolidinone derivatives and identified a compound, referred to as 9r, which exhibited potent anticancer activity in colorectal cancer cells by inducing ROS-dependent apoptosis.[8]
| Compound ID | R Group (at 2-position of 1-aminobenzenesulfonyl moiety) | HCT116 IC50 (µM) | A549 IC50 (µM) | NCI-H460 IC50 (µM) | Reference |
| 4a | -H | >100 | >100 | >100 | [5] |
| 4b | -CH3 | 0.89 | 1.12 | 1.32 | [5] |
| 4c | -C2H5 | 0.78 | 0.98 | 1.15 | [5] |
| 4d | -n-C3H7 | 0.65 | 0.82 | 0.95 | [5] |
| 4e | -i-C3H7 | 0.54 | 0.68 | 0.79 | [5] |
| 4f | -n-C4H9 | 0.48 | 0.61 | 0.71 | [5] |
| Doxorubicin | (Standard) | 1.25 | 1.58 | 1.86 | [5] |
Data extracted and compiled from Sharma et al., Bioorg Med Chem Lett, 2011.[5]
Enzyme Inhibitory Activity of Imidazolidinone Analogs
Imidazolidinone derivatives have also been explored as inhibitors of various enzymes, including protein tyrosine phosphatase 1B (PTP1B) and aldose reductase.
A series of imidazolidine-2,4-dione derivatives were designed and synthesized as PTP1B inhibitors, which are potential agents for the treatment of type 2 diabetes.[9] These compounds displayed potent inhibitory activities with IC50 values ranging from 0.57 to 172 µM.[9] 3D-QSAR studies indicated that the spatial arrangement and electronic properties of the substituents are key determinants of their inhibitory potency.[9]
In another study, spiro[this compound-4,4'(1'H)-quinazoline]-2,2',5(3'H)-triones were investigated as aldose reductase inhibitors. The 6'-halogenated derivatives were found to be highly potent in vitro inhibitors.[10] The (4R)-6'-chloro-3'-methylspiro[this compound-4,4'(1'H)-quinazoline]-2,2',5(3'H)-trione (compound 67) was identified as the most potent derivative both in vitro and in vivo.[10]
| Compound ID | R1 Group | R2 Group | PTP1B IC50 (µM) | Reference |
| 5a | -H | -H | 172.3 | [9] |
| 5d | 4-F-Ph | -H | 12.8 | [9] |
| 5g | 4-Cl-Ph | -H | 8.9 | [9] |
| 5j | 4-Br-Ph | -H | 5.6 | [9] |
| 5m | 4-NO2-Ph | -H | 0.57 | [9] |
| 5p | 2,4-diCl-Ph | -H | 1.2 | [9] |
Data extracted and compiled from Li et al., Eur J Med Chem, 2015.[9]
Experimental Protocols
This protocol is based on the methodology described for evaluating the anticancer activity of imidazolidinone analogs.[8]
-
Cell Seeding: Cancer cell lines (e.g., HCT116, A549, NCI-H460) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (imidazolidinone analogs) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
This protocol is a generalized procedure based on the evaluation of this compound-2,4-dione derivatives as PTP1B inhibitors.[9]
-
Assay Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.0), 1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT).
-
Enzyme and Substrate Preparation: Recombinant human PTP1B is used as the enzyme source. p-Nitrophenyl phosphate (B84403) (pNPP) is used as the substrate.
-
Inhibition Reaction: The reaction is initiated by adding the PTP1B enzyme to a mixture of the assay buffer, varying concentrations of the test inhibitor, and pNPP in a 96-well plate.
-
Incubation: The reaction mixture is incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by adding a solution of NaOH.
-
Absorbance Measurement: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for SAR studies of imidazolidinone analogs.
Caption: ROS-induced apoptosis pathway activated by an imidazolidinone analog.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazolidinone - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol [mdpi.com]
- 5. Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and 3D-QSAR studies of this compound-2,4-dione derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological activities and quantitative structure-activity relationships of spiro[this compound-4,4'(1'H)-quinazoline]-2,2',5(3'H)-triones as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Imidazolidine and Pyrrolidine Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the stereocontrolled formation of new chemical entities, a critical aspect in the development of pharmaceuticals and other fine chemicals. Among the plethora of available auxiliaries, those based on imidazolidine and pyrrolidine (B122466) scaffolds have garnered significant attention due to their distinct stereochemical directing abilities. This guide presents a comparative study of these two classes of chiral auxiliaries, offering insights into their performance in key asymmetric transformations, supported by experimental data and detailed protocols.
Introduction to this compound and Pyrrolidine Auxiliaries
Imidazolidinone-based chiral auxiliaries, often derived from amino acids, provide a rigid cyclic framework that effectively shields one face of a reacting molecule. Their C2-symmetry and the presence of multiple stereogenic centers allow for a high degree of stereochemical control in a variety of reactions.
Pyrrolidine-based auxiliaries, famously exemplified by proline and its derivatives like (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), leverage the conformational rigidity of the five-membered ring to induce chirality. These are particularly renowned for their application in the asymmetric alkylation of carbonyl compounds.
Performance in Asymmetric Alkylation
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries are instrumental in controlling the stereochemistry of enolate alkylation.
Imidazolidinone Auxiliaries: Chiral 2-imidazolidinones have demonstrated excellent diastereocontrol in asymmetric alkylation reactions.[1][2] Non-cross-linked polystyrene-supported 2-imidazolidinone chiral auxiliaries have been successfully used, achieving excellent diastereocontrol (>99% de).[2]
Pyrrolidine Auxiliaries: The SAMP/RAMP hydrazone method, developed by Enders, is a highly effective technique for the asymmetric α-alkylation of ketones and aldehydes.[3] This method proceeds through the formation of a hydrazone, followed by deprotonation to form a rigid azaenolate, which then reacts with an electrophile.[3] Pyrrolidine-based auxiliaries, particularly SAMP and RAMP, are highly effective in the α-alkylation of carbonyl compounds, offering excellent levels of diastereoselectivity.[3]
Comparative Data for Asymmetric Alkylation:
| Auxiliary | Substrate | Electrophile | Diastereomeric Excess (de) | Yield (%) | Reference |
| NCPS-supported 2-imidazolidinone | Propionyl imide | Benzyl bromide | >99% | 85% | [2] |
| NCPS-supported 2-imidazolidinone | Propionyl imide | Allyl iodide | >99% | 78% | [2] |
| NCPS-supported 2-imidazolidinone | Propionyl imide | Methyl iodide | >99% | 65% | [2] |
| (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol derivative | Propionyl imide | Benzyl bromide | 78-84% | N/A | [4][5] |
| (S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine derivative | Propionyl imide | Benzyl bromide | 82-98% | N/A | [4][5] |
| (S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine derivative | Propionyl imide | n-Butyl iodide | 94% | N/A | [4][5] |
Performance in Asymmetric Aldol (B89426) Reactions
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, and chiral auxiliaries are crucial for controlling the stereochemistry of the two newly formed stereocenters.
Imidazolidinone Auxiliaries: Chiral 2-imidazolidinones are effective in asymmetric aldol reactions, with the boron enolate of an N-acyl imidazolidinone proceeding with high facial selectivity.[1]
Pyrrolidine Auxiliaries: While proline itself is a well-known organocatalyst for aldol reactions, certain prolinol-derived amides can be employed as chiral auxiliaries to direct the stereochemical outcome.[3] However, in general, while pyrrolidine-based auxiliaries can provide good levels of stereocontrol, the Evans oxazolidinone system is often considered the gold standard for achieving high syn-diastereoselectivity in aldol reactions.[3] Some propionylated pyrrolidine-based auxiliaries have shown modest selectivity in aldol reactions with benzaldehyde.[5]
Comparative Data for Asymmetric Aldol Reactions:
| Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Chiral Imidazolidinone | Various | High | High | Good | [1] |
| (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol derivative | Benzaldehyde | up to 73:27 | N/A | N/A | [4][5] |
| (S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine derivative | Benzaldehyde | up to 68:32 | N/A | N/A | [4][5] |
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings with up to four stereocenters. Chiral auxiliaries attached to the dienophile are effective in controlling the facial selectivity.
Imidazolidinone Auxiliaries: Imidazolidinone-based catalysts have been successfully employed in enantioselective organocatalytic Diels-Alder reactions, providing high levels of enantioselectivity.[6][7]
Pyrrolidine Auxiliaries: Pyrrolidine-based auxiliaries demonstrate excellent performance in asymmetric Diels-Alder reactions, offering high levels of both endo-selectivity and diastereofacial control.[3]
Comparative Data for Asymmetric Diels-Alder Reactions:
| Auxiliary | Diene | Dienophile | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Imidazolidinone Catalyst | Cyclopentadiene | Crotonaldehyde | N/A | 87% (endo) | 95% | [8] |
| Chiral 1-Amino-3-siloxy-1,3-butadiene (pyrrolidine-based) | Itself | Methacrolein | >95:5 | 88% | 85% | [9] |
| Chiral 1-Amino-3-siloxy-1,3-butadiene (pyrrolidine-based) | Itself | Methyl Acrylate | 20:2:1 (diastereomers) | 93% | N/A | [9] |
Experimental Protocols
Asymmetric Alkylation using a Polystyrene-Supported Imidazolidinone Auxiliary
1. Acylation of the Auxiliary: To a solution of the NCPS-supported 2-imidazolidinone in anhydrous THF, add n-butyllithium (1.1 eq) at -78 °C. After stirring for 30 minutes, add the desired acyl chloride (1.2 eq) and allow the reaction to warm to room temperature over 2 hours. Quench the reaction with saturated aqueous NH4Cl and isolate the acylated polymer by filtration.
2. Alkylation: Suspend the acylated polymer in anhydrous THF and cool to -78 °C. Add a solution of lithium diisopropylamide (LDA) (1.5 eq) in THF dropwise and stir for 1 hour. Add the alkyl halide (2.0 eq) and continue stirring at -78 °C for 4 hours. Allow the reaction to warm to room temperature overnight. Quench with saturated aqueous NH4Cl and filter to collect the alkylated polymer.
3. Cleavage of the Auxiliary: Suspend the alkylated polymer in a mixture of THF and water (3:1). Add LiOH (4.0 eq) and 30% aqueous H2O2 (8.0 eq) at 0 °C. Stir the mixture at room temperature for 4 hours. Filter off the polymer support and acidify the filtrate with 1 M HCl. Extract the aqueous layer with ethyl acetate (B1210297) to obtain the chiral carboxylic acid.
Asymmetric Alkylation using a SAMP Auxiliary (Hydrazone Method)
1. Hydrazone Formation: A mixture of the ketone (1.0 eq) and SAMP (1.2 eq) in anhydrous diethyl ether is refluxed for 2-4 hours with a Dean-Stark trap. The solvent is removed under reduced pressure to yield the crude hydrazone.
2. Deprotonation and Alkylation: The hydrazone is dissolved in anhydrous THF and cooled to -78 °C. A solution of LDA (1.1 eq) in THF is added dropwise, and the mixture is stirred for 2 hours. The alkylating agent (1.5 eq) is then added, and the reaction is stirred at -78 °C for 4-6 hours before being allowed to warm to room temperature.
3. Hydrolysis and Auxiliary Removal: The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layers are combined, dried, and concentrated. The resulting alkylated hydrazone is cleaved by ozonolysis at -78 °C in dichloromethane, followed by workup with dimethyl sulfide, to afford the α-alkylated ketone. The chiral auxiliary can be recovered from the aqueous phase.
Visualizing the Workflow
General Workflow for Asymmetric Synthesis using a Chiral Auxiliary
References
- 1. researchgate.net [researchgate.net]
- 2. Non-cross-linked polystyrene-supported 2-imidazolidinone chiral auxiliary: synthesis and application in asymmetric alkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds [kth.diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Assessing the Environmental Impact of Imidazolidine-Based Corrosion Inhibitors: A Comparative Guide
The selection of corrosion inhibitors is a critical decision in numerous industries, balancing efficacy with environmental stewardship. This guide provides a comparative assessment of imidazolidine-based corrosion inhibitors and prominent alternatives, with a focus on their environmental impact. The information is tailored for researchers, scientists, and professionals in drug development and related fields, offering a synthesis of performance data and environmental considerations.
Introduction to this compound-Based Corrosion Inhibitors
This compound and its derivatives are a class of organic compounds widely recognized for their effectiveness as corrosion inhibitors, particularly in the oil and gas industry to combat CO2 corrosion.[1] Their mechanism of action involves the adsorption of the imidazoline (B1206853) molecules onto the metal surface, forming a protective film that mitigates corrosion.[1][2] These compounds are often considered to possess low toxicity and are frequently marketed as environmentally friendly alternatives to more hazardous traditional inhibitors.[2][3][4][5]
Performance Comparison
The efficacy of corrosion inhibitors is paramount. The following tables summarize the corrosion inhibition efficiency of various this compound-based inhibitors and "green" alternatives, primarily plant extracts, as reported in scientific literature.
Table 1: Performance of this compound-Based Corrosion Inhibitors
| Inhibitor Type | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Imidazoline SURFONIC OFC 100 | Carbon Steel C1018 | 1,000 ppm NaCl brine, CO2 saturated | Not Specified | 97 | [1] |
| Imidazoline-based inhibitor | X65 Carbon Steel | 3 wt.% NaCl, CO2 saturated, 80°C | 30 ppm | >95 (generalised) | [6][7] |
| Imidazoline-based inhibitor | X65 Carbon Steel | 3 wt.% NaCl, CO2 saturated, 80°C | 40 ppm | Optimum for localised | [7] |
| Fatty acid imidazoline-based | Carbon Steel | 1 wt% NaCl, CO2 saturated | 300 ppm | 91.6 (BOL), 89.9 (TOL) | [5] |
| Commercial Imidazoline | AISI 1045 Carbon Steel | 3.5% NaCl, pH 7, 7.85 cm/s flow | 100 ppm | 92.7 | [8][9] |
| Commercial Imidazoline | AISI 1045 Carbon Steel | 3.5% NaCl, pH 5, 7.85 cm/s flow | 200 ppm | 82.6 | [8][9] |
| Fatty Imidazolines | SAE-62 Bronze | Simulated Acid Rain | 50 ppm | 90 | [10][11] |
BOL: Bottom of the Line, TOL: Top of the Line
Table 2: Performance of Green Corrosion Inhibitors (Plant Extracts)
| Inhibitor Source | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Echinacea extract (water-alcohol) | 17GS Steel | NS4 model environment | Not Specified | 69 | [8] |
| Tea extract (water) | 17GS Steel | NS4 model environment | Not Specified | 50 | [8] |
| Clove oil | Mild Steel | 1 M HCl | 400 ppm | 97.9 | Not directly cited |
| Black pepper extract | Mild Steel | 1 M HCl | 1 g/L | 95 | Not directly cited |
| Tobacco leaf extract | AISI 1045 Carbon Steel | 3.5% NaCl, pH 7, 7.85 cm/s flow | Not Specified | Comparable to Imidazoline | [9] |
Environmental Impact Assessment
A comprehensive environmental impact assessment considers factors such as toxicity, biodegradability, and bioaccumulation potential. While this compound-based inhibitors are often described as "eco-friendly," it is crucial to support these claims with quantitative data.
Toxicity of this compound-Based Inhibitors
Aquatic toxicity is a key indicator of environmental risk. The following table presents available data on the toxicity of this compound and related compounds to aquatic organisms.
Table 3: Aquatic Toxicity of this compound-Based and Related Compounds
| Compound | Organism | Test Duration | Endpoint | Value (mg/L) | Reference |
| Alkyl Imidazoline | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | 1.07 | [9] |
| Alkyl Imidazoline | Bluegill Sunfish (Lepomis macrochirus) | 96 hours | LC50 | 1.17 | [9] |
| Alkyl Imidazoline | Water Flea (Daphnia magna) | 48 hours | EC50 | 1.7 | [9] |
| Tall Oil, DETA Imidazoline Acetates | Fish | 96 hours | LC50 | >0.23 | [12] |
| Tall Oil, DETA Imidazoline Acetates | Water Flea (Daphnia magna) | 48 hours | EC50 | 0.72 | [12] |
| Tall Oil, DETA Imidazoline Acetates | Algae | 72 hours | EC50 | 0.17 | [12] |
LC50 (Lethal Concentration, 50%): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration, 50%): The concentration of a substance that causes a defined effect in 50% of the test organisms.
Biodegradability of this compound-Based Inhibitors
Studies suggest that imidazoline-based compounds, particularly those with fatty acid chains of C12 to C18, are biodegradable. However, specific data from standardized OECD 301 tests are not widely available in the public domain.
Environmental Profile of Green Alternatives
"Green" corrosion inhibitors derived from plant extracts are generally considered to be biodegradable and have low toxicity.[8][9] This is attributed to their natural origin. However, a significant challenge in this area is the lack of standardized testing and reporting of quantitative environmental data (e.g., LC50, EC50, OECD 301 results) for specific plant extracts. Their complex and variable composition makes direct comparisons difficult.
Experimental Protocols
Standardized methodologies are essential for the reliable assessment of corrosion inhibitors.
Corrosion Inhibition Performance Evaluation
A common workflow for evaluating the performance of corrosion inhibitors involves electrochemical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. concawe.eu [concawe.eu]
- 3. oecd.org [oecd.org]
- 4. Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. colonialchem.com [colonialchem.com]
- 7. ije.ir [ije.ir]
- 8. pjoes.com [pjoes.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. The Use of Plant Extracts as Green Corrosion Inhibitors: A Review [ouci.dntb.gov.ua]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. rxmarine.com [rxmarine.com]
Unveiling the Predictive Power: A Comparative Guide to Computational Models for Imidazolidine Properties
For researchers, scientists, and drug development professionals, the ability to accurately predict the properties of novel compounds is paramount. Imidazolidine and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] This guide provides a comprehensive comparison of computational models used to predict these properties, supported by experimental validation data. We delve into the methodologies behind these models and the experimental protocols used to confirm their predictions, offering a critical resource for advancing drug discovery and development.
Predicting Biological Activity: A Head-to-Head Look at QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational drug design, seeking to correlate the chemical structure of a compound with its biological activity.[4][5] Several studies have developed and validated QSAR models for predicting the antifungal, anticancer, and anti-inflammatory properties of this compound derivatives.
Antifungal Activity
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Computational models offer a rapid and cost-effective approach to screen and identify promising candidates. A study on 2-oxoimidazolidin-4-sulfonamides employed QSAR modeling to predict their fungicidal activity against Phytophthora infestans. The developed models demonstrated good predictive ability, with a balanced accuracy of 89-93% for the external validation test set.[6] These in silico predictions were subsequently validated through in vitro testing, where several synthesized compounds exhibited significant inhibition rates, comparable to known fungicides.[6]
| Computational Model | Organism | Predicted Property | Model Validation (Balanced Accuracy) | Experimental Validation (Inhibition Rate) | Reference |
| QSAR | Phytophthora infestans | Fungicidal Activity | 89-93% | 79.3% - 87.4% for most active compounds | [6] |
Anticancer Activity
This compound derivatives have shown promise as anticancer agents by regulating cell cycle progression and DNA stability.[2][7] A 3D-QSAR study on this compound-2,4-dione derivatives as PTP1B inhibitors, a target for type 2 diabetes with implications in cancer, demonstrated the predictive power of CoMFA and CoMSIA models.[8][9] The CoMSIA model, in particular, showed strong predictive capability with a predicted r-squared (r²pred) of 0.836.[9] Experimental validation confirmed the potent inhibitory activities of these compounds, with IC50 values in the micromolar range.[9]
| Computational Model | Target/Cell Line | Predicted Property | Model Validation (r²pred) | Experimental Validation (IC50) | Reference |
| 3D-QSAR (CoMSIA) | PTP1B | Inhibitory Activity | 0.836 | 0.57-172 µM | [9] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a key research area. Computational methods have been employed to predict the anti-inflammatory potential of this compound derivatives.[10][11] In silico studies have predicted good pharmacokinetic properties and low toxicity risk for certain derivatives, which were then confirmed through in vivo experiments in rats and mice, demonstrating promising anti-inflammatory and analgesic actions with a good safety profile.[11][12][13]
| Computational Model | Predicted Property | Model Validation | Experimental Validation | Reference |
| Osiris Property Explorer | Toxicity Risk | Low risk predicted | Superior GI safety profile in vivo | [10][11] |
| Molinspiration | Bioactivity Score | Promising score for drug targets | Significant anti-inflammatory and analgesic activity in vivo | [10][11] |
Experimental Protocols: The Ground Truth for Model Validation
The reliability of any computational model hinges on the quality of the experimental data used for its training and validation.[4][14] Here, we provide detailed methodologies for key experiments cited in the validation of computational models for this compound properties.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Fungal isolates are subcultured on an appropriate agar (B569324) medium. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve the desired final inoculum concentration.
-
Plate Preparation: The test compound is serially diluted in a 96-well microtiter plate containing RPMI 1640 broth.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the control.[15]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivative and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.[1]
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.
-
Animal Preparation: Wistar albino rats are fasted overnight before the experiment.
-
Compound Administration: The test this compound derivatives are administered orally at a specific dose.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
-
Measurement of Paw Edema: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[13]
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design.
A study on 4-imidazolidinone derivatives revealed their potential to induce apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[5]
Caption: Imidazolidinone-induced apoptosis pathway.
The general workflow for validating computational predictions involves a cyclical process of model development, experimental testing, and model refinement.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structural Studies and Molecular Modelling of a Novel Imidazoline Derivative with Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, biological evaluation and 3D-QSAR studies of this compound-2,4-dione derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted this compound derivatives in search of potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Evaluating Imidazolidine-4-thiones as Prebiotic Organocatalysts: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of imidazolidine-4-thiones (ITOs) as prebiotic organocatalysts against other plausible alternatives, supported by available experimental data. This analysis aims to shed light on their potential role in the origin of molecular complexity on the early Earth.
This compound-4-thiones have emerged as a promising class of prebiotic organocatalysts due to their plausible formation from simple precursors under early Earth conditions.[1][2] Their catalytic activity, particularly in the α-alkylation of aldehydes, highlights their potential to contribute to the formation of more complex organic molecules from a simple feedstock.[1] This guide evaluates their performance by comparing them with other prebiotically relevant organocatalysts, namely proline and simple peptides, in key organic transformations.
Performance Comparison of Prebiotic Organocatalysts
The following tables summarize the available quantitative data for the performance of this compound-4-thiones, proline, and a prebiotically relevant dipeptide in key catalytic reactions. It is important to note that a direct comparison under identical reaction conditions is often unavailable in the current literature; therefore, these tables present a compilation of data from different studies.
Table 1: Performance of this compound-4-thiones in the α-Cyanomethylation of Propionaldehyde
| Catalyst (this compound-4-thione) | Yield (%) | Enantiomeric Excess (ee, %) |
| 2,2,5,5-tetramethyl | 85 | 10 |
| 2,5-dimethyl-2-ethyl-5-methyl | 78 | 15 |
| 2,2-diethyl-5,5-dimethyl | 75 | 8 |
| 2,5-dimethyl | 72 | 20 |
| 2-ethyl-5-methyl | 68 | 25 |
Data extracted from a study on the prebiotic catalytic activity of various this compound-4-thiones.
Table 2: Performance of L-Proline in Aldol (B89426) Reactions
| Aldehyde | Ketone | Yield (%) | Enantiomeric Excess (ee, %) |
| Isobutyraldehyde | Acetone (B3395972) | 97 | 96 |
| Benzaldehyde | Acetone | 68 | 76 |
| p-Nitrobenzaldehyde | Cyclohexanone | 99 | 98 |
Representative data from studies on proline-catalyzed aldol reactions under various conditions.
Table 3: Performance of a Prebiotically Plausible Dipeptide (L-Val-L-Val) in the Aldol Reaction of Glycolaldehyde
| Reaction | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Glycolaldehyde Dimerization | Threose | 35 | 25 (L) |
| Glycolaldehyde Dimerization | Erythrose | 45 | 15 (D) |
Data from studies on the catalytic activity of simple peptides in prebiotic sugar synthesis.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of findings. Below are representative protocols for the synthesis of this compound-4-thiones and a proline-catalyzed aldol reaction.
Synthesis of (2S,5S)-2,5-Dimethylthis compound-4-thione
This procedure describes a plausible prebiotic synthesis of a chiral this compound-4-thione.
Materials:
-
L-Alanine
-
Potassium Cyanide (KCN)
-
Ammonium (B1175870) Chloride (NH4Cl)
-
Hydrogen Sulfide (H2S) gas or a saturated aqueous solution
-
Water
-
Diethyl ether
Procedure:
-
Strecker Reaction to form the aminonitrile:
-
Dissolve L-alanine (1 equivalent) in water.
-
Add acetaldehyde (1.1 equivalents) and potassium cyanide (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Extract the resulting α-aminonitrile with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
-
Thionation to form the this compound-4-thione:
-
Dissolve the crude α-aminonitrile in a saturated aqueous solution of hydrogen sulfide.
-
Add an excess of acetaldehyde (2-3 equivalents).
-
Stir the mixture in a sealed vessel at room temperature for 48 hours.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Proline-Catalyzed Aldol Reaction of Propanal with Acetone
This protocol outlines a typical procedure for an L-proline-catalyzed asymmetric aldol reaction.
Materials:
-
L-Proline
-
Propanal
-
Acetone (reagent and solvent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of propanal (1 mmol) in a mixture of acetone (5 mL) and DMSO (0.5 mL), add L-proline (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired aldol product.
-
The enantiomeric excess can be determined by chiral high-performance liquid chromatography (HPLC).
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key processes in prebiotic organocatalysis.
Caption: Plausible prebiotic synthesis pathway of this compound-4-thiones.
Caption: Generalized enamine activation cycle for organocatalyzed aldol reactions.
Concluding Remarks
This compound-4-thiones demonstrate significant potential as prebiotic organocatalysts, particularly in C-C bond-forming reactions like the α-alkylation of aldehydes. Their formation from simple, prebiotically abundant molecules further strengthens this hypothesis. However, a direct, quantitative comparison with other well-studied prebiotic catalysts such as proline and peptides is currently limited by the lack of studies performing these comparisons under identical conditions.
While proline has been extensively studied and shows high efficiency in reactions like the aldol condensation, the data for this compound-4-thiones in such reactions is sparse. Conversely, this compound-4-thiones have been shown to be effective in α-alkylation reactions, a transformation for which data on other simple prebiotic catalysts is less common.
Future research should focus on direct comparative studies of these different classes of prebiotic organocatalysts in a range of plausible prebiotic reactions. Such studies will be crucial in elucidating the most likely pathways for the emergence of molecular complexity and the origins of life. The dynamic nature and potential for molecular evolution within systems of this compound-4-thiones also present an exciting avenue for further investigation into the principles of prebiotic selection and self-organization.
References
Safety Operating Guide
Navigating the Safe Disposal of Imidazolidine: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of imidazolidine and its derivatives, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, adherence to strict safety protocols is paramount. When handling this compound waste, always utilize appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact and potential sensitization.[1][2][3] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust.[1][2] |
| Skin and Body Protection | Laboratory coat | Minimizes contamination of personal clothing.[1] |
In the event of a spill, it is crucial to contain the material to prevent environmental contamination. Sweep up solid this compound, avoiding dust generation, and place it into a designated, sealed container for disposal.[1][2][3] Ensure the area is well-ventilated.[1][2] For liquid spills, absorb the material with an inert, non-combustible absorbent and place it in a suitable container.
Step-by-Step this compound Disposal Protocol
The disposal of this compound and its contaminated containers must be conducted in strict accordance with all applicable local, state, and federal regulations.[4] The following procedure outlines a general framework for its safe disposal.
-
Waste Identification and Segregation:
-
Characterize the waste stream containing this compound. Note any other chemicals present that may affect the disposal method.
-
Segregate this compound waste from other laboratory waste streams to prevent inadvertent chemical reactions.
-
-
Containerization:
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Recommended Disposal Methods:
-
The preferred methods of disposal for this compound are through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[2]
-
Contaminated packaging should be triple-rinsed (if appropriate for the container type) and disposed of as hazardous waste.[2] Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill if regulations permit.[2]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the particular this compound compound you are working with. Disposal procedures must comply with all local, state, and federal regulations.
References
Personal protective equipment for handling Imidazolidine
Essential Safety and Handling Guide for Imidazolidine
This guide provides crucial, immediate safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a compliant laboratory environment.
Personal Protective Equipment (PPE) Requirements
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment for various laboratory operations.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or be NIOSH (US) approved. Should be tightly fitting to protect against dust and splashes.[1] |
| Hands | Chemical-Impermeable Gloves | Nitrile rubber gloves are recommended. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves after use in accordance with laboratory practices.[2] |
| Body | Laboratory Coat / Protective Clothing | A fully-buttoned lab coat is required. For tasks with a higher risk of exposure, wear fire/flame resistant and impervious clothing.[1][3][4] |
| Respiratory | Fume Hood / Respirator | All handling of this compound that may generate dust, mists, or vapors should be conducted in a certified chemical fume hood to minimize inhalation.[4][5] If exposure limits are exceeded or irritation occurs, a full-face respirator is necessary.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and data integrity.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the container in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1]
-
Segregation: Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][6]
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Avoid Contamination: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1][2][7]
-
Hygiene: Do not eat, drink, or smoke in the work area.[4] Wash hands thoroughly after handling, even if gloves were worn.[8]
-
Tools: Use non-sparking tools to prevent ignition.[1]
Disposal Plan
-
Waste Identification: this compound waste may be classified as hazardous. Consult your institution's Environmental Health and Safety (EHS) department for specific classification and disposal guidelines.[3]
-
Container Management: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.[3][5]
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[3]
-
Pickup: Arrange for waste pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal facility.[3]
Emergency Procedures
Immediate and appropriate response to emergencies can significantly mitigate harm.
Spill Response
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[3]
-
Clean the spill area with soap and water.
-
-
Large Spills:
Exposure Response
-
Eye Contact: Immediately flush eyes with plenty of pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with soap and plenty of water.[1] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1][2] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]
Procedural Workflow for Handling this compound
The following diagram illustrates the standard operating procedures and emergency response workflows for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. atamankimya.com [atamankimya.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
